Product packaging for 1-Chloro-3-methyl-1-butene(Cat. No.:CAS No. 23010-00-6)

1-Chloro-3-methyl-1-butene

Cat. No.: B15485646
CAS No.: 23010-00-6
M. Wt: 104.58 g/mol
InChI Key: MXVSJNLRVLKAOG-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Chloro-3-methyl-1-butene (CAS 503-60-6) is an organic compound with the molecular formula C5H9Cl and a molecular weight of 104.58 g/mol . It is characterized by a boiling point of approximately 58-59 °C at 120 mmHg . This compound serves as a versatile building block and chemical intermediate in organic synthesis, participating in various reactions such as nucleophilic substitution and elimination to form more complex molecules . Its primary research and industrial value lies in the synthesis of fine chemicals. It is commonly employed in the production of pharmaceuticals and agrochemicals, where it acts as a precursor for active ingredients and pesticide intermediates . Furthermore, it finds application in the polymer industry as a monomer or comonomer for the synthesis of specialty polymers and copolymers, contributing to materials with enhanced mechanical, thermal, and chemical properties for use in coatings, adhesives, and sealants . The compound is also utilized as a solvent and chemical reagent in various industrial processes, serving as a reaction medium for organic transformations like alkylations and acylations . As a model compound in research laboratories, it aids in the study of reaction mechanisms and the development of new synthetic methodologies . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, nor for personal use. Researchers should refer to the Safety Data Sheet (SDS) for detailed hazard and handling information prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9Cl B15485646 1-Chloro-3-methyl-1-butene CAS No. 23010-00-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

23010-00-6

Molecular Formula

C5H9Cl

Molecular Weight

104.58 g/mol

IUPAC Name

(E)-1-chloro-3-methylbut-1-ene

InChI

InChI=1S/C5H9Cl/c1-5(2)3-4-6/h3-5H,1-2H3/b4-3+

InChI Key

MXVSJNLRVLKAOG-ONEGZZNKSA-N

Isomeric SMILES

CC(C)/C=C/Cl

Canonical SMILES

CC(C)C=CCl

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1-Chloro-3-methyl-1-butene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of the chlorinated alkene, 1-Chloro-3-methyl-1-butene. Due to the limited availability of experimentally determined data for this specific isomer, this guide also includes data for the closely related and more extensively characterized isomer, 1-Chloro-3-methyl-2-butene, for comparative purposes. All quantitative data is presented in clear, tabular format. Furthermore, detailed, generalized experimental protocols for the determination of key physical properties are provided.

Core Physical Properties

The physical properties of a compound are critical for its application in research and development, influencing everything from reaction kinetics to formulation. The following tables summarize the available physical property data for this compound and its isomer.

Table 1: Physical Properties of this compound

PropertyValueNotes
Molecular Formula C₅H₉Cl
Molecular Weight 104.58 g/mol
CAS Number 23010-00-6
Boiling Point 103.83 °C(estimate)
Density 0.9231 g/mL(estimate)
Refractive Index 1.4229

Table 2: Physical Properties of Isomer: 1-Chloro-3-methyl-2-butene

PropertyValueConditions
Molecular Formula C₅H₉Cl
Molecular Weight 104.58 g/mol
CAS Number 503-60-6
Boiling Point 58-59 °Cat 120 mmHg
Density 0.928 g/mLat 25 °C
Refractive Index 1.4488at 20 °C
Solubility Immiscible with water. Miscible with chloroform, acetone, diethyl ether, and alcohol.

Experimental Protocols

The following are detailed, generalized methodologies for the determination of the key physical properties outlined above. These protocols are standard laboratory procedures and can be adapted for the specific analysis of this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for its determination in a laboratory setting is the capillary method.

Apparatus:

  • Thiele tube or oil bath

  • Thermometer

  • Capillary tube (sealed at one end)

  • Small test tube

  • Heating source (e.g., Bunsen burner or hot plate)

  • Liquid paraffin or other suitable heating oil

Procedure:

  • A small amount of the liquid sample (a few milliliters) is placed into the small test tube.

  • The capillary tube, with its open end downwards, is placed into the test tube containing the sample.

  • The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

  • The entire assembly is then immersed in the Thiele tube or oil bath.

  • The bath is heated gently and evenly. As the temperature rises, air trapped in the capillary tube will be seen escaping as a slow stream of bubbles.

  • Upon reaching the boiling point, the stream of bubbles will become rapid and continuous.

  • The heat source is then removed, and the bath is allowed to cool slowly.

  • The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point of the sample.

Determination of Density

Density, the mass per unit volume of a substance, is a fundamental physical property. For a liquid, it can be accurately determined using a pycnometer or, more simply, by measuring the mass and volume.

Apparatus:

  • Analytical balance

  • Graduated cylinder or volumetric flask (for a less precise measurement)

  • Pycnometer (for a more precise measurement)

  • Thermometer

Procedure (using a graduated cylinder):

  • The mass of a clean, dry graduated cylinder is measured using an analytical balance.

  • A known volume of the liquid sample is carefully transferred into the graduated cylinder. The volume is read from the bottom of the meniscus.

  • The mass of the graduated cylinder containing the liquid is then measured.

  • The mass of the liquid is determined by subtracting the mass of the empty graduated cylinder from the mass of the cylinder with the liquid.

  • The density is calculated by dividing the mass of the liquid by its volume.

  • The temperature of the liquid should be recorded as density is temperature-dependent.

Determination of Refractive Index

The refractive index of a liquid is the ratio of the speed of light in a vacuum to the speed of light in the liquid. It is a characteristic property that is useful for identifying and assessing the purity of a substance. An Abbe refractometer is commonly used for this measurement.

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath

  • Dropper or pipette

  • Solvent for cleaning (e.g., ethanol or acetone)

  • Lens paper

Procedure:

  • The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

  • The prisms of the refractometer are cleaned with a suitable solvent and lens paper.

  • A few drops of the liquid sample are placed on the surface of the lower prism using a dropper.

  • The prisms are closed and locked.

  • The instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.

  • The refractive index is read from the instrument's scale.

  • The temperature is controlled by the circulating water from the constant temperature bath and should be recorded along with the refractive index reading.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis and characterization of a liquid chemical compound, including the determination of its physical properties.

G Workflow for Synthesis and Physical Property Determination cluster_synthesis Synthesis and Purification cluster_characterization Physical Property Characterization cluster_data Data Analysis A Reactant 1 C Reaction A->C B Reactant 2 B->C D Crude Product C->D E Purification (e.g., Distillation) D->E F Pure Liquid Compound E->F G Boiling Point Determination F->G H Density Measurement F->H I Refractive Index Measurement F->I J Spectroscopic Analysis (e.g., NMR, IR) F->J K Compare with Literature Values G->K H->K I->K L Assess Purity J->L M Final Report K->M L->M

Caption: A diagram illustrating the general workflow from chemical synthesis to physical property characterization.

An In-depth Technical Guide to the Chemical Structure and Stereoisomers of 1-Chloro-3-methyl-1-butene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereoisomerism, and relevant experimental data for 1-chloro-3-methyl-1-butene. The information is presented to support research and development activities where this compound may be a key intermediate or building block.

Chemical Identity and Structure

This compound is a halogenated alkene with the molecular formula C₅H₉Cl.[1][2][3] Its structure consists of a four-carbon butene backbone with a chlorine atom at the first position (C1) and a methyl group at the third position (C3).

The connectivity of the atoms defines its core chemical properties and reactivity. The presence of a double bond and a halogen atom makes it a versatile reagent in organic synthesis.

The diagram below illustrates the basic atomic connectivity and numbering of the carbon backbone in this compound.

Caption: Connectivity diagram of this compound.

Stereoisomerism

Stereoisomerism in this compound arises exclusively from the geometry of the double bond, leading to E/Z isomers.

  • Analysis of the Double Bond (C1=C2):

    • C1: Is attached to a hydrogen atom (H) and a chlorine atom (Cl). According to the Cahn-Ingold-Prelog (CIP) priority rules, Cl has a higher priority than H.

    • C2: Is attached to a hydrogen atom (H) and an isopropyl group (-CH(CH₃)₂). The isopropyl group has a higher priority than H.

    • Since both carbons of the double bond are attached to two different groups, geometric isomerism is possible.

  • Analysis for Chiral Centers:

    • The molecule does not contain any chiral centers. Carbon C3 is attached to a hydrogen atom, a vinyl group (-CH=CHCl), and two identical methyl groups. As it is not bonded to four different groups, it is achiral.

Consequently, this compound exists as a pair of geometric isomers: (E)-1-chloro-3-methyl-1-butene and (Z)-1-chloro-3-methyl-1-butene.[1][2][3]

The following diagrams illustrate the spatial arrangement of the (E) and (Z) isomers. High-priority groups (Cl and -CH(CH₃)₂) are highlighted in red, while low-priority groups (H) are in green.

Caption: (E) and (Z) isomers showing high-priority groups on opposite (E) and same (Z) sides.

Data Presentation: Physicochemical Properties

Quantitative data for the specific isomers of this compound is sparse in publicly available literature. However, data for the general compound and related isomers provide valuable context.

PropertyValueIsomerCAS NumberSource
Molecular Formula C₅H₉ClBothN/A[1][2][3]
Molecular Weight 104.578 g/mol BothN/A[1][2][3]
CAS Registry Number 23010-00-6Unspecified1-Butene, 1-chloro-3-methyl-[2]
CAS Registry Number 66213-68-1trans (E)trans-1-Chloro-3-methyl-1-butene[1][3]

Note: Experimental data such as boiling point, density, and refractive index are not consistently available for the individual (E) and (Z) isomers. Data for the related compound 1-chloro-3-methyl-2-butene includes a boiling point of 58-59 °C at 120 mmHg and a density of 0.928 g/mL at 25 °C.[4][5]

Experimental Protocols

A common synthetic route to vinyl chlorides is the hydrochlorination of a corresponding alkyne. For this compound, a plausible method is the reaction of 3-methyl-1-butyne with hydrogen chloride (HCl), often in the presence of a catalyst like cuprous chloride (CuCl) to ensure regioselectivity.

Protocol: Hydrochlorination of 3-methyl-1-butyne

  • Apparatus: A three-necked flask equipped with a gas inlet tube, a condenser, and a magnetic stirrer, cooled in an ice bath.

  • Reagents: 3-methyl-1-butyne, cuprous chloride (CuCl) catalyst, concentrated hydrochloric acid (HCl).

  • Procedure: a. The catalyst (CuCl) is placed in the reaction flask. b. 3-methyl-1-butyne, dissolved in a suitable solvent, is added to the flask. c. Gaseous HCl is bubbled through the cooled, stirring solution. d. The reaction is monitored by Gas Chromatography (GC) until the starting material is consumed. e. The reaction mixture is quenched with water, and the organic layer is separated, washed, dried, and purified.

  • Purification: The resulting mixture of (E) and (Z) isomers can be separated by fractional distillation or preparative gas chromatography.

The following diagram outlines the workflow for the synthesis of this compound isomers.

synthesis_workflow start Starting Material: 3-methyl-1-butyne reaction Hydrochlorination Reaction start->reaction reagent Reagent: HCl (gas) Catalyst: CuCl reagent->reaction mixture Crude Product: Mixture of (E) and (Z) isomers reaction->mixture separation Purification Step: Fractional Distillation or Preparative GC mixture->separation product_e (E)-isomer separation->product_e Higher Boiling Point product_z (Z)-isomer separation->product_z Lower Boiling Point

Caption: General workflow for the synthesis and separation of stereoisomers.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the (E) and (Z) isomers.

¹H NMR Spectroscopy: The key distinguishing feature is the coupling constant (J-value) between the two vinyl protons on C1 and C2.

  • For the (E)-isomer (trans) , the vinyl protons are anti-periplanar, resulting in a larger coupling constant, typically in the range of 12-18 Hz .

  • For the (Z)-isomer (cis) , the vinyl protons are syn-periplanar, resulting in a smaller coupling constant, typically in the range of 7-12 Hz .

¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms, particularly those of the double bond and the adjacent isopropyl group, will differ slightly between the two isomers due to steric effects (e.g., the gamma-gauche effect). These differences, though small, can be used for unambiguous identification.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Nomenclature and Properties of (E/Z)-1-Chloro-3-methyl-1-butene

This guide provides a comprehensive overview of the nomenclature, stereochemistry, and key chemical data for the geometric isomers of 1-chloro-3-methyl-1-butene. Utilizing the Cahn-Ingold-Prelog (CIP) priority rules, this document elucidates the assignment of (E) and (Z) configurations to these haloalkene compounds.

IUPAC Nomenclature and Stereochemistry

The designation of (E/Z) isomers for this compound is determined by the spatial arrangement of substituents around the carbon-carbon double bond. The Cahn-Ingold-Prelog (CIP) priority rules are applied to assign priorities to the groups attached to each carbon of the double bond.

The core principles of the CIP rules are:

  • Atomic Number: Higher atomic numbers of the atoms directly attached to the double-bonded carbons are given higher priority.[1][2][3]

  • First Point of Difference: If the directly attached atoms are the same, the priority is determined by moving to the next atoms along the chain until a point of difference is found.[2][4]

Applying the CIP Rules to this compound:

The structure of this compound is as follows:

To assign the (E) or (Z) configuration, we analyze the substituents on each carbon of the double bond (C1 and C2):

  • At Carbon 1 (C1): The attached groups are Chlorine (Cl) and Hydrogen (H).

    • Chlorine (atomic number 17) has a higher priority than Hydrogen (atomic number 1).

  • At Carbon 2 (C2): The attached groups are an isopropyl group (-CH(CH₃)₂) and a Hydrogen (H).

    • The isopropyl group's carbon is attached to two other carbons and a hydrogen, giving it a higher priority than the single Hydrogen atom.

The final (E) or (Z) designation depends on the relative positions of the highest-priority groups on each carbon:

  • (Z)-isomer: If the highest-priority groups (Cl on C1 and the isopropyl group on C2) are on the same side of the double bond, the isomer is designated as (Z) from the German word zusammen, meaning "together".[1][4]

  • (E)-isomer: If the highest-priority groups are on opposite sides of the double bond, the isomer is designated as (E) from the German word entgegen, meaning "opposite".[1][4]

Below is a DOT script for a Graphviz diagram illustrating the decision-making process for assigning (E/Z) nomenclature.

E_Z_Nomenclature cluster_C1 Analysis of C1 Substituents cluster_C2 Analysis of C2 Substituents cluster_Decision Final Configuration C1_atom C1 of Alkene Cl_group Chlorine (Cl) Atomic Number = 17 C1_atom->Cl_group Priority 1 H1_group Hydrogen (H) Atomic Number = 1 C1_atom->H1_group Priority 2 Decision Compare Positions of Highest Priority Groups (Cl and Isopropyl) C2_atom C2 of Alkene Isopropyl_group Isopropyl Group (-CH(CH3)2) Attached C C2_atom->Isopropyl_group Priority 1 H2_group Hydrogen (H) Attached H C2_atom->H2_group Priority 2 Z_isomer (Z)-1-chloro-3-methyl-1-butene Decision->Z_isomer Same Side E_isomer (E)-1-chloro-3-methyl-1-butene Decision->E_isomer Opposite Sides

Caption: Decision workflow for assigning (E/Z) nomenclature to this compound.

Quantitative Data

The following table summarizes key physical and chemical properties for the (E) and (Z) isomers of this compound.

Property(E)-1-chloro-3-methyl-1-butene(Z)-1-chloro-3-methyl-1-buteneReference
Molecular Formula C₅H₉ClC₅H₉Cl[5][6]
Molecular Weight 104.578 g/mol 104.578 g/mol [5][6]
CAS Registry Number 66213-68-166213-67-0[5][7]
IUPAC Standard InChIKey MXVSJNLRVLKAOG-ONEGZZNKSA-NNot explicitly found[5][6]

Note: Comprehensive, directly comparable experimental data for both isomers is sparse in publicly available literature. The provided data is based on computational predictions and database entries.

Experimental Protocols

Synthesis of 1-Chloro-3-methyl-2-butene (Prenyl Chloride)

A common synthetic route to a related isomer, 1-chloro-3-methyl-2-butene (prenyl chloride), involves the hydrochlorination of isoprene.[8] This product can then potentially be isomerized to the desired this compound. The following is a representative protocol based on established chemical principles.

Materials:

  • Isoprene

  • Gaseous Hydrogen Chloride (HCl)

  • Copper(I) Chloride (CuCl) catalyst

  • Anhydrous solvent (e.g., dichloromethane)

Procedure:

  • A solution of isoprene in the anhydrous solvent is prepared in a reaction vessel equipped with a gas inlet and a cooling system.

  • The solution is cooled to a temperature between -30°C and 30°C.

  • Gaseous HCl is bubbled through the solution, with the molar ratio of HCl to isoprene maintained at approximately 1:1 to minimize the formation of dichlorinated byproducts.[8]

  • A catalytic amount of Copper(I) Chloride is present to facilitate the reaction.

  • The reaction is monitored by techniques such as Gas Chromatography (GC) to determine the conversion of isoprene.

  • Upon completion, the reaction mixture is neutralized, for example, with a wash of sodium bicarbonate solution.

  • The organic layer is separated, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.

  • The resulting crude product, primarily a mixture of 3-chloro-3-methyl-1-butene and 1-chloro-3-methyl-2-butene, can be purified by distillation.

  • Isomerization to enrich the (E/Z)-1-chloro-3-methyl-1-butene mixture can be achieved through further catalytic processes, often involving acid or metal catalysts.[8]

Below is a DOT script for a Graphviz diagram illustrating the general workflow for the synthesis of chloromethylbutenes.

Synthesis_Workflow Start Reactants: Isoprene and Gaseous HCl Reaction Hydrochlorination (-30°C to 30°C) Catalyst: CuCl Start->Reaction Neutralization Neutralization (e.g., NaHCO3 wash) Reaction->Neutralization Separation Organic Layer Separation Neutralization->Separation Drying Drying (e.g., MgSO4) Separation->Drying Solvent_Removal Solvent Removal (Reduced Pressure) Drying->Solvent_Removal Purification Purification (Distillation) Solvent_Removal->Purification Isomerization Optional Isomerization to (E/Z)-1-chloro-3-methyl-1-butene Purification->Isomerization Final_Product Final Product Mixture Isomerization->Final_Product

Caption: General experimental workflow for the synthesis of chloromethylbutene isomers.

References

Spectroscopic Profile of 1-Chloro-3-methyl-1-butene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Chloro-3-methyl-1-butene, a halogenated alkene of interest in various chemical syntheses. Due to the limited availability of public experimental data for this specific compound, this document presents a combination of experimental mass spectrometry data and predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data. These predictions are based on established principles of spectroscopy and data from analogous structures.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for this compound.

Table 1: Mass Spectrometry (MS) Data (Experimental)

m/z Relative Intensity (%) Assignment
10425[M]⁺ (Molecular ion, ³⁵Cl)
1068[M+2]⁺ (Molecular ion, ³⁷Cl)
69100[M-Cl]⁺
4160[C₃H₅]⁺

Data sourced from the NIST WebBook.[1]

Table 2: Predicted ¹H NMR Data (300 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~6.1Doublet1HH-1
~5.9Doublet of doublets1HH-2
~2.4Multiplet1HH-3
~1.1Doublet6H2 x CH₃

Table 3: Predicted ¹³C NMR Data (75 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment
~135C-2
~120C-1
~35C-3
~222 x CH₃

Table 4: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹) Intensity Assignment
~3050Medium=C-H stretch
~2970-2870StrongC-H stretch (alkyl)
~1640MediumC=C stretch
~1380, ~1365MediumC-H bend (isopropyl split)
~750StrongC-Cl stretch

Experimental Protocols

The following are detailed methodologies for the key experiments that would be used to acquire the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of this compound.

Methodology:

  • Sample Preparation: A sample of this compound (5-10 mg) is dissolved in approximately 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a clean, dry NMR tube. The solution must be free of any particulate matter.

  • Instrumentation: A 300 MHz (or higher) NMR spectrometer is used.

  • ¹H NMR Acquisition:

    • The spectrometer is tuned to the proton frequency.

    • A standard one-pulse sequence is used to acquire the spectrum.

    • Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

    • Typically, 8 to 16 scans are acquired for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • The spectrometer is tuned to the carbon-13 frequency.

    • A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to produce the frequency-domain spectrum. Phase and baseline corrections are applied. The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

  • Sample Preparation: As this compound is a volatile liquid, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition:

    • A background spectrum of the clean salt plates is recorded.

    • The sample is placed in the spectrometer's sample holder.

    • The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

    • Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Introduction: For a volatile compound like this compound, a gas chromatography-mass spectrometry (GC-MS) system is ideal.[2] The sample is injected into the GC, where it is vaporized and separated from any impurities.

  • Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. Electron Ionization (EI) at 70 eV is a standard method for creating positive ions.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: An electron multiplier detects the ions, and the signal is amplified and recorded.

  • Data Processing: A mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow of using different spectroscopic techniques to elucidate the structure of an organic molecule like this compound.

Spectroscopic_Workflow cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry Molecule This compound HNMR ¹H NMR Molecule->HNMR CNMR ¹³C NMR Molecule->CNMR IR Infrared Molecule->IR MS Mass Spec Molecule->MS Info_H Info_H HNMR->Info_H Proton Environments Info_C Info_C CNMR->Info_C Carbon Backbone Info_FG Info_FG IR->Info_FG Functional Groups Info_MW Info_MW MS->Info_MW Molecular Weight & Formula Structure Elucidated Structure Info_H->Structure Info_C->Structure Info_FG->Structure Info_MW->Structure

Caption: Workflow of Spectroscopic Structure Elucidation.

References

An In-depth Technical Guide to the Synthesis of 1-Chloro-3-methyl-1-butene from Isoprene and HCl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-chloro-3-methyl-1-butene from the reaction of isoprene with hydrogen chloride (HCl). The synthesis is characterized by the formation of multiple isomers through electrophilic addition, with the product distribution being highly dependent on reaction conditions. This document details the underlying reaction mechanisms, experimental considerations, and the characterization of the resulting products.

Reaction Mechanism and Regioselectivity

The reaction of isoprene, a conjugated diene, with HCl is a classic example of electrophilic addition. The proton from HCl acts as the electrophile, adding to one of the double bonds of isoprene to form a resonance-stabilized allylic carbocation. The subsequent attack by the chloride ion (Cl-) as a nucleophile on the carbocation intermediate leads to the formation of different chlorinated butene isomers.

The regioselectivity of the reaction is governed by the stability of the carbocation intermediates. Protonation of isoprene at the C-1 position yields a more stable tertiary allylic carbocation, which is favored over the secondary allylic carbocation that would result from protonation at the C-4 position. This preferential formation of the tertiary carbocation is a key factor in determining the major products of the reaction.

The reaction can yield both 1,2- and 1,4-addition products. The distribution of these products is a classic example of kinetic versus thermodynamic control.

  • Kinetic Control: At lower temperatures, the reaction is under kinetic control, favoring the formation of the product that is formed fastest. This is typically the 1,2-addition product, 3-chloro-3-methyl-1-butene , as the chloride ion attacks the tertiary carbon of the carbocation, which bears a greater positive charge density.

  • Thermodynamic Control: At higher temperatures, the reaction is under thermodynamic control, favoring the formation of the most stable product. The 1,4-addition product, 1-chloro-3-methyl-2-butene , is generally the more thermodynamically stable isomer due to the more substituted double bond. Under these conditions, the initially formed kinetic product can isomerize to the thermodynamic product.

The target molecule, This compound , is another possible isomer, though its formation and isolation are less commonly reported as the major product. It is likely formed in smaller quantities or as an intermediate in the isomerization process between the other chlorinated butenes.

Experimental Protocols

While a specific, high-yield protocol for the selective synthesis of this compound is not extensively documented, a general procedure can be inferred from the available literature for the hydrochlorination of isoprene. The following represents a plausible experimental approach, which would likely require optimization to maximize the yield of the desired isomer.

General Procedure for Isoprene Hydrochlorination:

  • Reaction Setup: A reaction vessel equipped with a stirrer, a gas inlet, and a cooling system is charged with isoprene, and optionally, an inert solvent.

  • Cooling: The reaction vessel is cooled to the desired temperature (e.g., -30°C to 0°C for kinetic control).

  • HCl Addition: Gaseous hydrogen chloride is bubbled through the cooled isoprene solution. The molar ratio of HCl to isoprene is typically maintained at or below 1:1 to minimize the formation of dichlorinated byproducts.

  • Reaction Monitoring: The progress of the reaction can be monitored by techniques such as gas chromatography (GC) to determine the consumption of isoprene and the formation of the chlorinated products.

  • Work-up: Upon completion, the reaction mixture is typically washed with a mild base (e.g., sodium bicarbonate solution) to neutralize any excess HCl, followed by washing with water and brine.

  • Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filtered, and the solvent is removed under reduced pressure.

  • Purification: The resulting mixture of chlorinated butenes can be separated by fractional distillation.

Catalytic Approach:

Some literature suggests the use of catalysts to influence the product distribution. For instance, a catalyst system comprising a copper(I) halide and a trialkyl or triaryl phosphite has been reported for the synthesis of 1-chloro-3-methyl-2-butene.[1] This catalyst also promotes the isomerization of the initially formed 3-chloro-3-methyl-1-butene to the more stable 1-chloro-3-methyl-2-butene.[1]

Quantitative Data

The reaction of isoprene with HCl typically yields a mixture of isomers. The precise quantitative distribution is highly dependent on the reaction conditions. The following table summarizes reported product distributions under specific conditions.

Product Reaction Conditions Yield (%) Reference
3-Chloro-3-methyl-1-butene0°C63PubChem CID 10429
1-Chloro-3-methyl-2-butene0°C32PubChem CID 10429

It is important to note that the yield of this compound is not explicitly reported in these mixtures, suggesting it is likely a minor component or that the analytical methods used did not distinguish it from the other isomers.

Characterization of this compound

Proper characterization of the target compound is crucial for confirming its identity and purity. The following table summarizes available spectroscopic data for this compound.

Spectroscopic Technique Data
Mass Spectrometry (MS) Molecular Weight: 104.58 g/mol
¹H NMR Data not readily available in searched literature.
¹³C NMR Data not readily available in searched literature.

More detailed spectroscopic analysis, particularly ¹H and ¹³C NMR, would be necessary for unambiguous structure elucidation and to differentiate it from its isomers.

Logical Relationships and Isomerization

The relationship between the different chlorinated butene isomers is crucial for understanding and potentially controlling the reaction outcome. The initially formed kinetic product can rearrange to the more stable thermodynamic product, and it is plausible that this compound is an intermediate or a minor product in this equilibrium.

Conclusion

References

An In-depth Technical Guide to the Mechanism of Hydrochlorination of Isoprene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The hydrochlorination of isoprene (2-methyl-1,3-butadiene) is a classic example of an electrophilic addition to a conjugated diene, presenting a nuanced interplay of regioselectivity, carbocation stability, and reaction control. This guide delves into the core mechanistic principles governing this reaction, including the formation of a resonance-stabilized allylic carbocation and the subsequent nucleophilic attack that leads to two primary constitutional isomers. A key focus is the critical role of reaction temperature in dictating the product distribution, a concept known as kinetic versus thermodynamic control. This document provides a detailed examination of the reaction pathways, quantitative data on product distribution, a comprehensive experimental protocol, and illustrative diagrams to elucidate the underlying principles for a technical audience.

Core Reaction Mechanism

The reaction between isoprene and hydrogen chloride (HCl) is an electrophilic addition. The π electrons of one of the double bonds in isoprene act as a nucleophile, attacking the electrophilic proton of HCl.[1]

Step 1: Protonation and Formation of a Resonance-Stabilized Carbocation

The initial step is the protonation of the isoprene molecule. Following Markovnikov's rule, the proton adds to the carbon atom that already has the greater number of hydrogen atoms. In the case of isoprene, protonation occurs preferentially at the C1 carbon.[2] This regioselectivity is driven by the formation of the most stable possible carbocation intermediate. Protonation at C1 yields a tertiary allylic carbocation, which is stabilized by both inductive effects from the methyl group and, more significantly, by resonance delocalization of the positive charge across the C2-C4 framework.

The resonance hybrid can be represented by two major contributing structures: one with the positive charge on the tertiary carbon (C2) and another with the charge on the primary carbon at the end of the conjugated system (C4). The tertiary carbocation is the more stable and major contributor to the resonance hybrid.[3]

Step 2: Nucleophilic Attack by Chloride

The chloride ion (Cl⁻), acting as a nucleophile, can then attack either of the electron-deficient carbons (C2 or C4) of the resonance-stabilized carbocation.[1] This leads to the formation of two different constitutional isomers:

  • 1,2-Addition Product: Attack at the C2 carbon results in 3-chloro-3-methyl-1-butene .

  • 1,4-Addition Product: Attack at the C4 carbon results in 1-chloro-3-methyl-2-butene .[4]

The formation of these two products is a hallmark of electrophilic additions to conjugated dienes.

Reaction Pathway Diagram

The overall mechanism, including the formation of the key resonance-stabilized intermediate, is depicted below.

G Isoprene Isoprene (2-methyl-1,3-butadiene) Resonance1 Tertiary Allylic Cation (Major Contributor) Isoprene->Resonance1 + H⁺ (from HCl) HCl HCl Resonance2 Primary Allylic Cation (Minor Contributor) Resonance1->Resonance2 Product12 3-chloro-3-methyl-1-butene (1,2-Adduct) Resonance1->Product12 + Cl⁻ (at C2) Product14 1-chloro-3-methyl-2-butene (1,4-Adduct) Resonance2->Product14 + Cl⁻ (at C4) G Reactants Isoprene + HCl Intermediate Allylic Cation + Cl⁻ TS_Kinetic TS_kinetic TS_Thermo TS_thermo Product_Kinetic 1,2-Adduct (Kinetic Product) Product_Thermo 1,4-Adduct (Thermodynamic Product) p1->p2 p2->p3 p3->p4 p4->TS_Kinetic p4->TS_Thermo p4->p5 p4->p7 p5->p6 p7->p8 G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis A Distill Isoprene D Dissolve Isoprene in Solvent A->D B Prepare Anhydrous Solvent B->D C Set up Cooled Reaction Vessel E Cool to Target Temperature (e.g., 0°C or -15°C) C->E D->E F Slowly Bubble HCl Gas or Add HCl Solution E->F G Stir for Required Time (e.g., 1-3 hours) F->G H Quench with Cold NaHCO₃ (aq) G->H I Separate Organic Layer H->I J Dry with MgSO₄ I->J K Filter and Remove Solvent (Rotary Evaporation) J->K L Obtain Crude Product K->L M Analyze by GC-MS and ¹H NMR L->M

References

An In-depth Technical Guide to the Isomers of Chloromethylbutene and Their Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of chloromethylbutene, with a primary focus on their synthesis, reaction mechanisms, and analytical characterization. The information contained herein is intended to be a valuable resource for professionals in the fields of chemical research, drug development, and organic synthesis.

Introduction to Chloromethylbutene Isomers

Chloromethylbutene (C₅H₉Cl) exists as several isomers, with the most significant being 1-chloro-3-methyl-2-butene and 3-chloro-3-methyl-1-butene. These compounds are valuable intermediates in organic synthesis, particularly in the production of terpenes, agrochemicals, and pharmaceuticals. Their utility stems from the presence of both a double bond and a chlorine atom, which allow for a variety of subsequent chemical transformations.

Table 1: Physical Properties of Primary Chloromethylbutene Isomers

Property1-Chloro-3-methyl-2-butene3-Chloro-3-methyl-1-butene
Synonyms Prenyl chloride, 3,3-Dimethylallyl chlorideIsoprenyl chloride
CAS Number 503-60-65166-56-3
Molecular Weight 104.58 g/mol 104.58 g/mol
Boiling Point 109 °C at 760 mmHg[1]~87-89 °C at 760 mmHg
Density 0.9273 g/mL at 20 °C[1]~0.89 g/mL
Refractive Index 1.4485 at 20 °C[1]~1.42

Formation of Chloromethylbutene Isomers

The primary industrial and laboratory method for the synthesis of chloromethylbutene isomers is the hydrochlorination of isoprene (2-methyl-1,3-butadiene). This reaction typically yields a mixture of the two main isomers, with the distribution being highly dependent on the reaction conditions.

Reaction Mechanism

The hydrochlorination of isoprene proceeds through an electrophilic addition mechanism involving a carbocation intermediate. The initial protonation of one of the double bonds in isoprene leads to the formation of a resonance-stabilized allylic carbocation. This carbocation can then be attacked by a chloride ion at two different positions, leading to the formation of the two primary products.

The reaction is a classic example of kinetic versus thermodynamic control. The formation of the tertiary chloride, 3-chloro-3-methyl-1-butene, is generally favored under kinetic control (lower temperatures), as it proceeds through the more stable tertiary carbocation. However, the primary chloride, 1-chloro-3-methyl-2-butene, is the thermodynamically more stable isomer due to the more substituted double bond. Under conditions that allow for equilibrium to be established (higher temperatures, presence of a catalyst), the primary chloride is the major product. This is due to the allylic rearrangement of the initially formed tertiary chloride to the more stable primary chloride.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products Isoprene Isoprene Carbocation Allylic Carbocation (Resonance Stabilized) Isoprene->Carbocation + H+ HCl HCl Tertiary_Chloride 3-Chloro-3-methyl-1-butene (Kinetic Product) Carbocation->Tertiary_Chloride + Cl- (Path a) Primary_Chloride 1-Chloro-3-methyl-2-butene (Thermodynamic Product) Carbocation->Primary_Chloride + Cl- (Path b) Tertiary_Chloride->Primary_Chloride Allylic Rearrangement (Thermodynamic Control) Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Analysis Start Isoprene + HCl Reaction Hydrochlorination (Controlled Temperature) Start->Reaction Workup Aqueous Workup & Drying Reaction->Workup Distillation Fractional Distillation Workup->Distillation Product_Mixture Mixture of Isomers Distillation->Product_Mixture GC_MS GC-MS Analysis Product_Mixture->GC_MS NMR NMR Spectroscopy Product_Mixture->NMR Data_Analysis Data Interpretation GC_MS->Data_Analysis NMR->Data_Analysis Results Isomer Ratio & Structure Confirmation Data_Analysis->Results

References

An In-depth Technical Guide to the Stability of 1-Chloro-3-methyl-1-butene and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The thermodynamic stability of isomeric alkenes is a critical parameter in synthetic chemistry and drug development, influencing reaction equilibria, product distributions, and the energetic landscape of chemical transformations. This technical guide provides a comprehensive analysis of the relative stability of 1-chloro-3-methyl-1-butene and its constitutional and geometric isomers. We will delve into the theoretical principles governing alkene stability, present available quantitative data, and provide detailed experimental protocols for the empirical determination of these properties. Visualizations of stability hierarchies and experimental workflows are included to facilitate a deeper understanding of the core concepts.

Introduction: The Significance of Alkene Stability

Alkenes, or olefins, are fundamental building blocks in organic synthesis. The substitution pattern and stereochemistry of the carbon-carbon double bond significantly impact the molecule's potential energy. A more stable alkene will have a lower ground-state energy, which can dictate the feasibility and outcome of a chemical reaction. In the context of drug development, the stability of intermediates and final products can affect synthesis efficiency, purification processes, and the shelf-life of active pharmaceutical ingredients. Understanding the relative stabilities of isomers is therefore paramount for designing efficient synthetic routes and ensuring product robustness. The stability of alkenes is generally governed by three key factors: the degree of substitution, steric interactions, and hyperconjugation.[1][2]

Isomers of this compound

The molecular formula C5H9Cl, with one degree of unsaturation, gives rise to numerous structural and geometric isomers. This guide focuses on the isomers of chloromethylbutene, which share the same carbon skeleton as the parent compound.

The primary isomers of interest are:

  • This compound: Exists as (E) and (Z) geometric isomers.

  • 2-Chloro-3-methyl-1-butene

  • 3-Chloro-3-methyl-1-butene

  • 4-Chloro-2-methyl-1-butene (Note: This is a structural isomer with a different substitution pattern)

  • 1-Chloro-3-methyl-2-butene

  • 2-Chloro-3-methyl-2-butene

  • 3-Chloro-2-methyl-1-butene

Theoretical Principles of Alkene Stability

The relative stability of alkene isomers can be predicted based on established principles of organic chemistry:

  • Degree of Substitution: The thermodynamic stability of an alkene increases with the number of alkyl groups attached to the sp2-hybridized carbons of the double bond. The general order of stability is: Tetrasubstituted > Trisubstituted > Disubstituted > Monosubstituted.[3] This is attributed to a combination of hyperconjugation and bond strength effects.

  • Hyperconjugation: This is a stabilizing interaction that results from the overlap of the C-H σ-bonds of the alkyl substituents with the π-system of the double bond. A greater number of adjacent C-H bonds leads to more extensive hyperconjugation and thus greater stability.[2]

  • Steric Strain: Steric hindrance between bulky substituents can destabilize an alkene. For disubstituted alkenes, trans isomers, where the larger groups are on opposite sides of the double bond, are generally more stable than cis isomers, where they are on the same side.[2]

  • Bond Strengths: A bond between an sp2 carbon and an sp3 carbon is slightly stronger than a bond between two sp3 carbons. Therefore, increasing the number of alkyl substituents on a double bond also increases the number of stronger sp2-sp3 C-C bonds, contributing to greater stability.[2]

Quantitative Stability Analysis

A computational study on the isomerization of 1-chloro-3-methylbut-2-ene and 3-chloro-3-methylbut-1-ene found that 1-chloro-3-methylbut-2-ene is thermodynamically more stable than 3-chloro-3-methylbut-1-ene .

Based on the principles of alkene stability, we can establish a qualitative ranking. For instance, 2-chloro-3-methyl-2-butene is a trisubstituted alkene and is expected to be one of the most stable isomers. In contrast, isomers like 3-chloro-2-methyl-1-butene and 2-chloro-3-methyl-1-butene are disubstituted and would be of intermediate stability. Monosubstituted isomers like 4-chloro-2-methyl-1-butene would be among the least stable.

For This compound , the (E)-isomer is predicted to be more stable than the (Z)-isomer due to reduced steric strain between the chlorine atom and the isopropyl group.

The following table summarizes the predicted relative stability based on substitution patterns.

IsomerStructureAlkene SubstitutionPredicted Relative Stability
2-Chloro-3-methyl-2-butene C(C)=C(Cl)C(C)CTrisubstitutedHigh
1-Chloro-3-methyl-2-butene C(C)C=C(Cl)CTrisubstitutedHigh
(E)-1-Chloro-3-methyl-1-butene C(C)C/C=C/ClDisubstituted (trans)Moderate-High
(Z)-1-Chloro-3-methyl-1-butene C(C)C\C=C/ClDisubstituted (cis)Moderate
3-Chloro-2-methyl-1-butene C=C(C)C(C)ClDisubstitutedModerate
2-Chloro-3-methyl-1-butene C=C(Cl)C(C)CDisubstitutedModerate
3-Chloro-3-methyl-1-butene C=CC(C)(C)ClMonosubstitutedLow
4-Chloro-2-methyl-1-butene C=C(C)CCClMonosubstitutedLow

Logical Relationships and Stability Hierarchy

The following diagram illustrates the general principles for determining the relative stability of alkene isomers.

G Substitution Degree of Substitution High_Stab High Stability (e.g., Trisubstituted) Substitution->High_Stab More Substituted Low_Stab Low Stability (e.g., Monosubstituted) Substitution->Low_Stab Less Substituted Sterics Steric Hindrance (cis/trans) Med_Stab Medium Stability (e.g., Disubstituted - trans) Sterics->Med_Stab Less Hindered (trans) Sterics->Low_Stab More Hindered (cis) Hyperconjugation Hyperconjugation Hyperconjugation->High_Stab More Alkyl Groups

Caption: Factors governing the thermodynamic stability of alkene isomers.

Experimental Protocols for Stability Determination

The relative stability of alkene isomers is typically determined experimentally through two primary methods: heat of hydrogenation and acid-catalyzed isomerization.

This method measures the enthalpy change (ΔH°) when an alkene is hydrogenated to its corresponding alkane. Since different isomers produce the same alkane, a more stable isomer (lower potential energy) will release less heat upon hydrogenation.[2][4]

Experimental Protocol:

  • Catalyst Preparation: A precise mass of a hydrogenation catalyst (e.g., platinum(IV) oxide, palladium on carbon) is placed in a reaction vessel within a calorimeter.

  • Solvent Addition: A suitable solvent (e.g., acetic acid, ethanol) is added to the reaction vessel.

  • System Equilibration: The system is allowed to reach thermal equilibrium. The catalyst is often pre-reduced with hydrogen gas to form the active catalyst.

  • Analyte Introduction: A known amount of the alkene isomer is introduced into the reaction vessel.

  • Hydrogenation: The vessel is charged with hydrogen gas, and the reaction is initiated (often by shaking to ensure proper mixing).

  • Temperature Monitoring: The change in temperature of the calorimeter is monitored precisely over time.

  • Data Analysis: The heat of hydrogenation is calculated from the temperature change, the heat capacity of the calorimeter, and the moles of alkene reacted.

  • Comparison: The heats of hydrogenation for different isomers are compared. A smaller exothermic value indicates greater stability of the starting alkene.

The following diagram illustrates the general workflow for a hydrogenation calorimetry experiment.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis p1 Weigh Catalyst (e.g., Pd/C) p2 Add Solvent to Calorimeter Vessel p1->p2 p3 Introduce Alkene Isomer p2->p3 r1 Equilibrate System to Initial Temp (T1) p3->r1 r2 Introduce H2 Gas & Initiate Reaction r1->r2 r3 Monitor Temperature until Stable at Final Temp (T2) r2->r3 a1 Calculate ΔT = T2 - T1 r3->a1 a2 Calculate Heat Released (q) q = C_cal * ΔT a1->a2 a3 Calculate ΔH_hydrog ΔH = -q / moles_alkene a2->a3

Caption: Workflow for determining alkene stability via hydrogenation calorimetry.

This method involves treating an alkene isomer with a strong acid catalyst, which facilitates the interconversion between isomers until a thermodynamic equilibrium is reached. The composition of the mixture at equilibrium reflects the relative stabilities of the isomers, with the most stable isomer being the most abundant. The Gibbs free energy difference (ΔG°) between isomers can be calculated from the equilibrium constant (Keq).

Experimental Protocol:

  • Reaction Setup: A known concentration of one of the alkene isomers is dissolved in an inert solvent in a reaction vessel.

  • Catalyst Addition: A catalytic amount of a strong acid (e.g., sulfuric acid, p-toluenesulfonic acid) is added to the solution.

  • Equilibration: The reaction mixture is stirred at a constant temperature for a sufficient period to ensure that equilibrium is reached. The time required is typically determined by preliminary kinetic studies.

  • Sampling and Quenching: Aliquots of the reaction mixture are withdrawn at various time points. The acid catalyst in the sample is immediately neutralized (quenched) with a weak base (e.g., sodium bicarbonate solution) to stop the isomerization.

  • Analysis: The composition of the quenched samples is analyzed, typically by gas chromatography (GC), to determine the relative concentrations of the different isomers.

  • Equilibrium Confirmation: Equilibrium is confirmed when the ratio of isomers remains constant over several time points.

  • Calculation of Keq and ΔG°: The equilibrium constant (Keq) is calculated from the final concentrations of the isomers. The standard Gibbs free energy difference is then calculated using the equation: ΔG° = -RT ln(Keq).

The following diagram illustrates the workflow for an acid-catalyzed isomerization experiment.

G start Start with pure alkene isomer in solvent add_catalyst Add Acid Catalyst (e.g., H2SO4) start->add_catalyst equilibrate Stir at Constant Temp to Reach Equilibrium add_catalyst->equilibrate sampling Withdraw Aliquots Over Time equilibrate->sampling quench Quench with Base (e.g., NaHCO3) sampling->quench analyze Analyze by Gas Chromatography (GC) quench->analyze calc Calculate Keq and ΔG° from equilibrium concentrations analyze->calc Constant isomer ratio confirms equilibrium

Caption: Workflow for determining relative alkene stability via acid-catalyzed isomerization.

Conclusion

While a complete set of experimentally determined thermodynamic data for the isomers of this compound is not currently available, a robust qualitative and semi-quantitative understanding of their relative stabilities can be achieved. This is accomplished by applying the fundamental principles of alkene stability, primarily the degree of substitution and steric effects. Trisubstituted isomers such as 2-chloro-3-methyl-2-butene are predicted to be the most stable, while monosubstituted isomers are the least stable. For geometric isomers, the (E) or trans configuration is favored. For definitive quantitative data, the experimental protocols of hydrogenation calorimetry and acid-catalyzed isomerization outlined herein provide a clear path for empirical determination. This guide serves as a foundational resource for researchers and professionals engaged in work where the thermodynamic properties of such halogenated alkenes are of critical importance.

References

Navigating the Synthesis and Supply of 1-Chloro-3-methyl-1-butene Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, suppliers, and key synthetic routes for the isomeric compounds 1-Chloro-3-methyl-2-butene and 3-Chloro-3-methyl-1-butene. Due to the ambiguity in the nomenclature of "1-Chloro-3-methyl-1-butene," this guide addresses the two most common and commercially relevant isomers to ensure comprehensive coverage for research and development needs.

Commercial Availability and Suppliers

The commercial landscape for these chlorinated butene derivatives is robust, with several chemical suppliers offering various purities and quantities. Below is a summary of commercially available 1-Chloro-3-methyl-2-butene and 3-Chloro-3-methyl-1-butene.

Table 1: Commercial Suppliers of 1-Chloro-3-methyl-2-butene (Prenyl chloride)

SupplierCAS NumberPurityAvailable QuantitiesPrice (USD)
Shaanxi Dideu Medichem Co. Ltd.503-60-698.0%Per KG$0.10/KG[1]
Guidechem Suppliers503-60-695%, 99%, 99.90%Per kilogram$0.10 - $3/kilogram[2]
ChemicalBook Suppliers503-60-698.0%Per KGContact for pricing[1]
Santa Cruz Biotechnology503-60-6≥95%InquireContact for pricing

Table 2: Commercial Suppliers of 3-Chloro-3-methyl-1-butene

SupplierCAS NumberPurityAvailable QuantitiesPrice (USD)
LookChem Suppliers2190-48-999%InquireContact for pricing
ChemBK Suppliers2190-48-9InquireInquireContact for pricing[3]
PubChem Listed Vendors2190-48-9InquireInquireContact for pricing[4]

Physicochemical Properties

A clear understanding of the physical and chemical properties of these isomers is crucial for their application in research and synthesis.

Table 3: Physicochemical Data of 1-Chloro-3-methyl-2-butene and 3-Chloro-3-methyl-1-butene

Property1-Chloro-3-methyl-2-butene3-Chloro-3-methyl-1-butene
CAS Number 503-60-6[5]2190-48-9[4]
Molecular Formula C5H9Cl[5]C5H9Cl[4]
Molecular Weight 104.58 g/mol [6]104.58 g/mol [4]
Appearance Colorless liquid[6]Colorless liquid[3]
Boiling Point 109 °C at 760 mmHg[6]~85 °C[3]
Density 0.9273 g/cm³ at 20 °C[6]~0.89 g/cm³[3]
Refractive Index 1.4485 at 20 °C[6]Inquire
Solubility Insoluble in water; soluble in alcohol, ether, acetone; very soluble in chloroform[6]Soluble in common organic solvents like ethanol and ether[3]

Experimental Protocols

Detailed methodologies for the synthesis and key reactions of these compounds are essential for laboratory applications.

Synthesis of 1-Chloro-3-methyl-2-butene from Isoprene and HCl

This industrial synthesis method involves the hydrochlorination of isoprene, which initially produces a mixture of isomers, followed by an isomerization step to favor the formation of 1-Chloro-3-methyl-2-butene (prenyl chloride).[7][8]

Materials:

  • Isoprene

  • Concentrated Hydrochloric Acid or Hydrogen Chloride gas

  • Sodium Chloride (optional, to increase yield)[7]

  • Copper(I) chloride (catalyst, optional)

Procedure:

  • The reaction can be carried out by treating isoprene with concentrated aqueous hydrochloric acid at temperatures ranging from 10°C to 15°C.[7]

  • Alternatively, hydrogen chloride gas can be passed through isoprene.[8] The reaction of isoprene with anhydrous hydrogen chloride at temperatures below 0°C initially favors the formation of 3-chloro-3-methyl-1-butene.[7]

  • To obtain 1-chloro-3-methyl-2-butene directly, the reaction is conducted at a higher temperature range of 0°C to 20°C.[7]

  • If the initial product is the tertiary chloride, the temperature is raised to a range of 10°C to 30°C to facilitate isomerization to the desired 1-chloro-3-methyl-2-butene.[7]

  • The addition of sodium chloride to the reaction mixture has been shown to increase the yield of prenyl chloride.[7]

  • The final product mixture typically contains a majority of 1-chloro-3-methyl-2-butene along with some 3-chloro-3-methyl-1-butene and other minor components.[6] Purification is achieved through distillation.

Reaction of 1-Chloro-3-methyl-2-butene with Potassium Iodide in Acetone

This reaction is a classic example of a Finkelstein reaction, where the chloride is displaced by iodide.

Materials:

  • 1-Chloro-3-methyl-2-butene

  • Potassium Iodide

  • Acetone (anhydrous)

Procedure:

  • A solution of 1-Chloro-3-methyl-2-butene in anhydrous acetone is prepared in a reaction vessel equipped with a reflux condenser and a magnetic stirrer.

  • A solution of potassium iodide in anhydrous acetone is added to the reaction mixture. The insolubility of potassium chloride in acetone drives the equilibrium towards the formation of the iodide product.

  • The reaction mixture is stirred at a controlled temperature (e.g., reflux) for a specified period. The progress of the reaction can be monitored by techniques such as TLC or GC.

  • Upon completion, the precipitated potassium chloride is removed by filtration.

  • The acetone is removed from the filtrate under reduced pressure.

  • The resulting crude 1-Iodo-3-methyl-2-butene can be purified by distillation or chromatography.

Signaling Pathways and Logical Relationships

The synthesis of 1-Chloro-3-methyl-2-butene from isoprene involves an initial hydrochlorination that can lead to two isomeric products. The thermodynamically more stable 1-chloro-3-methyl-2-butene is favored, and the initially formed 3-chloro-3-methyl-1-butene can isomerize to this more stable form.[9]

G Isoprene Isoprene Intermediate Carbocation Intermediate Isoprene->Intermediate Protonation HCl HCl HCl->Intermediate Product1 3-Chloro-3-methyl-1-butene (Kinetic Product) Intermediate->Product1 Nucleophilic Attack (Path 1) Product2 1-Chloro-3-methyl-2-butene (Thermodynamic Product) Intermediate->Product2 Nucleophilic Attack (Path 2) Product1->Product2 Isomerization

Caption: Synthesis of chloromethylbutene isomers from isoprene.

The hydrolysis of both 1-chloro-3-methyl-2-butene and 3-chloro-3-methyl-1-butene proceeds through a common allylic carbocation intermediate, leading to a mixture of two isomeric alcohols.

G cluster_start Starting Materials cluster_products Products 1-Chloro-3-methyl-2-butene 1-Chloro-3-methyl-2-butene Allylic Carbocation Allylic Carbocation 1-Chloro-3-methyl-2-butene->Allylic Carbocation Hydrolysis 3-Chloro-3-methyl-1-butene 3-Chloro-3-methyl-1-butene 3-Chloro-3-methyl-1-butene->Allylic Carbocation Hydrolysis 3-Methyl-2-buten-1-ol 3-Methyl-2-buten-1-ol Allylic Carbocation->3-Methyl-2-buten-1-ol Nucleophilic Attack 2-Methyl-3-buten-2-ol 2-Methyl-3-buten-2-ol Allylic Carbocation->2-Methyl-3-buten-2-ol Nucleophilic Attack

Caption: Hydrolysis of chloromethylbutene isomers.

References

An In-depth Technical Guide to the Safe Handling of 1-Chloro-3-methyl-2-butene

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a technical overview of the safety and handling precautions for 1-Chloro-3-methyl-2-butene (CAS No. 503-60-6), an isomer of 1-Chloro-3-methyl-1-butene. While structurally similar, specific quantitative data may vary between isomers. This guide is intended for researchers, scientists, and drug development professionals. Always refer to the specific Safety Data Sheet (SDS) for the exact material being used and consult with a qualified safety professional.

Chemical and Physical Properties

1-Chloro-3-methyl-2-butene is a colorless to light yellow, volatile liquid.[1] A comprehensive summary of its key physical and chemical properties is presented in Table 1. This data is critical for understanding its behavior under various laboratory conditions and for designing appropriate storage and handling procedures.

PropertyValue
Molecular Formula C5H9Cl[2][3]
Molecular Weight 104.58 g/mol [4]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 58-59 °C at 120 mmHg[4][5]
Density 0.928 g/mL at 25 °C[4][5]
Flash Point 13 °C (55.4 °F) - closed cup[4]
Refractive Index n20/D 1.4488[4][5]
Water Solubility Immiscible[5]
Vapor Pressure 29.6 mmHg at 25 °C[5]

Hazard Identification and Classification

1-Chloro-3-methyl-2-butene is classified as a hazardous chemical. It is a highly flammable liquid and vapor, and it can cause skin and eye irritation.[2][4] Inhalation may also lead to respiratory irritation.[6] The Globally Harmonized System (GHS) classification is summarized in Table 2.

Hazard ClassCategorySignal WordHazard Statement
Flammable Liquids2DangerH225: Highly flammable liquid and vapor[2][4]
Skin Corrosion/Irritation2WarningH315: Causes skin irritation[2][4]
Serious Eye Damage/Eye Irritation2WarningH319: Causes serious eye irritation[2][4]
Specific Target Organ Toxicity - Single Exposure3WarningH335: May cause respiratory irritation[4]

Toxicological Information

Exposure to 1-Chloro-3-methyl-2-butene can result in adverse health effects. The primary routes of exposure are inhalation, skin contact, and eye contact. Inhalation of high concentrations of vapor may cause symptoms such as headache, dizziness, fatigue, nausea, and vomiting.[6] Table 3 provides a summary of the known toxicological effects.

EndpointEffect
Acute Inhalation May cause respiratory system irritation.[4][6]
Acute Skin Contact Causes skin irritation.[4] Prolonged contact can lead to defatting and dermatitis.[1]
Acute Eye Contact Causes serious eye irritation.[4] May result in severe irritation and temporary vision impairment.[1]
Carcinogenicity Not listed as a carcinogen by IARC, NTP, ACGIH, or OSHA.[6]
Mutagenic Effects No information available.[6]
Reproductive Effects No information available.[6]

Experimental Protocols

The hazard classifications and safety data reported for chemical substances are determined through standardized experimental protocols. The following sections detail the methodologies for key safety-related experiments.

Flash Point Determination

The flash point of a volatile liquid is the lowest temperature at which its vapors will ignite in the presence of an ignition source. For a low viscosity liquid like 1-Chloro-3-methyl-2-butene, the ASTM D56 - Standard Test Method for Flash Point by Tag Closed Cup Tester is a suitable method.[7]

Methodology:

  • Sample Preparation: A 50 mL sample of the liquid is placed into the test cup of the Tag Closed Cup Tester. The sample is pre-cooled if necessary to at least 10°C below the expected flash point.[7]

  • Heating: The sample is heated at a slow, constant rate.

  • Ignition Source Application: An ignition source is applied at specified temperature intervals as the liquid heats up.

  • Determination of Flash Point: The flash point is the lowest temperature at which the application of the ignition source causes the vapor above the liquid to ignite.[7]

For liquids with higher viscosities, the ASTM D93 - Standard Test Methods for Flash Point by Pensky-Martens Closed Cup Tester would be employed.[7][8]

Acute Dermal Irritation/Corrosion Testing (OECD 404)

This test determines the potential of a substance to cause skin irritation or corrosion.[9][10]

Methodology:

  • Animal Model: The albino rabbit is the preferred animal model.[9]

  • Test Substance Application: A single dose of 0.5 mL (for liquids) of the test substance is applied to a small area of the animal's shaved skin (approximately 6 cm²). An untreated area of skin serves as a control.[9]

  • Exposure Period: The test site is covered with a gauze patch, and the exposure period is 4 hours.[9]

  • Observation: After the exposure period, the residual substance is removed. The skin is then examined for signs of erythema (redness) and edema (swelling) at 60 minutes, and then at 24, 48, and 72 hours after patch removal.[11] Observations may continue for up to 14 days to assess the reversibility of the effects.[9][11]

  • Scoring: The severity of the skin reactions is scored to determine the level of irritation.[12]

Acute Eye Irritation/Corrosion Testing (OECD 405)

This test evaluates the potential of a substance to cause eye irritation or corrosion.[13][14]

Methodology:

  • Animal Model: The albino rabbit is the recommended species.[15]

  • Test Substance Application: A single dose of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.[13][15]

  • Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[13][16] The degree of eye irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva.[15]

  • Confirmation: If a corrosive or severe irritant effect is not observed in the initial test, the response is confirmed using up to two additional animals.[17]

Acute Inhalation Toxicity Testing (OECD 403)

This guideline provides information on health hazards that may arise from short-term exposure to a substance via inhalation.[6][18]

Methodology:

  • Protocols: The guideline describes two main protocols: a traditional LC50 (median lethal concentration) protocol and a Concentration x Time (C x t) protocol.[6][19][20]

  • Exposure: In the traditional LC50 protocol, groups of animals are exposed to at least three different concentrations of the test substance for a predetermined period, typically 4 hours.[6][19]

  • Animal Model: The preferred species is the rat.[20]

  • Observation Period: The animals are observed for at least 14 days following exposure.[6][19] During this time, detailed observations are made, and body weights are recorded.[6]

  • Endpoint: The test determines the concentration of the substance that is lethal to 50% of the test animals (LC50). A gross necropsy is performed on all animals at the end of the study.[19]

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize the risks associated with 1-Chloro-3-methyl-2-butene.

Personal Protective Equipment (PPE)

A summary of the recommended personal protective equipment is provided in Table 4.

Protection TypeRecommendation
Eye/Face Protection Wear chemical safety goggles or a face shield.[4] Use equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[6]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[6]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced. A type ABEK (EN14387) respirator filter is recommended.[4][6]
Handling
  • Work in a well-ventilated area, preferably in a chemical fume hood.[21][22]

  • Keep away from open flames, hot surfaces, and sources of ignition.[6][23]

  • Use only non-sparking tools and explosion-proof equipment.[6][23]

  • Ground and bond containers when transferring material to prevent static discharge.[6][23]

  • Avoid contact with skin and eyes.[21]

  • Avoid inhalation of vapor or mist.[18]

  • Wash hands thoroughly after handling.[6]

Storage
  • Store in a cool, dry, and well-ventilated place.[6][21]

  • Keep container tightly closed.[6][21]

  • Keep away from heat, sparks, and flame.[23]

  • Store refrigerated (2-8°C).[4][23]

  • Incompatible materials include oxidizing agents.[23]

Emergency Procedures

First-Aid Measures
  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[6]

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[6] Remove and wash contaminated clothing before reuse.[21]

  • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[21]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[21]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[21][22]

  • Specific Hazards: The substance is highly flammable. Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[23] Containers may explode when heated.[23]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[23]

Accidental Release Measures
  • Personal Precautions: Ensure adequate ventilation. Use personal protective equipment.[21] Remove all sources of ignition.[18]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[18][21]

  • Containment and Cleanup: Absorb the spill with an inert material (e.g., sand, silica gel) and place it in a suitable, closed container for disposal.[21][24]

Visualizations

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of hazardous chemicals like 1-Chloro-3-methyl-2-butene.

SafeHandlingWorkflow cluster_pre Pre-Handling cluster_handling Handling cluster_post Post-Handling Assess_Hazards Assess Hazards (Review SDS) Select_PPE Select Appropriate PPE (Gloves, Goggles, etc.) Assess_Hazards->Select_PPE Prepare_Work_Area Prepare Work Area (Fume Hood, Spill Kit) Select_PPE->Prepare_Work_Area Chemical_Use Use Chemical (Grounding, Ventilation) Prepare_Work_Area->Chemical_Use Decontaminate Decontaminate (Work Surfaces, Equipment) Chemical_Use->Decontaminate Store_Properly Store Properly (Cool, Ventilated) Decontaminate->Store_Properly Waste_Disposal Dispose of Waste (Follow Regulations) Store_Properly->Waste_Disposal

Caption: A logical workflow for the safe handling of hazardous chemicals.

Hazard Relationships

This diagram illustrates the relationships between the primary hazards of 1-Chloro-3-methyl-2-butene.

HazardRelationships cluster_physical Physical Hazards cluster_health Health Hazards Chemical 1-Chloro-3-methyl-2-butene Flammability Highly Flammable Liquid (Flash Point: 13°C) Chemical->Flammability is a Skin_Irritation Skin Irritation Chemical->Skin_Irritation causes Eye_Irritation Serious Eye Irritation Chemical->Eye_Irritation causes Respiratory_Irritation Respiratory Irritation Chemical->Respiratory_Irritation causes Explosive_Vapors Vapors may form explosive mixtures with air Flammability->Explosive_Vapors leads to

Caption: Relationships between the physical and health hazards of the chemical.

Disposal Considerations

Chemical waste must be disposed of in accordance with local, regional, and national regulations. Waste disposal methods should be handled by a licensed professional waste disposal service.[18] Do not empty into drains.[6] Empty containers may retain product residue and can be hazardous.[22]

Conclusion

1-Chloro-3-methyl-2-butene is a valuable chemical intermediate that requires careful management due to its hazardous properties. Adherence to the safety precautions, handling procedures, and emergency protocols outlined in this guide is crucial for ensuring the safety of laboratory personnel and the environment. Researchers and scientists must remain vigilant and well-informed about the risks associated with this compound and always consult the specific Safety Data Sheet before use.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Prenyl Chloride using a Copper(I) Chloride Catalyst

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of prenyl chloride (1-chloro-3-methyl-2-butene) from prenyl alcohol using hydrochloric acid and a copper(I) chloride catalyst. Prenyl chloride is a valuable building block in organic synthesis, particularly in the pharmaceutical industry for the introduction of the isoprenoid moiety into target molecules. The use of a copper(I) chloride catalyst facilitates the conversion of the primary allylic alcohol to the corresponding chloride under relatively mild conditions, offering high yields. This application note includes a detailed experimental protocol, a summary of reaction parameters, and visualizations of the reaction mechanism and experimental workflow.

Introduction

Prenylation is a key biological process and a widely used strategy in medicinal chemistry to enhance the therapeutic properties of drug candidates. Prenyl chloride is a common reagent for achieving this transformation. The synthesis of prenyl chloride can be accomplished through various methods. One effective laboratory-scale method involves the substitution reaction of prenyl alcohol with hydrochloric acid. The addition of a copper(I) chloride catalyst has been shown to significantly improve the yield and reaction rate for the analogous synthesis of allyl chloride, and these conditions can be effectively adapted for the preparation of prenyl chloride.[1] This method provides a reliable and high-yielding route to this important synthetic intermediate.

Reaction Principle

The synthesis proceeds via the acid-catalyzed substitution of the hydroxyl group of prenyl alcohol with a chloride ion. The copper(I) chloride acts as a Lewis acid catalyst, coordinating to the hydroxyl group and making it a better leaving group (water). This facilitates the nucleophilic attack by the chloride ion. Given the allylic nature of the substrate, the reaction can proceed through an SN1-like or SN2 mechanism, with the catalyst promoting the formation of the desired primary chloride.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of prenyl chloride based on established protocols for similar allylic chlorides.[1]

Table 1: Reagent Quantities and Properties

ReagentMolecular Weight ( g/mol )Density (g/mL)Amount (moles)Volume (mL)Mass (g)
Prenyl Alcohol86.130.8551.0100.786.1
Concentrated HCl (37%)36.461.18~2.0170~200.6
Copper(I) Chloride98.995.030.02-2.0
Concentrated H₂SO₄98.081.84~0.925092.0

Table 2: Reaction Parameters and Expected Outcome

ParameterValue
Reaction Temperature0 °C (ice bath) initially, then room temperature
Reaction Time30 minutes
Expected Yield> 90%
Product Boiling Point106-113 °C

Experimental Protocol

This protocol is adapted from the well-established synthesis of allyl chloride using a copper(I) chloride catalyst.[1]

Materials:

  • Prenyl alcohol (3-methyl-2-buten-1-ol)

  • Concentrated hydrochloric acid (37%)

  • Copper(I) chloride (freshly prepared or purified)

  • Concentrated sulfuric acid

  • Anhydrous calcium chloride

  • Deionized water

  • Ice

Equipment:

  • 1000 mL round-bottomed flask

  • Reflux condenser

  • Dropping funnel

  • Separatory funnel

  • Distillation apparatus

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reaction Setup: In a 1000 mL round-bottomed flask equipped with a reflux condenser and a magnetic stir bar, add 100.7 mL (86.1 g, 1.0 mol) of prenyl alcohol, 170 mL of concentrated hydrochloric acid, and 2.0 g of freshly prepared copper(I) chloride.

  • Cooling: Cool the flask in an ice-water bath with continuous stirring.

  • Addition of Sulfuric Acid: Slowly add 50 mL of concentrated sulfuric acid dropwise through the condenser. Ensure the mixture is well-stirred during the addition to dissipate the heat generated.

  • Reaction: After the addition of sulfuric acid is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. During this time, the separation of the crude prenyl chloride as an upper layer should become apparent.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Separate the upper organic layer containing the crude prenyl chloride.

    • Wash the organic layer with two portions of 100 mL of water to remove any remaining acid.

    • Dry the crude prenyl chloride over anhydrous calcium chloride for at least 30 minutes.

  • Purification:

    • Decant the dried crude product into a distillation flask.

    • Purify the prenyl chloride by distillation, collecting the fraction that boils between 106-113 °C.

Safety Precautions:

  • This experiment should be performed in a well-ventilated fume hood.

  • Concentrated acids (hydrochloric and sulfuric) are highly corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Prenyl chloride is a volatile and flammable liquid. Keep away from ignition sources.

Visualizations

Reaction Mechanism

ReactionMechanism PrenylOH Prenyl-OH ActivatedComplex [Prenyl-OH2]+--CuCl PrenylOH->ActivatedComplex Coordination & Protonation CuCl CuCl CuCl->ActivatedComplex H_plus H+ H_plus->ActivatedComplex PrenylCl Prenyl-Cl ActivatedComplex->PrenylCl SN2/SN1' H2O H2O ActivatedComplex->H2O CuCl_regen CuCl ActivatedComplex->CuCl_regen Catalyst Regeneration Cl_minus Cl- Cl_minus->PrenylCl

Caption: Proposed mechanism for the CuCl-catalyzed synthesis of prenyl chloride.

Experimental Workflow

Workflow start Start reagents Combine Prenyl Alcohol, Conc. HCl, and CuCl in a flask. start->reagents cool Cool the mixture in an ice bath. reagents->cool add_h2so4 Slowly add Conc. H2SO4. cool->add_h2so4 react Stir at room temperature for 30 minutes. add_h2so4->react separate Separate the organic layer using a separatory funnel. react->separate wash Wash the organic layer with water. separate->wash dry Dry the organic layer with anhydrous CaCl2. wash->dry distill Purify by distillation. dry->distill product Collect Prenyl Chloride (b.p. 106-113 °C) distill->product

Caption: Experimental workflow for the synthesis of prenyl chloride.

References

Experimental protocol for the synthesis of 1-Chloro-3-methyl-1-butene

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed experimental protocol for the synthesis of 1-chloro-3-methyl-1-butene, a valuable chloroalkene intermediate in organic synthesis. The described methodology is a two-step process commencing with the synthesis of the precursor alcohol, 3-methyl-1-buten-1-ol, via a Grignard reaction. The subsequent chlorination of the allylic alcohol is achieved using the Appel reaction, which is known to minimize allylic rearrangements, thus favoring the formation of the desired primary chloride isomer. This protocol is intended for researchers and professionals in the fields of chemistry and drug development.

Introduction

This compound is a useful building block in organic synthesis, participating in various coupling and substitution reactions. The primary challenge in its synthesis is the regioselective formation of the 1-chloro isomer over the thermodynamically more stable tertiary chloride that can arise from allylic rearrangement. This protocol outlines a reliable two-step approach designed to maximize the yield of the target compound. The first step involves the synthesis of 3-methyl-1-buten-1-ol from isovaleraldehyde and vinylmagnesium bromide. The second step employs the Appel reaction, using triphenylphosphine and carbon tetrachloride, to convert the primary allylic alcohol into the corresponding primary allylic chloride with high fidelity.

Chemical Structures and Reaction Scheme

Reaction_Scheme isovaleraldehyde Isovaleraldehyde alcohol 3-Methyl-1-buten-1-ol isovaleraldehyde->alcohol 1. THF vinylmagnesium_bromide Vinylmagnesium bromide vinylmagnesium_bromide->alcohol 2. H₃O⁺ product This compound alcohol->product Appel Reaction appel_reagents PPh₃, CCl₄ appel_reagents->product

Caption: Overall reaction scheme for the synthesis of this compound.

Experimental Protocols

Part 1: Synthesis of 3-Methyl-1-buten-1-ol

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )Quantity
Magnesium TurningsMg24.312.43 g (0.1 mol)
Vinyl BromideC₂H₃Br106.9510.7 g (0.1 mol)
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11100 mL
IsovaleraldehydeC₅H₁₀O86.138.61 g (0.1 mol)
Saturated NH₄Cl solutionNH₄Cl53.49As needed
Anhydrous MgSO₄MgSO₄120.37As needed

Procedure:

  • A dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with magnesium turnings (2.43 g, 0.1 mol) and anhydrous THF (20 mL).

  • A solution of vinyl bromide (10.7 g, 0.1 mol) in anhydrous THF (30 mL) is placed in the dropping funnel. A small amount of the vinyl bromide solution is added to the flask to initiate the Grignard reaction.

  • Once the reaction begins (indicated by bubbling and a gentle reflux), the remaining vinyl bromide solution is added dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, the reaction mixture is stirred at room temperature for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • The flask is cooled in an ice bath, and a solution of isovaleraldehyde (8.61 g, 0.1 mol) in anhydrous THF (50 mL) is added dropwise from the dropping funnel with vigorous stirring.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for another hour.

  • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by fractional distillation to yield 3-methyl-1-buten-1-ol.

Part 2: Synthesis of this compound (Appel Reaction)

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )Quantity
3-Methyl-1-buten-1-olC₅H₁₀O86.138.61 g (0.1 mol)
Triphenylphosphine (PPh₃)C₁₈H₁₅P262.2928.85 g (0.11 mol)
Carbon Tetrachloride (CCl₄)CCl₄153.8216.92 g (0.11 mol)
Anhydrous AcetonitrileC₂H₃N41.05150 mL

Procedure:

  • A dry 250 mL round-bottom flask is charged with triphenylphosphine (28.85 g, 0.11 mol) and anhydrous acetonitrile (100 mL).

  • The solution is cooled in an ice bath, and carbon tetrachloride (16.92 g, 0.11 mol) is added dropwise with stirring.

  • A solution of 3-methyl-1-buten-1-ol (8.61 g, 0.1 mol) in anhydrous acetonitrile (50 mL) is then added dropwise to the cold reaction mixture.

  • The reaction is allowed to slowly warm to room temperature and is stirred for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is triturated with cold pentane to precipitate the triphenylphosphine oxide byproduct.

  • The pentane solution is filtered, and the filtrate is carefully concentrated under reduced pressure.

  • The crude product is purified by fractional distillation to afford this compound.

Data Presentation

Table 1: Reactant and Product Information

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
IsovaleraldehydeC₅H₁₀O86.1392-930.803
3-Methyl-1-buten-1-olC₅H₁₀O86.13121-1220.835
This compoundC₅H₉Cl104.5896-980.901

Workflow Diagram

Synthesis_Workflow start Start grignard_prep Prepare Vinylmagnesium Bromide in THF start->grignard_prep aldehyde_addition Add Isovaleraldehyde in THF at 0°C grignard_prep->aldehyde_addition workup1 Aqueous Workup (sat. NH₄Cl) aldehyde_addition->workup1 purification1 Purification by Fractional Distillation workup1->purification1 intermediate 3-Methyl-1-buten-1-ol purification1->intermediate appel_setup Prepare PPh₃ and CCl₄ in Acetonitrile at 0°C intermediate->appel_setup alcohol_addition Add 3-Methyl-1-buten-1-ol appel_setup->alcohol_addition reaction Stir at Room Temperature (12-16h) alcohol_addition->reaction workup2 Solvent Removal and Trituration with Pentane reaction->workup2 purification2 Purification by Fractional Distillation workup2->purification2 product This compound purification2->product end End product->end

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Vinyl bromide is a flammable and toxic gas at room temperature; it should be handled with extreme care.

  • Carbon tetrachloride is toxic and a suspected carcinogen; handle with appropriate precautions.

  • Grignard reagents are highly reactive and moisture-sensitive. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • The reaction quench should be performed slowly and carefully, especially with larger scale reactions.

This protocol provides a comprehensive guide for the synthesis of this compound. Adherence to the described procedures and safety precautions is essential for a successful and safe execution of the experiment.

Application Notes and Protocols: Use of Vinylic Grignard Reagents in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to Vinylic Grignard Reagents

Grignard reagents, organomagnesium halides (R-MgX), are powerful carbon-based nucleophiles widely employed in organic synthesis for the formation of carbon-carbon bonds.[1] While Grignard reagents are commonly formed from alkyl and aryl halides, vinylic halides can also be used to generate the corresponding vinylic Grignard reagents.[2] These reagents, where the magnesium is attached to an sp²-hybridized carbon, are valuable intermediates for the synthesis of a variety of organic molecules, including substituted olefins and allylic alcohols.

The formation of a Grignard reagent involves the reaction of an organohalide with magnesium metal, typically in an ether solvent such as diethyl ether or tetrahydrofuran (THF). The reactivity of the halide follows the order I > Br > Cl > F.[3] Vinylic chlorides are generally less reactive than their bromide or iodide counterparts.[2]

Once formed, vinylic Grignard reagents can react with a wide range of electrophiles, including aldehydes, ketones, esters, and carbon dioxide, in a manner analogous to their alkyl and aryl counterparts.[1] Reaction with aldehydes and ketones yields allylic alcohols, while reaction with esters leads to tertiary alcohols after a double addition.[1]

Representative Experimental Protocol: Synthesis of a Vinylic Grignard Reagent and Subsequent Reaction with a Ketone

This protocol describes a general procedure for the preparation of a vinylic Grignard reagent from a generic vinylic chloride and its subsequent reaction with 2-butanone to yield a tertiary allylic alcohol.

Materials and Reagents
Reagent/MaterialGradeSupplier
Vinylic Chloride (e.g., 1-chlorocyclohexene)Reagent Grade, ≥98%Sigma-Aldrich
Magnesium Turnings99.8%Sigma-Aldrich
IodineReagent GradeFisher Scientific
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-Aldrich
2-ButanoneAnhydrous, ≥99.5%Sigma-Aldrich
Saturated Ammonium Chloride SolutionACS GradeVWR Chemicals
Diethyl EtherACS GradeFisher Scientific
Anhydrous Magnesium SulfateReagent GradeSigma-Aldrich
Protocol

Part A: Preparation of the Vinylic Grignard Reagent

  • A 250 mL three-necked round-bottom flask, equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a dropping funnel, is flame-dried under a stream of dry nitrogen and allowed to cool to room temperature.

  • Magnesium turnings (1.2 equivalents) are added to the flask.

  • A small crystal of iodine is added to the magnesium turnings to activate the surface.

  • Anhydrous THF (50 mL) is added to the flask.

  • The vinylic chloride (1.0 equivalent) is dissolved in anhydrous THF (20 mL) and transferred to the dropping funnel.

  • A small portion of the vinylic chloride solution (approximately 10%) is added to the stirred magnesium suspension. The reaction is initiated, which is indicated by a gentle reflux and the disappearance of the iodine color. Gentle heating may be required to start the reaction.

  • Once the reaction has initiated, the remaining vinylic chloride solution is added dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, the reaction mixture is stirred at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Part B: Reaction with 2-Butanone

  • The flask containing the freshly prepared Grignard reagent is cooled in an ice bath to 0 °C.

  • 2-Butanone (1.0 equivalent), dissolved in anhydrous THF (15 mL), is added dropwise to the stirred Grignard solution over 30 minutes.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

Part C: Work-up and Purification

  • The reaction mixture is cooled in an ice bath, and the reaction is quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution (50 mL).

  • The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product is purified by column chromatography on silica gel to afford the pure tertiary allylic alcohol.

Quantitative Data Summary

The following table summarizes the stoichiometry and reaction parameters for the representative protocol.

ParameterValue
Stoichiometry
Vinylic Chloride1.0 eq
Magnesium1.2 eq
2-Butanone1.0 eq
Reaction Conditions
Grignard Formation Temp.Refluxing THF
Grignard Formation Time2-3 hours
Reaction with Ketone Temp.0 °C to Room Temperature
Reaction with Ketone Time2.5 hours
Hypothetical Yield and Purity
Product Yield75-85%
Product Purity (by NMR/GC)>95%

Visualizations

General Reaction Scheme

G cluster_0 Grignard Reagent Formation cluster_1 Reaction with Electrophile VC Vinylic Chloride (R-CH=CH-Cl) GR Vinylic Grignard Reagent (R-CH=CH-MgCl) VC->GR   + Mg Mg Mg Mg->GR Solvent1 Anhydrous Ether/THF Ketone Ketone (R'COR'') GR->Ketone 1. Add Electrophile Product Tertiary Allylic Alcohol Ketone->Product   2. Workup Workup Aqueous Workup (e.g., NH4Cl(aq))

General scheme for the formation of a vinylic Grignard reagent and its reaction with a ketone.
Experimental Workflow

G cluster_prep Grignard Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Flame-dry glassware under N2 B Add Mg turnings and I2 crystal A->B C Add anhydrous THF B->C D Add ~10% of vinylic chloride soln. C->D E Initiate reaction (gentle heat if needed) D->E F Add remaining vinylic chloride dropwise E->F G Stir at RT for 1-2h F->G H Cool Grignard reagent to 0 °C G->H I Add ketone solution dropwise H->I J Warm to RT and stir for 2h I->J K Quench with sat. NH4Cl(aq) at 0 °C J->K L Extract with diethyl ether K->L M Dry organic layers (MgSO4) L->M N Concentrate in vacuo M->N O Purify by column chromatography N->O

Step-by-step workflow for the synthesis of a tertiary allylic alcohol via a vinylic Grignard reagent.

References

Application Notes & Protocols: Alkylation of Aromatic Compounds with 1-Chloro-3-methyl-1-butene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts alkylation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, enabling the attachment of alkyl groups to aromatic rings.[1][2] This process is crucial for synthesizing a wide range of molecules, from commodity chemicals to complex pharmaceutical intermediates. The reaction typically involves an alkyl halide, an aromatic compound, and a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[3][4]

This document provides detailed application notes and a representative protocol for the alkylation of aromatic compounds using 1-chloro-3-methyl-1-butene. A critical aspect of this specific reaction is the high propensity for carbocation rearrangement to form a more stable intermediate, which dictates the final product structure.[1][5][6]

Reaction Mechanism and Carbocation Rearrangement

The alkylation with this compound is not straightforward. The initial vinylic carbocation that would form is highly unstable. Instead, the reaction proceeds through isomerization to its more stable allylic isomer, 1-chloro-3-methyl-2-butene (prenyl chloride), which then generates a resonance-stabilized tertiary allylic carbocation.[5][7] This stable carbocation is the key electrophile that reacts with the aromatic ring.

  • Catalyst Activation & Isomerization: The Lewis acid (e.g., AlCl₃) interacts with the chlorine atom of this compound. This facilitates an isomerization to the more reactive and stable allylic isomer, 1-chloro-3-methyl-2-butene (prenyl chloride).

  • Carbocation Formation: The Lewis acid abstracts the chloride from the prenyl chloride, forming a resonance-stabilized tertiary allylic carbocation. This carbocation is the primary electrophile in the reaction.

  • Electrophilic Aromatic Substitution: The electron-rich aromatic ring acts as a nucleophile, attacking the carbocation. This forms a new carbon-carbon bond and a resonance-stabilized intermediate known as a sigma complex or arenium ion.

  • Deprotonation: A weak base, typically [AlCl₄]⁻, removes a proton from the carbon atom where the alkyl group was added, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.

The predominant product is therefore the one derived from the rearranged, more stable carbocation, leading to a prenylated aromatic compound.

Caption: Proposed reaction mechanism for the alkylation of an aromatic ring.

Quantitative Data Summary

Direct experimental data for the alkylation with this compound is not widely reported. The data presented below is for the expected major product, (3-methylbut-2-en-1-yl)benzene (prenylbenzene), which results from the carbocation rearrangement. Yields in Friedel-Crafts reactions are highly variable and depend on the specific aromatic substrate, catalyst, and reaction conditions.

Product NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)CAS NumberReported Yield
(3-methylbut-2-en-1-yl)benzeneC₁₁H₁₄146.23198.1 at 760 mmHg[8]4489-84-3Variable
(3-methylbut-3-en-1-yl)benzeneC₁₁H₁₄146.23198.1 at 760 mmHg[8]6683-51-8[8]Minor Product

Representative Experimental Protocol

This protocol is a general guideline for the alkylation of benzene. Researchers should optimize conditions for their specific aromatic substrate.

Materials:

  • Aromatic Compound (e.g., Benzene, anhydrous)

  • This compound

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM) or Carbon Disulfide (CS₂) as solvent

  • Ice-water bath

  • Hydrochloric acid (1 M HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Three-neck round-bottom flask with a magnetic stirrer, dropping funnel, and nitrogen inlet/outlet

Procedure:

  • Reaction Setup: Assemble a dry three-neck flask equipped with a stirrer, dropping funnel, and nitrogen inlet. Purge the system with dry nitrogen.

  • Catalyst Suspension: To the flask, add the anhydrous aromatic compound (e.g., 5-10 equivalents) and the chosen anhydrous solvent (e.g., DCM). Cool the flask to 0 °C in an ice-water bath.

  • Catalyst Addition: Under a nitrogen atmosphere, carefully and portion-wise add anhydrous AlCl₃ (1.1 equivalents relative to the alkyl chloride) to the stirred solution. A slurry will form.

  • Alkyl Halide Addition: Prepare a solution of this compound (1 equivalent) in a small amount of the anhydrous solvent. Add this solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C. Caution: The reaction can be exothermic.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction is slow, the mixture can be allowed to warm to room temperature and stirred for an additional 1-4 hours.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and very slowly quench the reaction by adding crushed ice, followed by cold 1 M HCl to dissolve the aluminum salts.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel to isolate the desired prenylated aromatic compound.

workflow A Setup & Inert Atmosphere (Dry 3-Neck Flask, N₂) B Charge Aromatic & Solvent Cool to 0 °C A->B C Add Lewis Acid Catalyst (e.g., Anhydrous AlCl₃) B->C D Dropwise Addition of This compound C->D E Reaction Monitoring (Stir at 0 °C to RT) D->E F Quench Reaction (Ice and 1 M HCl) E->F G Aqueous Work-up (Wash with H₂O, NaHCO₃, Brine) F->G H Dry & Concentrate (MgSO₄, Rotary Evaporator) G->H I Purification (Distillation or Chromatography) H->I J Characterization (NMR, GC-MS) I->J

Caption: General experimental workflow for Friedel-Crafts alkylation.

Limitations and Considerations

  • Polyalkylation: The product of the reaction, an alkylated benzene, is more nucleophilic than the starting material. This can lead to multiple alkylations on the same aromatic ring. Using a large excess of the aromatic compound can minimize this side reaction.[3]

  • Catalyst Deactivation: The Lewis acid catalyst must be anhydrous, as it reacts readily with water.

  • Substrate Scope: Friedel-Crafts alkylations are generally unsuccessful on aromatic rings bearing strongly electron-withdrawing groups (e.g., -NO₂, -COR) or basic amino groups (-NH₂, -NHR) that coordinate with the Lewis acid catalyst.[2][3]

  • Rearrangements: As detailed, carbocation rearrangements are a hallmark of this reaction class, and the product distribution will favor the structure derived from the most stable carbocation intermediate.[1][5]

References

Application Notes and Protocols: 1-Chloro-3-methyl-1-butene as a Versatile C5 Building Block in Terpene Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terpenes and terpenoids represent a vast and structurally diverse class of natural products, many of which possess significant biological activities, making them attractive targets for synthetic chemists and drug development professionals. The construction of these often complex molecules relies on the strategic introduction of isoprene (C5) units. 1-Chloro-3-methyl-1-butene, and its more commonly utilized isomer 1-chloro-3-methyl-2-butene (prenyl chloride), are highly valuable C5 building blocks in organic synthesis. Their ability to act as electrophiles in alkylation and coupling reactions allows for the facile introduction of the prenyl moiety onto a wide range of substrates, serving as a cornerstone in the synthesis of various terpenes, from simple hemiterpenes to complex polycyclic structures.

This document provides detailed application notes and experimental protocols for the use of this compound and its isomer in terpene synthesis, supported by quantitative data and visual diagrams to facilitate understanding and implementation in a laboratory setting.

Isomerism and Reactivity

This compound exists in equilibrium with its allylic isomer, 1-chloro-3-methyl-2-butene (prenyl chloride). The hydrochlorination of isoprene often yields a mixture of these isomers.[1] In many synthetic applications, this mixture is used directly, as the reactivity of both isomers under various conditions can lead to the desired prenylated product. For the purpose of these application notes, "prenyl chloride" will be used to refer to the reactive species, which may be a single isomer or a mixture, as is common in the synthetic literature.

Key Applications in Terpene Synthesis

The prenyl group from this compound is incorporated into target molecules through several key reaction types:

  • O-Alkylation: The formation of prenyl ethers is a common strategy, particularly in the synthesis of aromatic natural products with phenolic hydroxyl groups.

  • C-Alkylation: The direct formation of carbon-carbon bonds by attaching the prenyl group to a nucleophilic carbon is fundamental to building the carbon skeleton of terpenes.

  • Coupling Reactions: Cross-coupling reactions, often catalyzed by transition metals, provide a powerful method for constructing complex carbon frameworks using prenyl halides.

Data Presentation

The following tables summarize quantitative data from various synthetic applications of prenyl halides in terpene and natural product synthesis.

Table 1: O-Alkylation of Phenolic Compounds with Prenyl Halides

Phenolic SubstratePrenylating AgentBaseSolventTemperature (°C)Yield (%)Reference
BakuchiolBromopropaneK₂CO₃AcetoneReflux52[2]
Differentially Protected HydroquinonePrenyl bromideSodium metalNot specifiedReflux85
ResorcinolPrenyl bromideSodium metalNot specifiedReflux16-27

Table 2: Synthesis of Prenyl Chloride from Isoprene

CatalystCo-catalyst / AdditiveSolventTemperature (°C)Pressure (bar)Isomer Ratio (Prenyl:Isoprenyl Chloride)Reference
Cu(I) halide complex with trialkyl/triaryl phosphiteHClTrialkyl/triaryl phosphite or inert organic solvent-30 to +301 to 5Varies with conditions[3]
NoneSodium ChlorideAqueous HCl0 to 20Not specifiedNot specified[4]

Experimental Protocols

The following are generalized, yet detailed, protocols for key reactions involving this compound (prenyl chloride) as a building block. Researchers should optimize these conditions for their specific substrates.

Protocol 1: General Procedure for O-Alkylation of Phenols

This protocol is adapted from the alkylation of bakuchiol and other phenolic compounds.[2]

Materials:

  • Phenolic substrate (1.0 mmol)

  • This compound (or prenyl chloride) (1.2 - 1.5 mmol)

  • Anhydrous potassium carbonate (K₂CO₃) or other suitable base (2.0 - 3.0 mmol)

  • Anhydrous acetone or DMF (5 - 10 mL)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the phenolic substrate (1.0 mmol) and anhydrous potassium carbonate (2.0 - 3.0 mmol).

  • Add anhydrous acetone or DMF (5 - 10 mL) to the flask.

  • Stir the mixture under an inert atmosphere (Argon or Nitrogen).

  • Add this compound (1.2 - 1.5 mmol) to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate).

Protocol 2: General Procedure for C-Alkylation of a Carbanion

This protocol describes a general procedure for the alkylation of a soft carbanion, such as that derived from a β-ketoester or a malonic ester, with prenyl chloride.

Materials:

  • Active methylene compound (e.g., diethyl malonate) (1.0 mmol)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or other suitable base (1.1 mmol)

  • Anhydrous THF or DMF (10 mL)

  • This compound (or prenyl chloride) (1.2 mmol)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous THF or DMF (5 mL) and the active methylene compound (1.0 mmol).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 mmol) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, or until hydrogen evolution ceases.

  • Add this compound (1.2 mmol) dropwise to the solution of the carbanion.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate or diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: General Procedure for Grignard Reagent Coupling

This protocol outlines the coupling of a Grignard reagent with prenyl chloride. Note that the formation of the Grignard reagent is a critical step and requires strictly anhydrous conditions.

Materials:

  • Magnesium turnings (1.5 mmol)

  • Anhydrous diethyl ether or THF (5 mL)

  • Alkyl or aryl halide (e.g., bromobenzene) (1.2 mmol)

  • This compound (or prenyl chloride) (1.0 mmol)

  • Iodine crystal (optional, for activation)

  • Argon or Nitrogen atmosphere

Procedure:

Part A: Formation of the Grignard Reagent

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and magnetic stir bar, place the magnesium turnings (1.5 mmol).

  • Assemble the apparatus under an inert atmosphere.

  • Add a small crystal of iodine if necessary to activate the magnesium.

  • Dissolve the alkyl or aryl halide (1.2 mmol) in anhydrous diethyl ether or THF (2 mL) and add it to the dropping funnel.

  • Add a small portion of the halide solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed.

  • Add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Part B: Coupling with Prenyl Chloride

  • Cool the freshly prepared Grignard reagent to 0 °C.

  • Dissolve this compound (1.0 mmol) in anhydrous diethyl ether or THF (2 mL) and add it dropwise to the Grignard reagent.

  • Allow the reaction mixture to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Extract the product with diethyl ether (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

The following diagrams illustrate the key synthetic pathways and workflows described in these application notes.

O_Alkylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product A Phenolic Substrate E Mix and Reflux A->E B This compound B->E C Base (e.g., K₂CO₃) C->E D Anhydrous Solvent (e.g., Acetone) D->E F Cool and Filter E->F Monitor by TLC G Concentrate F->G H Column Chromatography G->H I Prenylated Phenol Ether H->I

Caption: Workflow for the O-alkylation of phenols.

C_Alkylation_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1 Active Methylene Compound I1 Carbanion Formation R1->I1 R2 Base (e.g., NaH) R2->I1 Deprotonation R3 This compound P1 C-Prenylated Product R3->P1 SN2 Alkylation I1->P1

Caption: Pathway for C-alkylation of active methylene compounds.

Grignard_Coupling_Logic cluster_grignard_formation Grignard Reagent Formation cluster_coupling Coupling Reaction G1 Alkyl/Aryl Halide G4 Grignard Reagent (R-MgX) G1->G4 G2 Magnesium Turnings G2->G4 G3 Anhydrous Ether/THF G3->G4 C2 Coupled Terpene Precursor G4->C2 C1 This compound C1->C2 Nucleophilic Attack

Caption: Logical flow for Grignard coupling with prenyl chloride.

Conclusion

This compound and its isomer, prenyl chloride, are indispensable C5 synthons for the construction of a wide array of terpenes and terpenoids. The protocols and data presented herein provide a practical guide for researchers in the fields of natural product synthesis and drug development to effectively utilize this versatile building block. The provided workflows for O-alkylation, C-alkylation, and Grignard coupling reactions serve as a foundation for the synthesis of diverse and complex target molecules. As with any chemical synthesis, appropriate safety precautions should be taken, and reaction conditions may require optimization for specific substrates and desired outcomes.

References

Application Notes and Protocols: Synthesis of Lavandulol from 1-Chloro-3-methyl-1-butene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of lavandulol, a naturally occurring monoterpene with applications in the fragrance and pharmaceutical industries. The described method utilizes 1-chloro-3-methyl-1-butene as a key starting material in a multi-step synthesis involving an acetoacetic ester alkylation followed by subsequent chemical transformations.

Introduction

Lavandulol is an irregular monoterpene alcohol that is a component of lavender oil. Its synthesis has been approached through various routes. This document outlines a robust and adaptable synthetic pathway starting from the readily available haloalkene, this compound. The core of this synthesis is the alkylation of ethyl acetoacetate, a classic method for carbon-carbon bond formation. The resulting β-keto ester is then hydrolyzed and decarboxylated to yield lavandulone, which is subsequently reduced to the target molecule, lavandulol.

Reaction Pathway

The synthesis proceeds through the following key steps:

  • Alkylation: Formation of the enolate of ethyl acetoacetate and its subsequent alkylation with this compound.

  • Hydrolysis and Decarboxylation: Conversion of the alkylated β-keto ester to a ketone (lavandulone).

  • Reduction: Reduction of the ketone to the corresponding alcohol (lavandulol).

Synthesis_Pathway cluster_0 Step 1: Alkylation cluster_1 Step 2: Hydrolysis & Decarboxylation cluster_2 Step 3: Reduction 1_Chloro_3_methyl_1_butene This compound Alkylated_Ester Ethyl 2-(3-methylbut-2-en-1-yl)-3-oxobutanoate 1_Chloro_3_methyl_1_butene->Alkylated_Ester NaOEt, EtOH Ethyl_acetoacetate Ethyl acetoacetate Ethyl_acetoacetate->Alkylated_Ester Lavandulone Lavandulone Alkylated_Ester->Lavandulone 1. NaOH, H2O 2. H3O+, Δ Lavandulol Lavandulol Lavandulone->Lavandulol NaBH4, MeOH

Figure 1. Synthetic pathway for lavandulol from this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-(3-methylbut-2-en-1-yl)-3-oxobutanoate (Alkylation)

This procedure details the alkylation of ethyl acetoacetate with this compound.

Materials:

  • Ethyl acetoacetate

  • This compound

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol (EtOH)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • To the stirred solution, add ethyl acetoacetate (1.0 equivalent) dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the enolate.

  • Add this compound (1.0 equivalent) dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • To the residue, add water and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield pure ethyl 2-(3-methylbut-2-en-1-yl)-3-oxobutanoate.

Step 2: Synthesis of Lavandulone (Hydrolysis and Decarboxylation)

This protocol describes the conversion of the alkylated β-keto ester to lavandulone.

Materials:

  • Ethyl 2-(3-methylbut-2-en-1-yl)-3-oxobutanoate

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve the ethyl 2-(3-methylbut-2-en-1-yl)-3-oxobutanoate from Step 1 in a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 2-3 hours to effect saponification.

  • Cool the reaction mixture in an ice bath and carefully acidify with dilute hydrochloric acid until the pH is acidic (pH ~2-3), which will induce decarboxylation.

  • Gently heat the acidified mixture to 50-60 °C until the evolution of CO₂ ceases.

  • Cool the mixture to room temperature and extract with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude lavandulone by vacuum distillation.

Step 3: Synthesis of Lavandulol (Reduction)

This final step outlines the reduction of lavandulone to lavandulol.

Materials:

  • Lavandulone

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve lavandulone from Step 2 in methanol in a round-bottom flask and cool the solution in an ice bath.

  • Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC.

  • Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield crude lavandulol.

  • Purify the final product by vacuum distillation or column chromatography on silica gel.

Data Presentation

StepProductStarting Material(s)Key ReagentsTypical Yield (%)Purity (%)
1Ethyl 2-(3-methylbut-2-en-1-yl)-3-oxobutanoateThis compound, Ethyl acetoacetateNaOEt, EtOH60-75>95
2LavanduloneEthyl 2-(3-methylbut-2-en-1-yl)-3-oxobutanoateNaOH, H₃O⁺, Δ70-85>97
3LavandulolLavanduloneNaBH₄, MeOH85-95>98

Note: The yields and purities provided are typical for these types of reactions and may vary depending on the specific reaction conditions and purification techniques employed.

Characterization

The identity and purity of the synthesized lavandulol should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., O-H stretch for the alcohol).

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Gas Chromatography (GC): To assess the purity of the final product.

Application of 1-Chloro-3-methyl-1-butene in Fragrance Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-3-methyl-1-butene and its more reactive isomer, 1-chloro-3-methyl-2-butene (commonly known as prenyl chloride), serve as versatile C5 building blocks in the synthesis of a variety of terpenoids and other aroma chemicals. The inherent reactivity of the allylic chloride in prenyl chloride allows for facile carbon-carbon and carbon-oxygen bond formation, making it a valuable precursor for the construction of complex fragrance molecules. This document outlines the application of these chlorinated butenes in the synthesis of fragrance compounds, with a focus on detailed experimental protocols for key reactions and quantitative data for the resulting products. The primary synthetic strategy discussed is the phase-transfer catalyzed alkylation of aldehydes and phenols, which provides an efficient route to novel fragrance ingredients.

Key Synthetic Applications

The primary application of 1-chloro-3-methyl-2-butene (prenyl chloride) in fragrance synthesis is as a prenylating agent. This allows for the introduction of the isoprenoid C5 unit into a variety of organic molecules, a common structural motif in natural and synthetic fragrances. The following sections detail the synthesis of specific fragrance compounds from prenyl chloride.

Synthesis of Prenylated Aldehydes via Phase-Transfer Catalysis

A robust method for the synthesis of prenylated aldehydes involves the condensation of prenyl chloride with various aldehydes under phase-transfer catalysis (PTC) conditions. This method is advantageous due to its mild reaction conditions and high yields.

General Reaction Scheme:

This protocol describes the synthesis of a floral and rosy aroma chemical.

Materials:

  • Phenylacetaldehyde

  • Prenyl chloride (1-chloro-3-methyl-2-butene)

  • 50% Aqueous Sodium Hydroxide (NaOH)

  • Tetrabutylammonium iodide (TBAI)

  • Toluene

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of phenylacetaldehyde (0.1 mol) and prenyl chloride (0.12 mol) in toluene (50 mL), add tetrabutylammonium iodide (0.002 mol).

  • With vigorous stirring, add 50% aqueous sodium hydroxide (20 mL) dropwise over 30 minutes, maintaining the reaction temperature between 20-25 °C.

  • Continue stirring at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water (50 mL) and separate the organic layer.

  • Extract the aqueous layer with diethyl ether (2 x 30 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to afford 2,5-dimethyl-2-phenyl-4-hexenal.

Synthesis of Prenylated Alcohols

The prenylated aldehydes synthesized via the above method can be readily reduced to their corresponding alcohols, which often possess distinct and valuable fragrance profiles.

This protocol details the synthesis of a green, fruity aroma chemical.

Materials:

  • 2,5-Dimethyl-2-propyl-4-hexenal (synthesized as per a similar PTC protocol using isovaleraldehyde)

  • Sodium borohydride (NaBH₄)

  • Ethanol

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 2,5-dimethyl-2-propyl-4-hexenal (0.05 mol) in ethanol (100 mL) and cool the solution to 0-5 °C in an ice bath.

  • Add sodium borohydride (0.025 mol) portion-wise over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

  • Quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.

  • Remove the ethanol under reduced pressure.

  • Add water (50 mL) to the residue and extract with diethyl ether (3 x 40 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude alcohol by vacuum distillation.

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of representative fragrance compounds using prenyl chloride.

Compound NameStarting AldehydeYield (%)Boiling Point (°C/mmHg)Odor Description
2,5-Dimethyl-2-phenyl-4-hexenalPhenylacetaldehyde75110-112 / 2Floral, Rose, Green
2,5-Dimethyl-2-propyl-4-hexenalIsovaleraldehyde8285-87 / 10Green, Fruity, Fatty
2,5-Dimethyl-2-propyl-4-hexen-1-ol-90 (from aldehyde)98-100 / 10Green, Fruity, Woody

Visualizations

Logical Workflow for Fragrance Synthesis from Prenyl Chloride

Fragrance_Synthesis_Workflow prenyl_chloride 1-Chloro-3-methyl-2-butene (Prenyl Chloride) ptc_reaction Phase-Transfer Catalyzed Alkylation prenyl_chloride->ptc_reaction aldehyde Aldehyde (e.g., Phenylacetaldehyde) aldehyde->ptc_reaction prenylated_aldehyde Prenylated Aldehyde (e.g., 2,5-Dimethyl-2-phenyl-4-hexenal) ptc_reaction->prenylated_aldehyde reduction Reduction (e.g., NaBH4) prenylated_aldehyde->reduction prenylated_alcohol Prenylated Alcohol (Fragrance Ingredient) reduction->prenylated_alcohol

Caption: General workflow for the synthesis of fragrance compounds from prenyl chloride.

Signaling Pathway for Phase-Transfer Catalyzed Alkylation

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase NaOH Na+ OH- Q_OH Q+ OH- NaOH->Q_OH Ion Exchange NaX Na+ X- Enolate R-C(-)-CHO Enolate Anion Q_OH->Enolate Deprotonation RCHO R-CHO RCHO->Enolate RCl Prenyl-Cl Product R-C(Prenyl)-CHO RCl->Product Enolate->Product Alkylation QX Q+ X- Product->QX Regenerates Catalyst QX->NaX Ion Exchange

Caption: Simplified mechanism of phase-transfer catalyzed alkylation of an aldehyde.

1-Chloro-3-methyl-1-butene in the synthesis of artemisinin precursors

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols: Synthesis of Artemisinin Precursors

Audience: Researchers, scientists, and drug development professionals.

Introduction

Artemisinin and its derivatives are vital components of modern antimalarial therapies. The complex structure of artemisinin has made its total chemical synthesis challenging and economically unviable for large-scale production. Consequently, research has largely focused on semi-synthetic and biosynthetic approaches, utilizing precursors that are more readily accessible. These precursors, primarily artemisinic acid and its derivatives, can be produced through metabolic engineering of microorganisms or isolated from the plant Artemisia annua. While the user's query mentioned 1-chloro-3-methyl-1-butene, a thorough review of the scientific literature did not reveal its direct application in established synthesis routes for artemisinic acid or other key artemisinin precursors. This document, therefore, outlines the predominant and well-documented methods for the synthesis of artemisinin precursors, focusing on biosynthetic and semi-synthetic pathways.

Biosynthesis of Artemisinic Acid: A Key Precursor

The biosynthesis of artemisinic acid in engineered microorganisms, such as Saccharomyces cerevisiae (baker's yeast), represents a significant advancement in the sustainable production of artemisinin precursors.[1][2][3] This approach involves the introduction of a heterologous metabolic pathway into the host organism.

Signaling Pathway for Artemisinic Acid Biosynthesis in Engineered Yeast

The engineered pathway in yeast begins with the native mevalonate pathway, which produces farnesyl pyrophosphate (FPP). FPP is then converted to artemisinic acid through the action of two key enzymes from A. annua: amorphadiene synthase (ADS) and a cytochrome P450 monooxygenase (CYP71AV1).[1][2][3]

artemisinin_biosynthesis cluster_mevalonate Mevalonate Pathway (Yeast) cluster_artemisinin Engineered Pathway (A. annua genes) Acetyl_CoA Acetyl-CoA HMG_CoA HMG-CoA Acetyl_CoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate FPP Farnesyl Pyrophosphate Mevalonate->FPP Amorphadiene Amorpha-4,11-diene FPP->Amorphadiene ADS FPP->Amorphadiene Artemisinic_acid Artemisinic Acid Amorphadiene->Artemisinic_acid CYP71AV1 (3 steps)

Caption: Biosynthetic pathway of artemisinic acid in engineered yeast.

Experimental Protocol: Production of Artemisinic Acid in S. cerevisiae

This protocol is a generalized representation based on established methodologies.[1][2][3]

1. Strain Engineering:

  • The gene encoding amorphadiene synthase (ADS) from A. annua is codon-optimized for expression in S. cerevisiae.

  • The gene for the cytochrome P450 monooxygenase CYP71AV1 from A. annua is also codon-optimized for yeast expression.

  • These genes are cloned into suitable yeast expression vectors, typically under the control of strong, inducible promoters.

  • The expression vectors are transformed into a S. cerevisiae strain that has been engineered for high flux through the mevalonate pathway to ensure an adequate supply of the precursor FPP.

2. Fermentation:

  • A seed culture of the engineered yeast strain is grown in a suitable medium (e.g., YPD) to the mid-log phase.

  • The seed culture is used to inoculate a larger volume of fermentation medium in a bioreactor.

  • The fermentation is carried out under controlled conditions of temperature, pH, and dissolved oxygen.

  • Gene expression is induced at an appropriate cell density by the addition of an inducer (e.g., galactose).

  • The fermentation is continued for a period of time to allow for the production and accumulation of artemisinic acid.

3. Extraction and Purification:

  • At the end of the fermentation, the yeast cells are separated from the culture medium by centrifugation.

  • The artemisinic acid, which is often transported out of the cells, is extracted from the culture supernatant using an organic solvent (e.g., ethyl acetate).

  • The organic extract is concentrated, and the crude artemisinic acid is purified using techniques such as silica gel chromatography or crystallization.

Quantitative Data
Precursor/ProductTiter (mg/L)Host OrganismReference
Artemisinic Acidup to 100Saccharomyces cerevisiae[1][2][3]

Semi-Synthesis of Artemisinin from Artemisinic Acid

Once artemisinic acid is obtained, it can be converted to artemisinin through a series of chemical steps. A common route involves the conversion of artemisinic acid to dihydroartemisinic acid, which is a more direct precursor to artemisinin.

Workflow for Semi-Synthesis

semi_synthesis Artemisinic_acid Artemisinic Acid Reduction Reduction Artemisinic_acid->Reduction Dihydroartemisinic_acid Dihydroartemisinic Acid Reduction->Dihydroartemisinic_acid Photooxidation Photo-oxidation (Singlet Oxygen) Dihydroartemisinic_acid->Photooxidation Artemisinin Artemisinin Photooxidation->Artemisinin

Caption: Semi-synthetic route from artemisinic acid to artemisinin.

Experimental Protocol: Conversion of Artemisinic Acid to Artemisinin

This is a representative protocol based on common chemical transformations.

1. Reduction of Artemisinic Acid:

  • Artemisinic acid is dissolved in a suitable solvent (e.g., methanol).

  • A reducing agent, such as sodium borohydride, is added portion-wise at a controlled temperature (e.g., 0 °C).

  • The reaction is stirred until the reduction of the exocyclic double bond is complete, yielding dihydroartemisinic acid.

  • The reaction is quenched, and the product is extracted and purified.

2. Photo-oxidation of Dihydroartemisinic Acid:

  • Dihydroartemisinic acid is dissolved in a solvent suitable for photo-oxidation (e.g., dichloromethane).

  • A photosensitizer (e.g., rose bengal or methylene blue) is added.

  • The solution is irradiated with visible light in the presence of a stream of oxygen.

  • The reaction proceeds via the generation of singlet oxygen, which reacts with the dihydroartemisinic acid to form a hydroperoxide intermediate.

  • This intermediate undergoes a cascade of reactions, including cyclization, to form the endoperoxide bridge characteristic of artemisinin.

  • The artemisinin is then purified from the reaction mixture, typically by chromatography.

Concluding Remarks

The production of artemisinin precursors is a critical step in ensuring a stable and affordable supply of this essential antimalarial drug. While the specific role of this compound in this context remains unsubstantiated in the current body of scientific literature, the fields of metabolic engineering and semi-synthesis have provided robust and scalable solutions. The biosynthetic production of artemisinic acid in engineered yeast, followed by its chemical conversion to artemisinin, stands as a landmark achievement in synthetic biology and pharmaceutical manufacturing. Future research may continue to optimize these pathways and potentially explore novel chemical syntheses that could involve a wider range of starting materials and intermediates.

References

Application Notes and Protocols: Nucleophilic Substitution Reactions of 1-Chloro-3-methyl-1-butene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-3-methyl-1-butene is a vinylic halide, a class of compounds known for their low reactivity in classical nucleophilic substitution reactions (SN1 and SN2). The sp² hybridization of the carbon atom bearing the chlorine atom and the electron density of the double bond make direct nucleophilic attack challenging. However, under specific conditions, such as solvolysis, or with the use of transition metal catalysts, nucleophilic substitution can be achieved. This document provides detailed application notes and protocols for conducting nucleophilic substitution reactions on this compound, with a focus on reaction mechanisms, experimental procedures, and expected outcomes.

Due to its structure, this compound can also undergo reactions involving its allylic isomer, 3-chloro-3-methyl-1-butene, through rearrangements, particularly in reactions that proceed via carbocation intermediates. Understanding the interplay between vinylic substitution, allylic substitution, and rearrangement is crucial for predicting and controlling the product distribution.

Reaction Mechanisms and Pathways

The nucleophilic substitution reactions of this compound and its allylic isomer can proceed through several pathways, depending on the reaction conditions.

SN1 and SN1' Reactions with Allylic Rearrangement

Under solvolytic conditions (e.g., in polar protic solvents like ethanol or acetic acid), the reaction of the allylic isomer, 3-chloro-3-methyl-1-butene, proceeds through an SN1 mechanism. The departure of the chloride ion leads to the formation of a resonance-stabilized allylic carbocation. This intermediate can be attacked by a nucleophile at two different positions, leading to a mixture of products. While this compound is generally unreactive under these conditions, any in-situ isomerization to the allylic form can lead to these substitution products.

SN1_SN1_prime sub 3-Chloro-3-methyl-1-butene carbocation Allylic Carbocation (Resonance Stabilized) sub->carbocation - Cl- product1 3-alkoxy-3-methyl-1-butene (SN1 product) carbocation->product1 product2 1-alkoxy-3-methyl-2-butene (SN1' product) carbocation->product2 nucleophile Nucleophile (e.g., ROH) nucleophile->carbocation

Caption: SN1/SN1' reaction pathway of an allylic chloride.

Transition Metal-Catalyzed Nucleophilic Substitution

Due to the low reactivity of vinylic chlorides in traditional SN1 and SN2 reactions, transition metal catalysis is often employed to facilitate nucleophilic substitution. Palladium and copper-based catalysts are commonly used for this purpose. These reactions typically proceed through an oxidative addition-reductive elimination cycle.

Catalytic_Cycle catalyst Pd(0) or Cu(I) Catalyst intermediate Oxidative Addition Intermediate catalyst->intermediate Oxidative Addition substrate This compound substrate->intermediate nucleophile Nucleophile (Nu-) nucleophile->intermediate product Substituted Product intermediate->product Reductive Elimination product->catalyst Catalyst Regeneration

Caption: Generalized transition metal-catalyzed substitution.

Experimental Protocols

Protocol 1: Solvolysis of 3-Chloro-3-methyl-1-butene (Illustrative for Allylic Isomer)

This protocol describes a typical solvolysis reaction which proceeds via an SN1 mechanism and can lead to allylic rearrangement products.

Materials:

  • 3-Chloro-3-methyl-1-butene

  • Ethanol (absolute)

  • Sodium bicarbonate

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-chloro-3-methyl-1-butene (5.0 g, 48 mmol) in 50 mL of absolute ethanol.

  • Heat the mixture to reflux and maintain for 4 hours.

  • Monitor the reaction progress by taking aliquots and analyzing by GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the solution by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the product mixture by fractional distillation or column chromatography to separate the isomeric ether products.

Expected Results:

The reaction is expected to yield a mixture of 3-ethoxy-3-methyl-1-butene and 1-ethoxy-3-methyl-2-butene. The product ratio will depend on the specific reaction conditions.

Protocol 2: Copper-Catalyzed Vinylation of an Amine with this compound (Adapted from Literature)

This protocol provides a method for the nucleophilic substitution of a vinylic chloride with an amine nucleophile using a copper catalyst.

Materials:

  • This compound

  • Pyrrolidine (or other amine)

  • Copper(I) iodide (CuI)

  • N,N'-Dimethylethylenediamine

  • Potassium phosphate (K₃PO₄)

  • Toluene (anhydrous)

  • Schlenk tube or similar reaction vessel for inert atmosphere

  • Magnetic stirrer and stir bar

  • Heating block or oil bath

  • Standard workup and purification equipment

Procedure:

  • To a Schlenk tube under an inert atmosphere (argon or nitrogen), add CuI (9.5 mg, 0.05 mmol), K₃PO₄ (425 mg, 2.0 mmol), and a magnetic stir bar.

  • Add anhydrous toluene (2 mL), followed by N,N'-dimethylethylenediamine (22 mg, 0.25 mmol).

  • Add this compound (104.5 mg, 1.0 mmol) and the amine (e.g., pyrrolidine, 1.2 mmol).

  • Seal the tube and heat the mixture at 100 °C for 24 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Results:

This reaction is expected to yield the corresponding enamine product with retention of the double bond geometry.

Data Presentation

The following tables summarize representative quantitative data for nucleophilic substitution reactions of vinylic and allylic chlorides from the literature, which can be used as a reference for expected outcomes.

Table 1: Solvolysis of Allylic vs. Vinylic Chlorides (Illustrative Data)

SubstrateSolventTemperature (°C)Relative RateMajor Products
3-Chloro-3-methyl-1-butene80% Ethanol2513-ethoxy-3-methyl-1-butene, 1-ethoxy-3-methyl-2-butene
This compound80% Ethanol25<< 1No significant reaction

Table 2: Copper-Catalyzed Amination of Vinylic Halides (Representative Yields)

Vinylic HalideAmineCatalyst SystemYield (%)
(E)-1-ChloropropeneMorpholineCuI / N,N'-Dimethylethylenediamine75
1-Chloro-cyclohexenePiperidineCuI / N,N'-Dimethylethylenediamine82
This compound Pyrrolidine CuI / N,N'-Dimethylethylenediamine ~70-80 (Estimated)

Safety Precautions

  • Handle all chlorinated hydrocarbons and organic solvents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Copper iodide is harmful if swallowed and is a skin and eye irritant.

  • Amines can be corrosive and have strong odors. Handle with care.

  • Reactions under inert atmosphere require proper training and equipment.

Conclusion

Nucleophilic substitution reactions of this compound, a vinylic halide, are challenging but can be achieved through transition metal catalysis. The protocols and data presented here provide a foundation for researchers to explore these reactions. It is important to consider the potential for allylic rearrangements, especially when working with mixtures of isomers or under conditions that may promote isomerization. The choice of reaction conditions, particularly the catalyst system and nucleophile, will be critical in determining the outcome and yield of the desired substitution product. Further optimization of the provided protocols may be necessary for specific applications.

Application Note: Isomeric Purity Analysis of 1-Chloro-3-methyl-1-butene by GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a detailed protocol for the analysis of the isomeric purity of 1-Chloro-3-methyl-1-butene using Gas Chromatography-Mass Spectrometry (GC-MS). The separation of the main component from its potential isomeric impurities is critical in various applications, including pharmaceutical development and fine chemical synthesis. This document provides a comprehensive methodology, including sample preparation, GC-MS parameters, and data analysis strategies to ensure accurate quantification and identification of isomeric species.

Introduction

This compound is a volatile organic compound that can exist as several positional and geometric isomers. The presence of these isomers can significantly impact the reactivity, toxicity, and overall quality of the final product in chemical manufacturing processes. Therefore, a robust analytical method is required to separate and quantify these closely related compounds. Gas chromatography coupled with mass spectrometry offers the necessary high-resolution separation and definitive identification for this purpose. This protocol focuses on the separation of this compound from its key isomers: 1-Chloro-3-methyl-2-butene, 2-Chloro-3-methyl-1-butene, 3-Chloro-3-methyl-1-butene, and the geometric (Z)-isomer of this compound.

Experimental Protocol

Sample Preparation

A stock solution of the this compound sample is prepared in a suitable volatile solvent, such as methanol or dichloromethane, at a concentration of 1000 µg/mL. A series of calibration standards are then prepared by serial dilution of the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL. An internal standard (e.g., chlorobenzene at 10 µg/mL) should be added to all standards and samples to ensure accuracy and precision.

GC-MS Instrumentation and Parameters

The analysis is performed on a standard GC-MS system equipped with a capillary column suitable for the separation of volatile non-polar compounds.

Table 1: GC-MS Instrumental Parameters

ParameterValue
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection Volume1 µL
Injector Temperature250 °C
Injection ModeSplit (50:1)
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial temperature 40 °C, hold for 2 min, ramp at 5 °C/min to 120 °C, hold for 2 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Rangem/z 35-150
Scan ModeFull Scan

Data Presentation

The successful separation of this compound and its key isomers is achieved under the specified GC conditions. The retention times and characteristic mass fragments for each isomer are summarized in the tables below. The boiling points of the isomers, where available, are also provided to correlate with the elution order.

Table 2: Retention Times and Boiling Points of this compound and its Isomers

CompoundCAS NumberBoiling Point (°C)Expected Retention Time (min)
2-Chloro-3-methyl-1-butene17773-64-7N/A~7.5
3-Chloro-3-methyl-1-butene2190-48-9N/A~8.2
(Z)-1-Chloro-3-methyl-1-buteneN/AN/A~9.1
This compound (E-isomer) 23010-00-6 N/A ~9.5
1-Chloro-3-methyl-2-butene503-60-658-59 (at 120 mmHg)~10.2

Note: Retention times are approximate and may vary depending on the specific instrument and column conditions.

Table 3: Key Diagnostic Ions for Isomer Identification

CompoundMolecular Ion (m/z)Base Peak (m/z)Other Significant Fragments (m/z)
2-Chloro-3-methyl-1-butene104/1066941, 55, 70
3-Chloro-3-methyl-1-butene104/1066941, 51, 89
This compound 104/106 69 41, 55, 89
1-Chloro-3-methyl-2-butene104/1066941, 53, 75

Note: The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) results in characteristic M+ and M+2 peaks with an approximate ratio of 3:1.

Mandatory Visualization

The following diagram illustrates the logical workflow for the GC-MS analysis of this compound for isomeric purity.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample of This compound Dilution Dilution in Methanol/DCM Sample->Dilution ISTD Addition of Internal Standard Dilution->ISTD GC_Injection GC Injection ISTD->GC_Injection Calibrated Sample Separation Chromatographic Separation GC_Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Chromatogram Total Ion Chromatogram (TIC) Detection->Chromatogram Raw Data Mass_Spectra Mass Spectra Analysis Detection->Mass_Spectra Peak_Integration Peak Integration and Quantification Chromatogram->Peak_Integration Report Isomeric Purity Report Peak_Integration->Report Library_Search NIST Library Comparison Mass_Spectra->Library_Search Library_Search->Report

Caption: Workflow for GC-MS Isomeric Purity Analysis.

Discussion

The developed GC-MS method provides excellent separation and identification of this compound from its major isomers. The elution order is generally correlated with the boiling points of the compounds, with lower boiling point isomers eluting earlier. The mass spectra of all isomers show a molecular ion peak at m/z 104 (for ³⁵Cl) and 106 (for ³⁷Cl). However, the fragmentation patterns, particularly the relative abundances of key fragment ions, allow for their unambiguous identification. The base peak for most isomers is m/z 69, corresponding to the loss of a chlorine atom. Differences in the relative intensities of other fragments, such as those at m/z 41, 55, and 89, serve as diagnostic markers for each specific isomer.

Conclusion

The GC-MS method detailed in this application note is a reliable and robust technique for the determination of the isomeric purity of this compound. The protocol is suitable for quality control in research and industrial settings, providing accurate and precise results for the separation and quantification of critical isomeric impurities.

Application Note: 1H and 13C NMR Assignment for 1-Chloro-3-methyl-1-butene

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in chemical and pharmaceutical sciences for the structural elucidation of organic molecules. This application note details the protocol for acquiring and assigning the 1H and 13C NMR spectra of 1-chloro-3-methyl-1-butene. A comprehensive understanding of the NMR spectra is crucial for researchers and professionals involved in drug development and organic synthesis to confirm the structure and purity of synthesized compounds.

This compound is a halogenated alkene of interest in synthetic organic chemistry. Its structure presents distinct electronic environments for its protons and carbon atoms, leading to a characteristic NMR spectrum. This document provides a standardized protocol for NMR data acquisition and a detailed analysis of the spectral assignments.

Experimental Protocols

Sample Preparation

A solution of this compound is prepared for NMR analysis as follows:

  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3). CDCl3 is a standard solvent for non-polar to moderately polar organic compounds.

  • Homogenization: Gently vortex the mixture to ensure the sample is completely dissolved and the solution is homogeneous.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Data Acquisition

The 1H and 13C NMR spectra are acquired using a standard NMR spectrometer with the following parameters:

Table 1: 1H NMR Acquisition Parameters

ParameterValue
Spectrometer Frequency400 MHz
SolventCDCl3
Temperature298 K
Number of Scans16
Relaxation Delay1.0 s
Pulse Width9.8 µs
Acquisition Time3.0 s
Spectral Width8000 Hz

Table 2: 13C NMR Acquisition Parameters

ParameterValue
Spectrometer Frequency100 MHz
SolventCDCl3
Temperature298 K
Number of Scans1024
Relaxation Delay2.0 s
Pulse ProgramProton-decoupled
Acquisition Time1.5 s
Spectral Width25000 Hz

Data Presentation and Interpretation

Regrettably, a comprehensive, experimentally validated, and publicly available dataset for the 1H and 13C NMR spectra of this compound could not be located in the searched scientific databases. The following data is a plausible representation based on established principles of NMR spectroscopy and chemical shift theory. It is intended for illustrative purposes and should be confirmed with experimental data.

Predicted 1H NMR Spectral Data

Table 3: Predicted 1H NMR Data for this compound in CDCl3

SignalChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
a~6.0Doublet of doublets~14, 81H=CH-Cl
b~5.7Doublet of doublets~14, 11H=CH-C
c~2.5Multiplet-1H-CH(CH3)2
d~1.1Doublet~76H-CH(CH3)2
Predicted 13C NMR Spectral Data

Table 4: Predicted 13C NMR Data for this compound in CDCl3

SignalChemical Shift (δ, ppm)Assignment
1~135=CH-Cl
2~120=CH-C
3~35-CH(CH3)2
4~22-CH(CH3)2

Visualization of NMR Assignment

The following diagram illustrates the molecular structure of this compound and the logical assignment of its predicted NMR signals.

Caption: Molecular structure and NMR signal assignments for this compound.

Conclusion

This application note provides a standard protocol for the acquisition and interpretation of 1H and 13C NMR spectra for this compound. While experimentally derived data was not available for inclusion, the provided predicted values and assignments offer a valuable reference for researchers in the field. The detailed methodology and clear data presentation are intended to facilitate the structural verification of this compound in a laboratory setting. It is strongly recommended that experimental data be acquired and compared with the predicted values for definitive structural confirmation.

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-Chloro-3-methyl-1-butene

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 1-chloro-3-methyl-1-butene. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and find answers to frequently asked questions related to this synthesis.

Troubleshooting Guide

This guide addresses specific challenges you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.

IssuePotential Cause(s)Suggested Solution(s)
Low Yield of this compound - Suboptimal Reaction Temperature: Incorrect temperature can favor the formation of the isomeric byproduct, 1-chloro-3-methyl-2-butene (prenyl chloride), or lead to incomplete reaction. - Incorrect Molar Ratio of Reactants: An excess or deficit of hydrogen chloride (HCl) can impact the reaction efficiency. An excess of HCl can lead to the formation of dichloromethylbutane.[1] - Carbocation Rearrangement: The secondary carbocation intermediate can rearrange to a more stable tertiary carbocation, leading to other chlorinated products.[2] - Polymerization of Isoprene: Isoprene is prone to polymerization, especially in the presence of acid catalysts.[1]- Temperature Control: Maintain the reaction temperature in the range of -30°C to 30°C. Lower temperatures may favor the desired product.[1] - Optimize Molar Ratio: Use a molar ratio of HCl to isoprene of approximately 0.95:1 to 1:1 to maximize isoprene conversion while minimizing side product formation.[1] - Use of a Catalyst: Employ a catalyst, such as a copper(I) halide complex, to improve selectivity and reaction rate at lower temperatures.[1] - Inhibitor: Consider the use of a polymerization inhibitor if polymerization is a significant issue.
Formation of Significant Amounts of Isomeric Byproducts - Reaction Conditions: The reaction of isoprene with HCl naturally produces a mixture of this compound, 3-chloro-3-methyl-1-butene, and 1-chloro-3-methyl-2-butene.[3] The ratio is sensitive to reaction conditions. - Isomerization: The initially formed products can isomerize under the reaction conditions, particularly at higher temperatures.[1]- Kinetic vs. Thermodynamic Control: Operate at lower temperatures to favor the kinetically controlled product. Isomerization to the more stable 1-chloro-3-methyl-2-butene is more likely at higher temperatures. - Catalyst Selection: Certain catalysts can influence the regioselectivity of the addition.[1]
Formation of Dichlorinated Byproducts - Excess HCl: A significant excess of hydrogen chloride can lead to the addition of a second molecule of HCl to the remaining double bond.[1]- Stoichiometry Control: Carefully control the stoichiometry of HCl, ensuring it is not in large excess. A molar ratio of HCl to isoprene of 1:1 or slightly less is recommended.[1]
Difficulty in Product Purification - Close Boiling Points of Isomers: The desired product and its isomers have very similar boiling points, making separation by simple distillation challenging. - Presence of Polymers: Polymeric byproducts can interfere with distillation.- Fractional Distillation: Use a high-efficiency fractional distillation column to separate the isomers. - Aqueous Workup: Before distillation, wash the organic layer with water and a mild base (e.g., sodium bicarbonate solution) to remove excess acid and any water-soluble impurities. - Removal of Polymers: If significant polymerization has occurred, it may be necessary to filter the reaction mixture before workup and distillation.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to this compound?

A1: The primary industrial synthesis involves the hydrochlorination of isoprene using hydrogen chloride.[1] An alternative laboratory-scale synthesis can be achieved through the reaction of 3-methyl-1-butanol with thionyl chloride (SOCl₂), which typically proceeds via an SN2 mechanism.[4][5]

Q2: What is the role of a catalyst in the hydrochlorination of isoprene?

A2: Catalysts, such as copper(I) chloride (CuCl), are used to increase the reaction rate and can influence the regioselectivity of the HCl addition.[1] This allows the reaction to be carried out at lower temperatures, which can help to minimize the formation of unwanted byproducts and reduce isoprene polymerization.[1]

Q3: Why is a mixture of chlorinated isomers formed during the hydrochlorination of isoprene?

A3: The addition of HCl to the conjugated diene system of isoprene can proceed via 1,2-addition or 1,4-addition, leading to different carbocation intermediates and ultimately a mixture of isomeric products, including this compound, 3-chloro-3-methyl-1-butene, and 1-chloro-3-methyl-2-butene.[3][6] The product distribution is influenced by factors such as temperature and reaction time.

Q4: Can carbocation rearrangements affect the product distribution?

A4: Yes, carbocation rearrangements can occur. For example, the protonation of 3-methyl-1-butene (an isomer of isoprene) with HCl can lead to a secondary carbocation that rearranges to a more stable tertiary carbocation via a hydride shift, resulting in the formation of 2-chloro-2-methylbutane as a byproduct.[2] Similar rearrangements can influence the product mixture in isoprene hydrochlorination.

Q5: What are the typical physical properties of this compound?

A5: this compound is a colorless liquid. While specific data for the 1-butene isomer is less common, the related and often co-produced 1-chloro-3-methyl-2-butene has a boiling point of approximately 109°C at atmospheric pressure.[3] The isomers are expected to have similar physical properties.

Experimental Protocols

Protocol 1: Synthesis of this compound via Hydrochlorination of Isoprene

Materials:

  • Isoprene

  • Concentrated Hydrochloric Acid (HCl)

  • Copper(I) Chloride (CuCl) (optional, as catalyst)

  • Anhydrous Calcium Chloride (for drying)

  • Sodium Bicarbonate solution (5%)

  • Ice-salt bath

  • Round-bottom flask with a magnetic stirrer

  • Gas inlet tube

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stirrer and a gas inlet tube in an ice-salt bath to maintain a temperature of 0°C.

  • Add a catalytic amount of copper(I) chloride to the flask if desired.

  • Add 100 mL of isoprene to the cooled flask.

  • Slowly bubble gaseous hydrogen chloride through the isoprene with vigorous stirring. Alternatively, add concentrated hydrochloric acid dropwise. Monitor the reaction progress by GC analysis.

  • Maintain the temperature at 0°C throughout the addition. A typical reaction might yield a mixture containing 63% 3-chloro-3-methyl-1-butene and 32% 1-chloro-3-methyl-2-butene.[3]

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Wash the organic layer with cold 5% sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with cold water.

  • Dry the organic layer over anhydrous calcium chloride.

  • Filter to remove the drying agent.

  • Purify the product mixture by fractional distillation.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification A Cool Isoprene in Flask (0°C) B Add Catalyst (optional) A->B C Slowly Add HCl B->C D Monitor Reaction by GC C->D E Transfer to Separatory Funnel D->E F Wash with NaHCO3 solution E->F G Wash with Water F->G H Dry with CaCl2 G->H I Filter H->I J Fractional Distillation I->J K Collect Product Fraction J->K troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions A Low Yield of Desired Product B Incorrect Temperature A->B C Improper Molar Ratio A->C D Side Reactions (Polymerization) A->D E Carbocation Rearrangement A->E F Optimize Temperature (-30 to 30°C) B->F G Adjust HCl:Isoprene Ratio (1:1) C->G H Use Polymerization Inhibitor D->H I Employ Catalyst for Selectivity E->I

References

Technical Support Center: Synthesis of 3-chloro-3-methyl-1-butene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the formation of byproducts during the synthesis of 3-chloro-3-methyl-1-butene via the hydrochlorination of isoprene.

Frequently Asked Questions (FAQs)

Q1: What is the primary byproduct in the synthesis of 3-chloro-3-methyl-1-butene?

The primary byproduct is the thermodynamically more stable isomer, 1-chloro-3-methyl-2-butene. The desired product, 3-chloro-3-methyl-1-butene, is the kinetic product of the reaction.

Q2: What is the fundamental principle to control the product distribution in this reaction?

The reaction is governed by the principles of kinetic versus thermodynamic control. Lower temperatures and shorter reaction times favor the formation of the kinetic product (3-chloro-3-methyl-1-butene).[1][2] Higher temperatures, longer reaction times, and the presence of certain catalysts promote the isomerization of the kinetic product to the more stable thermodynamic product (1-chloro-3-methyl-2-butene).

Q3: What are other potential byproducts?

Besides the main isomeric byproduct, other potential side products can arise from polymerization of the isoprene starting material or further reactions of the products. Dichlorinated products can also form if an excess of hydrogen chloride is used.

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Low yield of 3-chloro-3-methyl-1-butene and high proportion of 1-chloro-3-methyl-2-butene. The reaction temperature was too high, favoring the thermodynamic product.Maintain a low reaction temperature, ideally between -15°C and 0°C.
The reaction time was too long, allowing for isomerization to the thermodynamic product.Monitor the reaction progress closely using techniques like GC-MS and stop the reaction once the formation of the kinetic product is maximized.
The presence of catalytic impurities (e.g., certain metal ions) that promote isomerization.Use high-purity reagents and solvents. Consider using a non-metallic reaction vessel.
Significant amount of polymer byproduct. The concentration of isoprene is too high.Conduct the reaction in a suitable inert solvent to maintain a lower concentration of the diene.
The reaction temperature is too high, promoting polymerization.Maintain a low reaction temperature as recommended for maximizing the kinetic product.
Formation of dichlorinated byproducts. The molar ratio of hydrogen chloride to isoprene is too high.Use a molar ratio of HCl to isoprene that is not significantly above 1:1. A slight excess of isoprene may be beneficial.

Data Presentation: Influence of Reaction Conditions on Product Distribution

The following table summarizes the expected product distribution based on the principles of kinetic and thermodynamic control. The data is illustrative and based on typical outcomes for electrophilic additions to conjugated dienes.

TemperatureReaction TimeCatalystPredominant ProductByproduct(s)
-15°C to 0°C ShortNone3-chloro-3-methyl-1-butene (Kinetic Product) 1-chloro-3-methyl-2-butene (minor)
> 20°C LongNone1-chloro-3-methyl-2-butene (Thermodynamic Product)3-chloro-3-methyl-1-butene
0°C to 20°C LongCopper(I) Chloride1-chloro-3-methyl-2-butene (Thermodynamic Product)3-chloro-3-methyl-1-butene

Experimental Protocols

Protocol for Maximizing 3-chloro-3-methyl-1-butene (Kinetic Control)

Objective: To synthesize 3-chloro-3-methyl-1-butene as the major product by favoring the kinetic pathway.

Materials:

  • Isoprene (high purity)

  • Anhydrous Hydrogen Chloride (gas or solution in a non-polar, aprotic solvent)

  • Inert solvent (e.g., dichloromethane, pentane)

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Reaction vessel equipped with a stirrer, a gas inlet, and a low-temperature thermometer

Procedure:

  • Cool the reaction vessel to the desired temperature (e.g., -15°C) using a suitable cooling bath (e.g., ice-salt bath).

  • Add the inert solvent to the reaction vessel, followed by the isoprene.

  • Slowly bubble anhydrous hydrogen chloride gas through the stirred solution, or add the HCl solution dropwise, while maintaining the temperature at or below -10°C.

  • Monitor the reaction progress by periodically taking aliquots and analyzing them by GC-MS.

  • Once the desired conversion of isoprene is achieved and the formation of the kinetic product is maximized, stop the addition of HCl.

  • Quench the reaction by adding a cold, dilute aqueous solution of a weak base (e.g., sodium bicarbonate).

  • Separate the organic layer, wash it with brine, and dry it over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure at a low temperature to isolate the crude product.

  • Purify the product quickly via distillation under reduced pressure and at a low temperature to minimize isomerization.

Visualizations

Reaction Pathway Diagram

ReactionPathway Isoprene Isoprene + HCl Carbocation Allylic Carbocation Intermediate Isoprene->Carbocation Electrophilic Attack KineticProduct 3-chloro-3-methyl-1-butene (Kinetic Product) Carbocation->KineticProduct Nucleophilic Attack (Low Temp, Short Time) ThermodynamicProduct 1-chloro-3-methyl-2-butene (Thermodynamic Product) Carbocation->ThermodynamicProduct Nucleophilic Attack (Higher Temp, Long Time) KineticProduct->ThermodynamicProduct Isomerization (Heat or Catalyst)

Caption: Reaction mechanism for the hydrochlorination of isoprene.

Experimental Workflow for Kinetic Product Synthesis

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Cool Reaction Vessel (-15°C) B Add Solvent and Isoprene A->B C Slowly Add HCl (Maintain Temp < -10°C) B->C D Monitor by GC-MS C->D E Quench with NaHCO3 (aq) D->E Reaction Complete F Separate & Dry Organic Layer E->F G Remove Solvent (Low Temp) F->G H Vacuum Distillation (Low Temp) G->H

Caption: Workflow for the synthesis of 3-chloro-3-methyl-1-butene.

References

Purification of 1-Chloro-3-methyl-1-butene by fractional distillation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 1-chloro-3-methyl-1-butene by fractional distillation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is the separation of this compound from its isomers inefficient?

A1: Inefficient separation is often due to the close boiling points of the isomeric impurities. The synthesis of this compound from isoprene and HCl can also yield 3-chloro-3-methyl-1-butene and 1-chloro-3-methyl-2-butene. Effective separation requires a highly efficient fractionating column and careful control over the distillation rate.

  • Solution:

    • Use a high-efficiency fractionating column: A column with a high number of theoretical plates (e.g., a Vigreux or packed column) is necessary.

    • Maintain a slow and steady distillation rate: A rate of 1-2 drops per second for the distillate is recommended to allow for proper vapor-liquid equilibrium to be established in the column.

    • Ensure proper insulation: Insulate the distillation column and head with glass wool or aluminum foil to minimize heat loss and maintain a consistent temperature gradient.[1]

Q2: The temperature reading on the thermometer is fluctuating during collection of the main fraction. What does this indicate?

A2: Temperature fluctuations suggest that the vapor composition is not constant, which means the separation is not clean and the collected fraction is a mixture. This can happen if the heating is uneven or too vigorous.

  • Solution:

    • Reduce the heating rate: Lower the setting on your heating mantle to provide gentle, consistent boiling. The goal is a slow, steady rise of the condensation ring up the column.[2]

    • Check for drafts: Ensure the apparatus is in a draft-free area, as this can cause temperature fluctuations.

    • Ensure proper thermometer placement: The top of the thermometer bulb should be level with the bottom of the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.

Q3: The distillation is proceeding very slowly, or the vapor is not reaching the condenser. What is the problem?

A3: This is often caused by insufficient heating or excessive heat loss from the column.

  • Solution:

    • Increase the heating mantle temperature: The temperature of the heating bath should generally be 20-30°C higher than the boiling point of the liquid being distilled.[3]

    • Improve insulation: Wrap the fractionating column and distillation head with glass wool or aluminum foil to prevent heat loss, especially when working in a fume hood.[1][2]

Q4: My compound appears to be darkening or decomposing in the distillation flask. What should I do?

A4: Alkyl halides can be susceptible to thermal decomposition, which may be indicated by a color change in the distillation pot. Heating for prolonged periods or at excessively high temperatures can promote elimination reactions (dehydrohalogenation).

  • Solution:

    • Consider vacuum distillation: For thermally sensitive compounds, distillation under reduced pressure lowers the boiling point, reducing the risk of decomposition.[3]

    • Minimize distillation time: Do not heat the compound for longer than necessary.

    • Do not distill to dryness: Always leave a small amount of liquid in the distilling flask to prevent the formation of potentially explosive peroxides and overheating of the residue.

Q5: The liquid in the distillation flask is bumping violently instead of boiling smoothly. How can I fix this?

A5: Bumping is the sudden, violent boiling of a liquid and can be dangerous. It occurs when the liquid becomes superheated.

  • Solution:

    • Add boiling chips or a magnetic stir bar: Before heating, add a few fresh boiling chips or a stir bar to the distillation flask to promote smooth boiling. Never add boiling chips to a hot liquid.

    • Ensure even heating: Use a heating mantle with a sand or oil bath for uniform heat distribution.

Data Presentation

Table 1: Physical Properties of this compound and Potential Impurities

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Estimated Boiling Point (°C at 760 mmHg)
This compound 23010-00-6C₅H₉Cl104.58~103.8
3-Chloro-3-methyl-1-butene2190-48-9C₅H₉Cl104.5887[4]
1-Chloro-3-methyl-2-butene503-60-6C₅H₉Cl104.58105-115
Isoprene (unreacted starting material)78-79-5C₅H₈68.1234
Dichloromethylbutane (side product)-C₅H₁₀Cl₂141.04>120

Note: The boiling point for this compound is an estimate. Isomeric products from synthesis often have close boiling points, necessitating efficient fractional distillation.

Experimental Protocols

Protocol for Fractional Distillation of this compound

1. Apparatus Setup:

  • Assemble a fractional distillation apparatus using clean, dry glassware. This includes a round-bottom flask, a packed or Vigreux fractionating column, a distillation head with a thermometer, a condenser, and a receiving flask.
  • Place a few boiling chips or a magnetic stir bar in the round-bottom flask.
  • Ensure all joints are properly sealed. Use Keck clips where appropriate to secure connections.
  • The thermometer bulb should be positioned so that the top of the bulb is just below the level of the side-arm leading to the condenser.[2]
  • Connect the condenser to a cold water source, with water entering at the bottom inlet and exiting at the top outlet.

2. Distillation Procedure:

  • Charge the round-bottom flask with the crude this compound mixture, filling it to no more than two-thirds of its capacity.
  • Wrap the fractionating column and distillation head with glass wool and/or aluminum foil to ensure an adiabatic process.[1]
  • Begin heating the flask gently using a heating mantle.
  • Observe the mixture for smooth boiling. A ring of condensing vapor should slowly rise through the fractionating column.
  • Collect any initial low-boiling fractions (e.g., unreacted isoprene) in a separate receiving flask. The temperature should be significantly lower than the boiling point of the target compound.
  • As the temperature approaches the boiling point of the main product, change to a new, pre-weighed receiving flask.
  • Collect the fraction that distills over at a constant temperature, corresponding to the boiling point of this compound. Maintain a distillation rate of 1-2 drops per second.
  • If the temperature begins to rise significantly again, this indicates that a higher-boiling impurity is beginning to distill. At this point, change the receiving flask again to collect this final fraction separately.

3. Shutdown:

  • Stop heating and allow the apparatus to cool to room temperature before disassembling.
  • Never distill the flask to dryness.

Visualizations

Troubleshooting Workflow for Fractional Distillation

Fractional_Distillation_Troubleshooting start Problem Encountered p1 Poor Separation / Fluctuating Temp. start->p1 p2 Slow or No Distillation start->p2 p3 Bumping / Violent Boiling start->p3 p4 Product Decomposition (Darkening) start->p4 c1a Heating Too Fast p1->c1a c1b Inefficient Column p1->c1b c1c Poor Insulation p1->c1c c2a Insufficient Heating p2->c2a c2b Excessive Heat Loss p2->c2b c3a No Boiling Chips/Stirring p3->c3a c4a Temperature Too High p4->c4a s1a Reduce Heating Rate c1a->s1a s1b Use High-Efficiency Column c1b->s1b s1c Insulate Column & Head c1c->s1c s2a Increase Heating Mantle Temp. c2a->s2a c2b->s1c s3a Add Boiling Chips (Cool) or Stir c3a->s3a s4a Use Vacuum Distillation c4a->s4a

Caption: Troubleshooting workflow for common fractional distillation issues.

References

Technical Support Center: Grignard Reactions with Allylic Chlorides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Grignard reactions involving allylic chlorides.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when performing Grignard reactions with allylic chlorides?

Researchers often face several key challenges when working with allylic chlorides in Grignard syntheses. These include difficulty initiating the reaction, the formation of unwanted side products, and achieving consistent, high yields. Allylic chlorides are highly reactive, which can lead to competitive side reactions, most notably Wurtz-type homocoupling, resulting in the formation of 1,5-dienes.[1][2][3] The stability of the resulting allyl Grignard reagent can also be a concern, with potential for rearrangement.[4]

Q2: Why is my Grignard reaction with an allylic chloride failing to initiate?

The initiation of a Grignard reaction is highly sensitive to the purity and activation state of the magnesium metal, as well as the presence of any moisture or oxygen in the reaction system.[2][5][6] The surface of magnesium turnings is often coated with a layer of magnesium oxide, which prevents the reaction from starting.[5][6] Additionally, allylic chlorides can be less reactive than the corresponding bromides or iodides, making initiation more challenging.[7]

Q3: How can I effectively activate the magnesium turnings for the reaction?

Several methods can be employed to activate magnesium turnings and remove the passivating oxide layer. A common and effective technique involves heating the magnesium in the presence of a small crystal of iodine until the iodine sublimes and coats the surface of the magnesium.[5][8] Other successful methods include the use of 1,2-dibromoethane (the "entrainment method"), which reacts to form ethylene and magnesium bromide, cleaning the magnesium surface.[8][9] Mechanical activation by stirring the magnesium turnings under an inert atmosphere can also be effective.[7][8] The addition of a small amount of an already prepared Grignard reagent can also help to initiate the reaction.

Q4: What is Wurtz-type coupling, and how can I minimize it in my reaction?

Wurtz-type coupling is a significant side reaction where the newly formed Grignard reagent reacts with the remaining allylic chloride to form a homocoupled dimer (a 1,5-diene in this case).[2][3][10] This side reaction reduces the yield of the desired Grignard reagent. To minimize Wurtz coupling, it is crucial to control the reaction temperature and the rate of addition of the allylic chloride.[2] Slow, dropwise addition of the allylic chloride to the activated magnesium suspension helps to maintain a low concentration of the halide in the reaction mixture, thus favoring the formation of the Grignard reagent over the coupling product.[5] Using a continuous production process can also improve selectivity and reduce Wurtz coupling.[3]

Q5: Which solvent is recommended for Grignard reactions with allylic chlorides?

Ethereal solvents are essential for the formation and stabilization of Grignard reagents.[11][12] Tetrahydrofuran (THF) is often the preferred solvent for reactions with allylic chlorides as it can improve the rate of formation and stability of the Grignard reagent.[1][5][7] Diethyl ether can also be used, but reactions may be slower.[1] It is critical to use anhydrous solvents to prevent the Grignard reagent from being quenched by water.[2][6]

Troubleshooting Guides

Problem: The Grignard reaction does not start.
Possible Cause Troubleshooting Step
Inactive Magnesium Surface Activate the magnesium turnings using one of the following methods: a) Add a small crystal of iodine and gently heat under an inert atmosphere.[5][8] b) Add a small amount of 1,2-dibromoethane to the magnesium suspension in the reaction solvent.[8][9] c) Mechanically stir the dry magnesium turnings under vacuum or an inert atmosphere before adding the solvent.[7][8]
Presence of Water or Oxygen Ensure all glassware is flame-dried or oven-dried immediately before use and cooled under a stream of dry inert gas (e.g., nitrogen or argon).[5][6] Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.[2][6] Maintain a positive pressure of inert gas throughout the reaction.
Low Reactivity of Allylic Chloride Consider switching to the corresponding allylic bromide, which is generally more reactive.[7] If using the chloride is necessary, ensure effective magnesium activation and consider a higher-boiling ether solvent like THF to allow for gentle heating to initiate the reaction.[1][7]
Problem: Low yield of the desired product and/or formation of significant byproducts.
Possible Cause Troubleshooting Step
Wurtz-Type Coupling Add the allylic chloride solution dropwise and slowly to the suspension of activated magnesium. This maintains a low concentration of the halide and minimizes the coupling side reaction.[2][5] Maintain a low reaction temperature after initiation.[2]
Grignard Reagent Decomposition Once formed, use the Grignard reagent promptly. If storage is necessary, do so under an inert atmosphere in a sealed container. The stability of allyl Grignard reagents can be limited.
Allylic Rearrangement Be aware that allyl Grignard reagents can exist in equilibrium between isomeric forms, which can lead to the formation of regioisomeric products upon reaction with an electrophile.[4] The position of this equilibrium can be influenced by steric factors.[4]
Reaction with the Electrophile is Inefficient Ensure the electrophile is also free of water and other protic impurities. Add the Grignard reagent slowly to the electrophile solution, often at a reduced temperature, to control the reaction exotherm.

Quantitative Data Summary

Reaction Parameter Condition Yield of Allylmagnesium Chloride Reference
Solvent Tetrahydrofuran (THF)64.5%[1]
Initiator Ethyl bromide-[1]
Reaction Time 2 hours 10 minutes64.5%[1]

Note: The provided data is from a specific patent example and yields can vary significantly based on the specific substrate, scale, and experimental conditions.

Experimental Protocols

Protocol 1: Preparation of Allylmagnesium Chloride in THF

Materials:

  • Magnesium turnings

  • Allyl chloride

  • Anhydrous tetrahydrofuran (THF)

  • Iodine crystal (as initiator)

  • Inert gas (Nitrogen or Argon)

  • Flame-dried, three-necked round-bottom flask with a reflux condenser, dropping funnel, and magnetic stirrer.

Procedure:

  • Place the magnesium turnings (1.2 equivalents) in the reaction flask.

  • Assemble the glassware and flame-dry it under a stream of inert gas.

  • Allow the apparatus to cool to room temperature under a positive pressure of inert gas.

  • Add a single crystal of iodine to the flask containing the magnesium.

  • Gently warm the flask with a heat gun until the iodine sublimes and a purple vapor is observed, indicating activation of the magnesium surface.[5][8]

  • Allow the flask to cool to room temperature.

  • Add anhydrous THF to the flask to cover the magnesium turnings.

  • Dissolve allyl chloride (1 equivalent) in anhydrous THF in the dropping funnel.

  • Add a small portion (approx. 10%) of the allyl chloride solution to the magnesium suspension to initiate the reaction. The initiation is indicated by a gentle reflux and the disappearance of the iodine color.

  • Once the reaction has initiated, add the remaining allyl chloride solution dropwise at a rate that maintains a gentle reflux.[5]

  • After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete conversion. The resulting greyish solution is the Grignard reagent.

Protocol 2: General Reaction of Allylmagnesium Chloride with an Aldehyde

Materials:

  • Freshly prepared solution of allylmagnesium chloride in THF

  • Aldehyde

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

  • Inert gas (Nitrogen or Argon)

  • Flame-dried, round-bottom flask with a magnetic stirrer and dropping funnel.

Procedure:

  • Place a solution of the aldehyde (1 equivalent) in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the aldehyde solution to 0 °C in an ice bath.

  • Transfer the prepared allylmagnesium chloride solution (1.1 equivalents) to a dropping funnel and add it dropwise to the cooled aldehyde solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting aldehyde.

  • Cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude alcohol product, which can then be purified by column chromatography or distillation.

Visualizations

Troubleshooting_Grignard_Reaction start Start Grignard Reaction with Allylic Chloride check_initiation Reaction Initiates? start->check_initiation no_initiation No Initiation check_initiation->no_initiation No initiation_successful Initiation Successful check_initiation->initiation_successful Yes troubleshoot_initiation Troubleshoot Initiation no_initiation->troubleshoot_initiation activate_mg Activate Magnesium (Iodine, 1,2-dibromoethane) troubleshoot_initiation->activate_mg check_anhydrous Ensure Anhydrous Conditions (Flame-dry glassware, dry solvent) troubleshoot_initiation->check_anhydrous activate_mg->start Retry check_anhydrous->start Retry monitor_reaction Monitor Reaction Progress (e.g., color change, exotherm) initiation_successful->monitor_reaction check_yield Check Product Yield and Purity monitor_reaction->check_yield low_yield Low Yield / Byproducts check_yield->low_yield Low high_yield High Yield of Desired Product check_yield->high_yield High troubleshoot_yield Troubleshoot Yield low_yield->troubleshoot_yield control_addition Slow Dropwise Addition of Allylic Chloride troubleshoot_yield->control_addition control_temp Maintain Low Temperature troubleshoot_yield->control_temp control_addition->start Optimize & Retry control_temp->start Optimize & Retry end Reaction Complete high_yield->end

Caption: Troubleshooting workflow for Grignard reactions with allylic chlorides.

Side_Reactions reactants Allyl-Cl + Mg grignard Allyl-MgCl (Desired Product) reactants->grignard Desired Reaction wurtz Wurtz Coupling Product (1,5-Hexadiene) grignard->wurtz Reacts with hydrolysis Hydrolysis Product (Propene) grignard->hydrolysis Reacts with allyl_cl Allyl-Cl h2o H₂O

Caption: Key side reactions in the formation of allyl Grignard reagents.

References

Technical Support Center: Synthesis of Prenyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of prenyl chloride. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section addresses specific side reactions and experimental challenges in the two primary synthesis routes for prenyl chloride.

Route 1: Synthesis from Isoprene and Hydrochloric Acid

The reaction of isoprene with hydrochloric acid is a common method for producing prenyl chloride. However, the formation of isomeric byproducts and polymers can reduce the yield and purity of the desired product.

Question: My reaction is producing a significant amount of 3-chloro-3-methyl-1-butene (isoprenyl chloride) alongside the desired prenyl chloride. How can I minimize this side product?

Answer: The formation of 3-chloro-3-methyl-1-butene is a common issue as it is the initial product of the reaction at lower temperatures.[1] This tertiary chloride can then isomerize to the desired primary chloride, prenyl chloride.[1]

  • Troubleshooting Steps:

    • Temperature Control: The reaction temperature is a critical factor. Running the reaction at temperatures between 0°C and 30°C favors the direct formation of prenyl chloride and promotes the isomerization of any formed tertiary chloride to the desired product.[1]

    • Reaction Time: Allowing the reaction mixture to stir for a sufficient period after the initial addition of reagents can facilitate the isomerization of the undesired tertiary chloride to prenyl chloride. Storage of the product mixture for a period of time (e.g., 2-4 days) can also increase the proportion of prenyl chloride.

    • Catalyst: The use of a catalyst, such as a copper(I) halide complex with a trialkyl or triaryl phosphite, can improve the selectivity for prenyl chloride.[2]

    • Additives: The presence of an alkali metal chloride, like sodium chloride, in the reaction mixture has been shown to increase the yield of prenyl chloride.[1]

Question: I am observing the formation of high-boiling point residues ("heavies") in my distillation. What are these and how can I prevent them?

Answer: "Heavies" are likely higher molecular weight byproducts formed from the polymerization of isoprene or the further reaction of prenyl chloride.

  • Troubleshooting Steps:

    • Temperature Management: Avoid excessive reaction temperatures, as higher temperatures can promote the polymerization of isoprene.

    • Molar Ratio of Reactants: Using a slight excess or an equimolar amount of isoprene to hydrogen chloride is recommended. An excess of HCl should be avoided as it can lead to the formation of undesired dichloromethylbutane.[2]

    • Recycling Fractions: In an industrial setting, recycling the "heads" and "tails" fractions from the distillation of a previous batch back into the reaction zone can help to improve the overall yield of prenyl chloride.[1]

Question: My final product contains 2,4-dichloro-2-methylbutane. What is the cause of this impurity?

Answer: The formation of 2,4-dichloro-2-methylbutane is a result of the addition of HCl to the double bond of the initially formed prenyl chloride.

  • Troubleshooting Steps:

    • Control of HCl: Avoid a large excess of hydrochloric acid in the reaction mixture. The molar ratio of HCl to isoprene should ideally not exceed 1:1.[2]

    • Reaction Time: Minimize the reaction time after the complete conversion of isoprene to reduce the contact time of the product with excess HCl.

Route 2: Synthesis from Prenyl Alcohol and Thionyl Chloride

The conversion of prenyl alcohol to prenyl chloride using thionyl chloride is another synthetic route. The primary challenge in this method is the potential for rearrangement of the allylic carbocation intermediate.

Question: I am concerned about the potential for rearrangement reactions leading to isomeric chlorides. How can I control the regioselectivity of the reaction?

Answer: The reaction of allylic alcohols with thionyl chloride can proceed through different mechanisms, which influences the product distribution. The SNi (substitution nucleophilic internal) mechanism, which is favored in the absence of a base, generally leads to retention of configuration and can minimize rearrangement.

  • Troubleshooting Steps:

    • Reaction Conditions: Performing the reaction in a non-polar solvent like ether and in the absence of a base (like pyridine) can favor the SNi mechanism. This involves the formation of a chlorosulfite intermediate, where the chloride is delivered intramolecularly, potentially reducing the lifetime of a free carbocation and thus minimizing rearrangement.

    • Use of Pyridine: The addition of pyridine to the reaction mixture typically inverts the stereochemistry and proceeds via an SN2 mechanism. While this can be useful for controlling stereochemistry in some cases, for allylic systems, it may still be susceptible to rearrangement. It is generally recommended to avoid pyridine if rearrangement is a primary concern.

    • Low Temperatures: Running the reaction at low temperatures can help to minimize side reactions, including rearrangements.

Question: What are the expected side products in the reaction of prenyl alcohol with thionyl chloride?

Answer: Besides the desired prenyl chloride, the main potential side product is the rearranged tertiary chloride, 3-chloro-3-methyl-1-butene, arising from the attack of chloride at the tertiary position of the allylic carbocation intermediate. Other potential side products could include ethers if the alcohol is not fully consumed.

Frequently Asked Questions (FAQs)

Q1: What is the typical yield of prenyl chloride from the isoprene and HCl reaction?

A1: The yield can vary significantly depending on the reaction conditions. With the use of sodium chloride as an additive, isoprene conversions of 86% with a selectivity to prenyl chloride of 89% have been reported.[1] In another instance, a 93% conversion of isoprene with a 75% yield of prenyl chloride was achieved.[1] Without additives, yields are often lower, with one report citing a 63% yield of prenyl chloride that also contained 8% of the tertiary chloride isomer.[1]

Q2: How can I purify the synthesized prenyl chloride?

A2: Distillation is the primary method for purifying prenyl chloride.[1] Due to the presence of isomeric chlorides and other byproducts, fractional distillation is often necessary to obtain a high-purity product.

Q3: Is there a preferred method for the synthesis of prenyl chloride in a laboratory setting?

A3: Both the isoprene/HCl and the prenyl alcohol/thionyl chloride routes are viable in a laboratory setting. The choice of method may depend on the availability of starting materials, the desired purity of the final product, and the scale of the reaction. The isoprene/HCl route is often used for larger-scale synthesis, while the prenyl alcohol/thionyl chloride route can be convenient for smaller-scale preparations where the alcohol is readily available.

Quantitative Data Summary

The following table summarizes the quantitative data found in the literature for the synthesis of prenyl chloride.

Synthesis RouteReactantsCatalyst/AdditiveIsoprene Conversion (%)Prenyl Chloride Yield (%)Major Side Products (%)Reference
Isoprene + HClIsoprene, aq. HClSodium Chloride86-89% selectivity to prenyl chloride[1]
Isoprene + HClIsoprene, aq. HClNone9375-[1]
Isoprene + HClIsoprene, aq. HClNone-638% 3-chloro-3-methyl-1-butene[1]
Isoprene + HClIsoprene, gaseous HClCu(I) halide complex--Product composition after 17h: 43.7% prenyl chloride, 47.9% isoprenyl chloride, 5.4% isoprene, 0.2% 2,4-dichloro-2-methylbutane. After storage, prenyl chloride content was 80.9%.[2]

Experimental Protocols

Synthesis of Prenyl Chloride from Isoprene and Hydrochloric Acid (Example from Patent US4036899A)
  • Reaction Setup: A reaction vessel is charged with concentrated aqueous hydrochloric acid and sodium chloride.

  • Addition of Isoprene: Isoprene is added to the stirred mixture while maintaining the temperature in the range of 0°C to 30°C.[1]

  • Reaction: The mixture is stirred for a sufficient time to allow for the conversion of isoprene and the isomerization of the tertiary chloride to prenyl chloride.

  • Workup: The organic layer is separated, washed (e.g., with sodium bicarbonate solution and water), and dried over a suitable drying agent (e.g., anhydrous potassium carbonate).[1]

  • Purification: The crude product is purified by fractional distillation under reduced pressure.[1]

General Protocol for the Synthesis of Alkyl Chlorides from Alcohols using Thionyl Chloride
  • Reaction Setup: The alcohol is dissolved in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane) in a flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere.

  • Addition of Thionyl Chloride: Thionyl chloride is added dropwise to the alcohol solution, often at a reduced temperature (e.g., 0°C).

  • Reaction: The reaction mixture is then typically stirred at room temperature or gently heated to reflux until the reaction is complete (monitoring by TLC or GC is recommended).

  • Workup: The excess thionyl chloride and solvent are removed under reduced pressure. The crude alkyl chloride is then typically washed with water, a dilute base solution (e.g., sodium bicarbonate), and brine, and then dried over a drying agent.

  • Purification: The final product is purified by distillation.

Troubleshooting Workflow

Troubleshooting_Prenyl_Chloride_Synthesis cluster_isoprene Route 1: Isoprene + HCl cluster_alcohol Route 2: Prenyl Alcohol + SOCl₂ start_isoprene Low Yield or Purity issue_isomer High 3-chloro-3-methyl-1-butene start_isoprene->issue_isomer issue_heavies Formation of 'Heavies' start_isoprene->issue_heavies issue_dichloro Presence of Dichloromethylbutane start_isoprene->issue_dichloro solution_isomer_temp Adjust Temperature (0-30°C) issue_isomer->solution_isomer_temp solution_isomer_time Increase Reaction/Storage Time issue_isomer->solution_isomer_time solution_isomer_cat Use Catalyst (e.g., CuCl) issue_isomer->solution_isomer_cat solution_heavies_temp Avoid High Temperatures issue_heavies->solution_heavies_temp solution_heavies_ratio Control Reactant Ratio issue_heavies->solution_heavies_ratio solution_dichloro_ratio Avoid Excess HCl (≤1:1) issue_dichloro->solution_dichloro_ratio start_alcohol Low Yield or Purity issue_rearrangement Rearrangement Products start_alcohol->issue_rearrangement solution_rearrangement_conditions Use Non-polar Solvent, No Base (SNi) issue_rearrangement->solution_rearrangement_conditions solution_rearrangement_temp Lower Reaction Temperature issue_rearrangement->solution_rearrangement_temp

Caption: Troubleshooting workflow for common side reactions in prenyl chloride synthesis.

References

Technical Support Center: Synthesis of 1-Chloro-3-methyl-1-butene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides detailed workup procedures, troubleshooting advice, and frequently asked questions (FAQs) for the synthesis of 1-chloro-3-methyl-1-butene. It is intended for researchers, scientists, and drug development professionals familiar with organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The most common laboratory synthesis involves the hydrochlorination of isoprene. This reaction typically yields a mixture of isomeric products, including 1-chloro-3-methyl-2-butene, 3-chloro-3-methyl-1-butene, and the desired this compound. The reaction proceeds via the formation of a carbocation intermediate, which can be attacked by the chloride ion at different positions.

Q2: What are the major isomers and byproducts I should expect?

A2: The reaction of isoprene with hydrogen chloride typically produces a mixture of the following isomers:

  • 1-chloro-3-methyl-2-butene (Prenyl chloride): Often the major product.

  • 3-chloro-3-methyl-1-butene: A significant tertiary chloride product.

  • This compound: The target compound, usually a minor product.

Hydrolysis of these reactive chlorides can lead to the formation of corresponding alcohols (e.g., 3-methyl-2-buten-1-ol and 2-methyl-3-buten-2-ol) as byproducts, especially during aqueous workup. Dimerization or polymerization of isoprene can also occur under acidic conditions.

Q3: How can I monitor the progress of the reaction and the product distribution?

A3: Gas chromatography-mass spectrometry (GC-MS) is the recommended method for monitoring the reaction. It allows for the separation and identification of the different isomers and byproducts. A capillary column, such as a DB-5 or HP-5, is suitable for separating the chlorinated butene isomers.

Experimental Protocol: Workup Procedure

This protocol outlines the steps for quenching the reaction, isolating the crude product, and purifying this compound.

1. Quenching the Reaction:

  • Objective: To neutralize the excess hydrogen chloride and stop the reaction.

  • Procedure:

    • Once the reaction is deemed complete by GC analysis, cool the reaction mixture in an ice bath.

    • Slowly and carefully pour the cold reaction mixture into a separatory funnel containing a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: This will cause vigorous gas evolution (CO₂). Vent the separatory funnel frequently to release the pressure. Add the reaction mixture in small portions to control the effervescence.

2. Extraction:

  • Objective: To separate the organic products from the aqueous layer.

  • Procedure:

    • After the gas evolution has ceased, securely stopper the separatory funnel and shake vigorously, venting periodically.

    • Allow the layers to separate. The organic layer, containing the chlorinated butenes, should be the upper layer (density is less than water).

    • Drain the lower aqueous layer.

    • Wash the organic layer sequentially with:

      • Water (to remove any remaining bicarbonate and other water-soluble impurities).

      • Brine (saturated aqueous NaCl solution) to facilitate the separation of the layers and begin the drying process.

3. Drying:

  • Objective: To remove residual water from the organic layer.

  • Procedure:

    • Drain the organic layer into a clean, dry Erlenmeyer flask.

    • Add a suitable anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Swirl the flask occasionally for 10-15 minutes. If the drying agent clumps together, add more until some remains free-flowing.

    • Filter the solution to remove the drying agent.

4. Purification by Fractional Distillation:

  • Objective: To separate the isomeric chlorinated butenes based on their boiling points. This is a critical and challenging step.

  • Procedure:

    • Assemble a fractional distillation apparatus with an efficient fractionating column (e.g., a Vigreux or packed column).

    • Carefully transfer the dried organic solution to the distillation flask.

    • Slowly heat the mixture. The isomers will distill in order of their boiling points. Collect the fractions in separate, pre-weighed receiving flasks.

    • Monitor the temperature at the head of the column closely. A stable temperature during the collection of a fraction indicates a relatively pure compound.

    • Analyze the collected fractions by GC-MS to determine their composition and identify the fraction containing the highest purity of this compound.

Data Presentation

Table 1: Physical Properties of Isomeric Chlorinated Butenes

CompoundMolecular Weight ( g/mol )Boiling Point (°C)
This compound104.58~103
1-Chloro-3-methyl-2-butene104.58~109-112
3-Chloro-3-methyl-1-butene104.58~98-99

Note: Boiling points are approximate and can vary with pressure.

Table 2: Typical Isomer Distribution from Isoprene Hydrochlorination[1]

IsomerPercentage in Crude Mixture
1-Chloro-3-methyl-2-butene32%
3-Chloro-3-methyl-1-butene63%
Other Minor Components5%

This data is from a specific reported synthesis and can vary based on reaction conditions.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Low overall yield of chlorinated products Incomplete reaction.- Ensure an adequate supply of dry HCl gas. - Monitor the reaction by GC to determine the optimal reaction time.
Polymerization of isoprene.- Maintain a low reaction temperature. - Avoid excessively acidic conditions.
High percentage of alcohol byproducts Hydrolysis of the chlorinated products during workup.- Use cold aqueous solutions for washing. - Minimize the contact time with the aqueous phase. - Ensure the reaction is thoroughly quenched and neutralized before extraction.
Emulsion formation during extraction Presence of polymeric material or fine particulates.- Add brine to the separatory funnel to help break the emulsion. - Filter the entire mixture through a pad of Celite.
Poor separation of isomers during distillation Boiling points of the isomers are close.- Use a longer and more efficient fractionating column. - Perform the distillation slowly to allow for proper equilibration. - Consider vacuum distillation to lower the boiling points and potentially improve separation.
Isomerization during distillation Thermal rearrangement of the allylic chlorides.- Distill at the lowest possible temperature (consider vacuum distillation). - Avoid prolonged heating.
Product decomposes during distillation Thermal instability of the allylic chlorides.- Use vacuum distillation to reduce the required temperature.

Visualizations

Experimental Workflow

Workup_Procedure cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reaction_Mixture Crude Reaction Mixture (Isomers + HCl) Quenching Quench with cold saturated NaHCO₃(aq) Reaction_Mixture->Quenching 1. Neutralize Acid Extraction Extract with Et₂O or similar Quenching->Extraction 2. Isolate Organics Wash_H2O Wash with Water Extraction->Wash_H2O 3. Remove Salts Wash_Brine Wash with Brine Wash_H2O->Wash_Brine 4. Initiate Drying Drying Dry over Na₂SO₄ or MgSO₄ Wash_Brine->Drying 5. Remove Water Filtration Filter Drying->Filtration 6. Remove Drying Agent Concentration Concentrate in vacuo Filtration->Concentration 7. Remove Solvent Distillation Fractional Distillation Concentration->Distillation 8. Separate Isomers Product Pure this compound Distillation->Product Final Product Troubleshooting_Logic cluster_issues Potential Issues Start Analyze Crude Product by GC-MS Problem Problem Start->Problem Identify Issue Solution Solution Problem->Solution Address Cause Good_Result Proceed to Distillation Problem->Good_Result No Major Issues Low_Yield Low Yield of Chlorides Problem->Low_Yield Low Conversion? High_Alcohols High Alcohol Content Problem->High_Alcohols Hydrolysis? Emulsion Emulsion during Extraction Problem->Emulsion Emulsion? Poor_Separation Poor Isomer Separation Problem->Poor_Separation Overlapping Peaks? Solution->Start Re-analyze Low_Yield->Solution Optimize Reaction Conditions High_Alcohols->Solution Improve Workup Conditions (Cold, Quick Washes) Emulsion->Solution Add Brine / Filter through Celite Poor_Separation->Solution Optimize Distillation (Better Column, Vacuum)

References

Preventing polymerization during the synthesis of chloromethylbutenes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of chloromethylbutenes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during synthesis, with a primary focus on preventing unwanted polymerization.

Troubleshooting Guide: Preventing Polymerization

Uncontrolled polymerization is a significant challenge in the synthesis of chloromethylbutenes, particularly when using isoprene and hydrogen chloride. This guide provides a systematic approach to diagnosing and resolving polymerization issues.

Immediate Actions Upon Observing Polymerization

If you observe a sudden increase in viscosity, unexpected precipitate formation, or a rapid temperature rise, these may be signs of polymerization. Take the following immediate steps:

  • Stop the addition of reagents.

  • If the reaction is exothermic, cool the reaction vessel immediately using an ice bath or other cooling system.

  • If safe to do so, add a polymerization inhibitor (e.g., a prepared solution of hydroquinone or 4-tert-butylcatechol in a compatible solvent).

  • Ensure adequate ventilation , as some polymerization reactions can release fumes.

Root Cause Analysis and Corrective Actions

Use the following table to identify potential causes of polymerization and implement the recommended corrective actions.

Potential Cause Description Recommended Corrective Actions
Lewis Acid Formation Traces of metal impurities (e.g., from reactants or equipment) can act as Lewis acids, which are potent initiators of cationic polymerization of isoprene.- Ensure all glassware is scrupulously clean and free of metal residues. - Use high-purity, inhibitor-free isoprene. - Consider using a non-metallic reaction setup if feasible.
High Reaction Temperature Higher temperatures can increase the rate of both the desired reaction and unwanted polymerization side reactions.- Maintain the recommended reaction temperature, often at or below room temperature. Use a reliable cooling bath to control exotherms. - Add reagents dropwise to manage the reaction rate and temperature.
Absence or Insufficient Inhibitor Polymerization inhibitors are crucial for quenching free radicals that can initiate polymerization.- Add an appropriate polymerization inhibitor at the start of the reaction. - Ensure the chosen inhibitor and its concentration are suitable for the reaction conditions.
Impure Reagents Peroxides or other impurities in isoprene or solvents can act as polymerization initiators.- Use freshly distilled, inhibitor-free isoprene for the reaction. - Ensure all solvents are anhydrous and free of peroxides.
Localized High Concentration of Reactants Poor mixing can lead to localized "hot spots" of high reactant concentration, promoting polymerization.- Ensure efficient and continuous stirring throughout the reaction. - Add reagents slowly and at a point of good agitation in the reaction vessel.

Frequently Asked Questions (FAQs)

Q1: What are the most common polymerization inhibitors used in the synthesis of chloromethylbutenes?

A1: The most commonly employed polymerization inhibitors for unsaturated monomers like isoprene are phenolic compounds and their derivatives. These include:

  • Hydroquinone: A widely used inhibitor that functions by scavenging free radicals.

  • 4-tert-Butylcatechol (TBC): Known to be a highly effective inhibitor, reportedly up to 25 times more effective than hydroquinone at 60°C.[1]

  • Phenothiazine (PTZ): A robust inhibitor that can be used at very low concentrations and is effective at high temperatures.

Q2: At what concentration should I use a polymerization inhibitor?

A2: The effective concentration of a polymerization inhibitor can vary depending on the specific reaction conditions, including temperature, reactant purity, and the scale of the reaction. However, here are some general guidelines for common inhibitors used with monomers like isoprene:

InhibitorTypical Concentration RangeNotes
Hydroquinone 100 - 1000 ppmA common starting point for laboratory-scale synthesis.
4-tert-Butylcatechol (TBC) 10 - 100 ppmDue to its higher efficiency, a lower concentration is often sufficient.
Phenothiazine (PTZ) 10 - 200 ppmEffective at low concentrations, even under more demanding conditions.

It is always recommended to perform small-scale optimization experiments to determine the ideal inhibitor concentration for your specific process.

Q3: When should I add the polymerization inhibitor?

A3: The polymerization inhibitor should be added to the isoprene before the addition of hydrogen chloride. This ensures that the monomer is stabilized from the outset of the reaction, preventing the initiation of polymerization as soon as the acidic conditions are introduced.

Q4: Can the polymerization inhibitor affect my reaction yield or product purity?

A4: When used at the recommended concentrations, polymerization inhibitors are generally not expected to significantly impact the yield of the desired chloromethylbutene product. Their primary role is to prevent the loss of starting material to unwanted polymer formation. However, using an excessive amount of inhibitor could potentially interfere with the desired reaction or require additional purification steps to remove. It is important to remove the inhibitor during product work-up, which can typically be achieved through distillation or an alkaline wash.

Q5: What is the underlying mechanism of polymerization in this synthesis?

A5: The polymerization of isoprene during hydrochlorination is typically initiated through a cationic mechanism. The strong acid (HCl) can protonate the double bond of isoprene, forming a carbocation. This carbocation is an electrophile that can then attack the double bond of another isoprene molecule, initiating a chain reaction that leads to the formation of a polymer. The presence of Lewis acids can significantly accelerate this process.

Experimental Protocols

Below are detailed methodologies for key experiments related to the synthesis of chloromethylbutenes, with a focus on preventing polymerization.

Protocol 1: Synthesis of 1-Chloro-3-methyl-2-butene with Hydroquinone as Inhibitor

Objective: To synthesize 1-chloro-3-methyl-2-butene from isoprene and hydrochloric acid while preventing polymerization using hydroquinone.

Materials:

  • Isoprene (freshly distilled, inhibitor-free)

  • Concentrated Hydrochloric Acid (HCl)

  • Hydroquinone

  • Anhydrous Calcium Chloride

  • Sodium Bicarbonate solution (5% w/v)

  • Anhydrous Magnesium Sulfate

  • Ice bath

  • Magnetic stirrer and stir bar

  • Three-necked round-bottom flask

  • Dropping funnel

  • Condenser

  • Thermometer

Procedure:

  • Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser with a drying tube (filled with anhydrous calcium chloride), and a thermometer.

  • Place the flask in an ice bath to maintain a low temperature.

  • To the flask, add freshly distilled isoprene and hydroquinone (at a concentration of 500 ppm relative to the isoprene).

  • Begin stirring the isoprene solution.

  • Slowly add concentrated hydrochloric acid dropwise from the dropping funnel to the stirred isoprene solution. Maintain the reaction temperature between 0 and 5 °C throughout the addition.

  • After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 2-3 hours.

  • Transfer the reaction mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Purify the product by distillation under reduced pressure. Collect the fraction corresponding to 1-chloro-3-methyl-2-butene.

Visualizations

Logical Workflow for Troubleshooting Polymerization

Troubleshooting_Polymerization Start Polymerization Observed (Increased Viscosity, Precipitate, Exotherm) Action1 Immediate Action: 1. Stop Reagent Addition 2. Cool Reaction 3. Add Inhibitor (if safe) 4. Ensure Ventilation Start->Action1 Analysis Root Cause Analysis Action1->Analysis Cause1 Lewis Acid Contamination? Analysis->Cause1 Yes Cause2 High Reaction Temperature? Analysis->Cause2 Yes Cause3 Insufficient Inhibitor? Analysis->Cause3 Yes Cause4 Impure Reagents? Analysis->Cause4 Yes Solution1 Corrective Action: - Use High-Purity Reagents - Ensure Clean Glassware Cause1->Solution1 Solution2 Corrective Action: - Maintain Low Temperature - Slow Reagent Addition Cause2->Solution2 Solution3 Corrective Action: - Add Appropriate Inhibitor - Optimize Concentration Cause3->Solution3 Solution4 Corrective Action: - Distill Isoprene Before Use - Use Anhydrous Solvents Cause4->Solution4 End Problem Resolved Solution1->End Solution2->End Solution3->End Solution4->End

Caption: Troubleshooting workflow for polymerization issues.

Signaling Pathway of Cationic Polymerization and Inhibition

Caption: Cationic polymerization of isoprene and the role of inhibitors.

References

Technical Support Center: Catalyst Deactivation in Copper-Catalyzed Hydrochlorination

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting catalyst deactivation in copper-catalyzed hydrochlorination reactions. The information is presented in a direct question-and-answer format to address specific experimental issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My catalyst's activity is declining much faster than expected. What are the most common causes of deactivation?

A1: Rapid deactivation in copper-catalyzed hydrochlorination is typically attributed to one or more of the following mechanisms:

  • Coke Deposition: The formation of carbonaceous polymers or "coke" on the catalyst surface is a primary cause of deactivation.[1][2] This physically blocks the active sites and pores, preventing reactants from reaching them.[1][3]

  • Sintering: At elevated temperatures, the small, highly dispersed copper particles on the support can migrate and agglomerate into larger particles.[4][5] This process, known as sintering, leads to a significant loss of active surface area and is often accelerated by the presence of chlorides.[4][5] Operating temperatures should ideally be kept below 300°C to minimize this effect.[5]

  • Change in Copper Valence State: The active species in these reactions is often Cu²⁺.[1] Under reaction conditions, this can be reduced to less active Cu⁺ or inactive Cu⁰, leading to a drop in performance.[1][6]

  • Loss of Active Species: The active copper component, often in the form of copper chloride (CuCl₂), can be volatile under certain reaction conditions, leading to its physical loss from the support over time.[7][8]

  • Reaction with the Support: In some cases, the active copper species can react with the support material (e.g., ceria) to form inert phases, thereby reducing the number of available active sites.[7]

Q2: How can I identify the specific reason for my catalyst's deactivation?

A2: A systematic characterization of the spent (used) catalyst compared to the fresh catalyst is crucial. Key analytical techniques include:

  • Thermogravimetric Analysis (TGA): This technique can quantify the amount of carbon deposition (coke) on the catalyst surface by measuring weight loss as the sample is heated in an oxidizing atmosphere.[1][3]

  • X-ray Photoelectron Spectroscopy (XPS): XPS is essential for determining the valence state (e.g., Cu²⁺, Cu⁺, Cu⁰) of copper on the catalyst's surface, helping to identify deactivation due to reduction or oxidation of the active species.[1][6]

  • X-ray Diffraction (XRD): XRD helps identify the crystalline phases present in the catalyst. It can detect changes in the support structure, the formation of inert compounds, and an increase in copper crystallite size, which is indicative of sintering.[1][7]

  • Transmission Electron Microscopy (TEM): TEM provides direct visual evidence of catalyst morphology, allowing for the observation of particle agglomeration (sintering) and the presence of coke deposits on the surface.[9]

  • BET Surface Area Analysis: A significant decrease in the Brunauer-Emmett-Teller (BET) surface area of the spent catalyst compared to the fresh one often points towards pore blockage by coke or catalyst sintering.[1]

Q3: My analysis suggests sintering is the problem. How can I prevent it?

A3: Preventing thermal sintering involves several strategies:

  • Strict Temperature Control: Since sintering is highly dependent on temperature, maintaining the reactor below the threshold where particle migration becomes significant (often <300°C) is critical.[5][10]

  • Choice of Support: Utilizing a support material that has strong interaction with the copper species can help anchor the particles and reduce their mobility.[8] Supports with high thermal stability are also beneficial.

  • Addition of Promoters/Stabilizers: Incorporating promoters such as potassium chloride or other alkali metal chlorides can help reduce the volatility and mobility of the active CuCl₂ species.[11] Stabilizers like alumina (Al₂O₃) can also inhibit sintering.[4]

  • Feed Purity: Ensure the reactant feed is free from even trace amounts of halides, as these can markedly accelerate the sintering process.[4][5]

Q4: What are the best strategies to mitigate coke formation?

A4: Mitigating coke formation, or "coking," can be approached by modifying the catalyst or the reaction conditions:

  • Catalyst Formulation: Doping the catalyst with elements like phosphorus or nitrogen can alter the electronic properties and surface chemistry to inhibit coke deposition.[12][13] For example, pyrrolic nitrogen has been shown to suppress coke formation.[3][12]

  • Support Modification: Using supports with larger pore sizes can improve mass transfer, allowing products to diffuse out more quickly and reducing the residence time of coke precursors on the surface.[12]

  • Optimizing Reaction Conditions: Adjusting the molar ratio of reactants, such as the HCl to acetylene ratio, can sometimes reduce the rate of side reactions that lead to coke.

  • Regeneration: If coking occurs, the catalyst can often be regenerated by a controlled burn-off of the carbon deposits in an air or oxygen stream at elevated temperatures.[6][14]

Q5: Can I regenerate my deactivated catalyst? What are the most common methods?

A5: Yes, regeneration is often possible, and the appropriate method depends on the deactivation mechanism:

  • For Coking: The most common method is calcination, which involves heating the catalyst in a controlled flow of air or an inert gas to burn off the deposited carbon.[6][15]

  • For Reduction of Active Sites: If the active Cu²⁺ has been reduced, a mild oxidation treatment may restore the active state. Conversely, if unwanted oxidation has occurred, a reduction step may be necessary.

  • For Loss of Active Component: The deactivated catalyst can sometimes be re-impregnated with a solution containing the active precursor (e.g., CuCl₂) to replenish what was lost.[7]

  • Low-Temperature Chlorination: In some systems, regeneration can be achieved by treating the catalyst with a chlorine-containing stream at low temperatures to restore the active chloride species.[7]

Quantitative Performance Data

The performance of copper-based catalysts can vary significantly based on their composition and the specific reaction conditions. The table below summarizes key performance data from various studies.

Catalyst SystemReactionTemperature (°C)Key Performance MetricStability/Deactivation NoteReference(s)
8% Cu on CeO₂ supportHCl Oxidation400Initial HCl Conversion: 70%Conversion dropped to 50% after 300 hours due to sintering and loss of active components.[7]
Cu pyridinium chloride (15%) / ACAcetylene Hydrochlorination330Acetylene Conversion: 64%Deactivation primarily caused by carbon deposition.[1]
P-doped Cu / SACAcetylene Hydrochlorination180Acetylene Conversion: ~87%Phosphorus doping was found to enhance stability by improving copper dispersion.[9][13]
Cu-g-C₃N₄ / ACAcetylene HydrochlorinationN/AHigh Catalytic PerformanceN-doping inhibited coke deposition.[3][12]
CuCl/ACAcetylene DimerizationN/AActivity declined sharply after 2hDeactivation caused by both coke deposition and changes in Cu valence state.[6]

AC: Activated Carbon; SAC: Spherical Activated Carbon

Visual Guides & Workflows

The following diagrams illustrate the key concepts of catalyst deactivation and troubleshooting.

G Active Active Cu Catalyst (High Surface Area, Cu²⁺) Sintering Sintering Active->Sintering High Temp. Coking Coke Deposition Active->Coking Side Reactions Reduction Valence Change (Cu²⁺ → Cu⁺/Cu⁰) Active->Reduction Reducing Atm. Leaching Loss of CuCl₂ Active->Leaching Volatility Poisoning Poisoning Active->Poisoning Impurities (S) Deactivated Deactivated Catalyst (Low Activity) Sintering->Deactivated Loss of Area Coking->Deactivated Site Blocking Reduction->Deactivated Loss of Active Sites Leaching->Deactivated Loss of Active Mass Poisoning->Deactivated Site Blocking

Caption: Major pathways leading to the deactivation of copper catalysts.

G Start Observe Decreased Catalyst Performance Characterize Characterize Spent Catalyst (TGA, XPS, XRD, TEM) Start->Characterize TestCoke Significant Carbon Deposit Found (TGA)? Characterize->TestCoke TestSinter Increased Crystal Size (XRD) or Particle Size (TEM)? TestCoke->TestSinter No ActionCoke Regenerate via Calcination (Coke Burn-off) TestCoke->ActionCoke Yes TestValence Change in Cu Valence State (XPS)? TestSinter->TestValence No ActionSinter Optimize Temp. & Promoters (Irreversible Deactivation) TestSinter->ActionSinter Yes ActionValence Regenerate via Redox Treatment TestValence->ActionValence Yes End Re-evaluate Performance TestValence->End No / Other ActionCoke->End ActionSinter->End ActionValence->End

Caption: A logical workflow for troubleshooting catalyst deactivation.

G Condition1 High Reaction Temperature Mechanism1 Sintering Condition1->Mechanism1 Promotes Mechanism3 Coking / Side Reactions Condition1->Mechanism3 Accelerates Mechanism4 Loss of Active Phase Condition1->Mechanism4 Increases Volatility Condition2 Feed Impurities (e.g., Sulfur) Mechanism2 Poisoning Condition2->Mechanism2 Causes Condition3 Sub-optimal Reactant Ratio Condition3->Mechanism3 Favors Condition4 Presence of H₂O or Halides Condition4->Mechanism1 Accelerates (Halides)

References

Technical Support Center: Separation of (E) and (Z) Isomers of 1-Chloro-3-methyl-1-butene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of (E) and (Z) isomers of 1-chloro-3-methyl-1-butene.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for separating the (E) and (Z) isomers of this compound?

A1: The most common and effective methods for separating geometric isomers like the (E) and (Z) forms of this compound are fractional distillation and preparative gas chromatography (GC). The choice between these methods depends on the required purity, the scale of the separation, and the available equipment. High-performance liquid chromatography (HPLC) can also be considered as an alternative separation technique.

Q2: Is there a significant difference in the physical properties of the (E) and (Z) isomers?

Q3: Can these isomers be distinguished by spectroscopic methods?

A3: Yes, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between (E) and (Z) isomers. The coupling constants (J-values) of the vinylic protons in ¹H NMR are typically different for the two isomers. Infrared (IR) spectroscopy may also show subtle differences in the fingerprint region.

Q4: Where can I find a specific experimental protocol for the gas chromatography separation of these isomers?

A4: A key reference for the separation of monochloro-methyl-butenes by preparative gas chromatography is the work by Tourres (1968).[1] This paper provides insights into the chromatographic conditions that can be adapted for the separation of (E) and (Z) isomers of this compound.

Troubleshooting Guides

Fractional Distillation

Issue 1: Poor separation of isomers.

  • Possible Cause: The boiling point difference between the (E) and (Z) isomers is very small, and the distillation column is not efficient enough.

  • Troubleshooting Steps:

    • Increase Column Efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge).

    • Optimize Reflux Ratio: Increase the reflux ratio to provide more theoretical plates. This means collecting the distillate at a slower rate.

    • Reduce Pressure: Perform the distillation under vacuum. Reducing the pressure will lower the boiling points and may increase the boiling point difference between the isomers.

    • Ensure Stable Heating: Use a heating mantle with a stirrer to ensure smooth and uniform boiling. Avoid overheating, which can lead to bumping and flooding of the column.

Issue 2: The temperature at the head of the column is fluctuating.

  • Possible Cause: Uneven boiling, improper insulation, or the collection rate is too fast.

  • Troubleshooting Steps:

    • Check for Steady Boiling: Ensure the boiling in the distillation flask is smooth. Use boiling chips or a magnetic stirrer.

    • Insulate the Column: Wrap the distillation column with glass wool or aluminum foil to minimize heat loss to the surroundings.

    • Slow Down Distillation: Reduce the heating rate to slow down the rate of distillation. A steady rate of 1-2 drops per second is generally recommended.

Gas Chromatography (GC)

Issue 1: Co-elution or poor resolution of the (E) and (Z) isomer peaks.

  • Possible Cause: The column, temperature program, or carrier gas flow rate is not optimized for this separation.

  • Troubleshooting Steps:

    • Select an Appropriate Column: A long capillary column (e.g., 50 m) with a polar stationary phase is often effective for separating isomers. Squalane has been used as a stationary phase for separating related compounds.[2]

    • Optimize the Temperature Program: Start with a low initial oven temperature and use a slow temperature ramp. Isothermal conditions at a carefully selected temperature may also provide good resolution.

    • Adjust Carrier Gas Flow Rate: Optimize the flow rate of the carrier gas (e.g., nitrogen, helium) to achieve the best separation efficiency.

    • Consider a Different Stationary Phase: If resolution is still poor, a stationary phase with a different selectivity, such as one containing a liquid crystal, may be necessary for separating geometric isomers.

Issue 2: Peak tailing.

  • Possible Cause: Active sites in the injection port or on the column, or the presence of polar impurities.

  • Troubleshooting Steps:

    • Deactivate the Injector Liner: Use a deactivated glass wool liner in the injection port.

    • Condition the Column: Properly condition the GC column according to the manufacturer's instructions to remove any residual impurities.

    • Check Sample Purity: Ensure the sample is free of polar impurities that could interact with the column.

Quantitative Data

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Notes
(E)-1-Chloro-3-methyl-1-butene66213-68-1C₅H₉Cl104.58Also known as trans-1-Chloro-3-methyl-1-butene.[3][4]
(Z)-1-Chloro-3-methyl-1-butene66213-67-0C₅H₉Cl104.58[5][6]

Experimental Protocols

Preparative Gas Chromatography (GC)

This is a generalized protocol based on common practices for separating volatile isomers. For specific parameters for this compound, refer to the work of Tourres (1968).[1]

  • Instrumentation: A preparative gas chromatograph equipped with a thermal conductivity detector (TCD) or a flame ionization detector (FID) with a stream splitter.

  • Column: A packed column or a high-capacity capillary column with a suitable stationary phase (e.g., a polar phase like Carbowax or a non-polar phase like squalane).

  • Carrier Gas: Nitrogen or Helium at an optimized flow rate.

  • Temperatures:

    • Injector: Set to a temperature that ensures rapid vaporization of the sample without degradation.

    • Oven: An optimized isothermal temperature or a slow temperature ramp program.

    • Detector: Set to a temperature higher than the column temperature to prevent condensation.

  • Injection: Inject a small volume of the isomer mixture. The injection volume will depend on the column capacity.

  • Collection: Use a collection system (e.g., cold traps) to condense and collect the separated isomers as they elute from the column.

  • Analysis: Analyze the collected fractions using an analytical GC to determine their purity.

Visualizations

Separation_Workflow General Workflow for Isomer Separation cluster_start Starting Material cluster_separation Separation Method cluster_analysis Analysis and Final Product start Mixture of (E) and (Z) This compound method Choose Separation Technique start->method gc Preparative Gas Chromatography method->gc High Purity, Small Scale distillation Fractional Distillation method->distillation Lower Purity, Larger Scale analysis Purity Analysis (e.g., Analytical GC, NMR) gc->analysis distillation->analysis e_isomer (E) Isomer analysis->e_isomer z_isomer (Z) Isomer analysis->z_isomer GC_Troubleshooting GC Troubleshooting Logic start Poor Peak Resolution check_column Is the column appropriate? start->check_column check_temp Is the temperature program optimized? check_column->check_temp Yes change_column Select a more polar or longer column check_column->change_column No check_flow Is the carrier gas flow rate optimal? check_temp->check_flow Yes optimize_temp Use a slower temperature ramp or isothermal hold check_temp->optimize_temp No optimize_flow Adjust flow rate for best efficiency check_flow->optimize_flow No good_resolution Good Resolution check_flow->good_resolution Yes change_column->start optimize_temp->start optimize_flow->start

References

Storage and stabilization of 1-Chloro-3-methyl-1-butene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper storage, stabilization, and handling of 1-Chloro-3-methyl-1-butene.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the stability of this compound, it is recommended to store it under refrigerated conditions, typically between 2°C and 8°C. The compound should be stored in a tightly sealed container to prevent exposure to moisture and air. It is also advisable to store it under an inert atmosphere, such as argon or nitrogen, to minimize oxidative degradation. The storage area should be a dry, well-ventilated place away from heat, sparks, and open flames.[1]

Q2: Why is a stabilizer added to this compound?

A2: this compound, like many allylic chlorides, can be unstable and prone to degradation over time. The primary degradation pathway is the elimination of hydrogen chloride (HCl), which can be autocatalytic. A stabilizer, such as potassium carbonate (K₂CO₃), is added to neutralize any HCl that may form, thereby inhibiting further degradation and extending the shelf life of the compound.[2][3]

Q3: What are the common isomers of this compound, and why are they relevant?

A3: The most common and commercially relevant isomer is 1-chloro-3-methyl-2-butene (prenyl chloride). Another isomer is 3-chloro-3-methyl-1-butene. These isomers are important because they can be formed as byproducts during the synthesis of this compound.[4] Additionally, isomerization can occur during storage, especially if the compound is not stored under optimal conditions. The presence of these isomers can affect the purity and reactivity of the material in your experiments.

Q4: What are the primary safety hazards associated with this compound?

A4: this compound is a flammable liquid and should be handled with care.[1] It is also a skin and eye irritant. Inhalation of vapors may cause respiratory tract irritation. It is crucial to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

Troubleshooting Guide

Problem Possible Cause Recommended Action
Decreased Purity Over Time - Improper storage conditions (e.g., elevated temperature, exposure to light).- Absence or depletion of stabilizer.- Verify that the compound is stored at 2-8°C in a dark, tightly sealed container.- If the compound was purchased without a stabilizer, consider adding a small amount of anhydrous potassium carbonate.- Re-analyze the purity using a validated analytical method (see Experimental Protocols).
Presence of Acidic Vapors (e.g., HCl) - Degradation of the compound.- Handle the material in a fume hood.- Neutralize acidic vapors by storing the compound over a solid base like potassium carbonate.- If significant degradation has occurred, repurification by distillation may be necessary.
Inconsistent Experimental Results - Presence of isomers that may have different reactivity.- Degradation of the starting material.- Confirm the isomeric purity of the starting material using GC-MS analysis.- Use freshly opened or recently purified material for sensitive reactions.
Precipitate Formation in the Bottle - The stabilizer (e.g., potassium carbonate) is present as a solid.- Polymerization or degradation products.- This is expected if a solid stabilizer is used. Ensure you are sampling the liquid phase.- If the precipitate is unexpected, it may indicate significant degradation. The material may need to be filtered and re-analyzed.

Quantitative Data

Table 1: Recommended Storage and Handling Conditions

ParameterRecommendation
Storage Temperature 2°C - 8°C
Atmosphere Inert (e.g., Argon, Nitrogen)
Container Tightly sealed, amber glass bottle
Incompatible Materials Strong oxidizing agents, strong acids, strong bases

Table 2: Isomer Composition During Storage of a Related Isomer Mixture

Data for a mixture of 1-chloro-3-methyl-2-butene (prenyl chloride) and 3-chloro-3-methyl-1-butene (isoprenyl chloride) at room temperature.

Time Prenyl Chloride (%) Isoprenyl Chloride (%)
Initial 45.344.2
10 Days 58.632.4
24 Days 70.419.1

This data from a patent illustrates the potential for isomerization over time.[5]

Experimental Protocols

Protocol 1: Purity and Isomer Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity of this compound and identify the presence of isomers and degradation products.

Instrumentation:

  • Gas chromatograph with a mass selective detector (GC-MS).

  • Capillary column suitable for volatile organic compounds (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

Method:

  • Sample Preparation: Dilute a small amount of this compound in a suitable solvent (e.g., dichloromethane or hexane) to a final concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Oven Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/minute to 200°C.

      • Hold at 200°C for 2 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL (split injection, e.g., 50:1 split ratio).

  • MS Conditions:

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Scan Range: m/z 35-200.

    • Solvent Delay: Set appropriately to avoid solvent peak detection.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

    • Integrate all peaks in the chromatogram to determine the relative purity.

    • Identify isomers and degradation products (e.g., isoprene) by comparing their mass spectra to a library (e.g., NIST).

Protocol 2: Quantification of Potassium Carbonate Stabilizer

Objective: To determine the amount of potassium carbonate present in a sample of this compound.

Principle: This method uses acid-base titration to quantify the carbonate.

Procedure:

  • Accurately weigh approximately 1 gram of the stabilized this compound into a flask.

  • Add 50 mL of deionized water to the flask.

  • Add 2 drops of methyl red indicator solution.

  • Titrate with a standardized 0.1 M hydrochloric acid solution until the solution turns a pale pink color.

  • Gently heat the solution to boiling to expel any dissolved CO₂, then cool to room temperature.

  • Continue the titration until the pale pink color persists after boiling.[6]

  • Calculation:

    • Each mL of 1 M HCl is equivalent to 69.1 mg of K₂CO₃.[6]

    • Calculate the percentage of potassium carbonate in the original sample.

Visualizations

degradation_pathway This compound This compound Isoprene Isoprene This compound->Isoprene - HCl (Degradation) HCl HCl Isomers Isomers This compound->Isomers Isomerization

Caption: Potential degradation and isomerization pathways.

troubleshooting_workflow start Inconsistent Experimental Results check_purity Analyze Purity by GC-MS start->check_purity purity_ok Purity > 95%? check_purity->purity_ok isomers_present Isomers Present? purity_ok->isomers_present Yes repurify Repurify or Use Fresh Stock purity_ok->repurify No isomers_present->repurify Yes investigate_protocol Investigate Experimental Protocol isomers_present->investigate_protocol No end_ok Proceed with Experiment repurify->end_ok investigate_protocol->end_ok

Caption: Troubleshooting workflow for inconsistent results.

References

Validation & Comparative

A Comparative Guide to the Nucleophilic Substitution Reactivity of 1-Chloro-3-methyl-1-butene and its Isomer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reactivity of 1-chloro-3-methyl-1-butene and its structural isomer, 3-chloro-3-methyl-1-butene, in SN1 and SN2 reactions. While the former is a vinylic halide, the latter is a tertiary allylic halide. This structural difference leads to a stark contrast in their reactivity towards nucleophilic substitution, offering a clear illustration of the key factors that govern these reaction pathways.

Introduction to SN1 and SN2 Reactions

Nucleophilic substitution reactions are fundamental in organic chemistry, involving the replacement of a leaving group by a nucleophile. The two primary mechanisms are:

  • SN1 (Substitution Nucleophilic Unimolecular): A two-step process involving the formation of a carbocation intermediate. The rate of this reaction is dependent only on the concentration of the substrate.[1] Factors favoring the SN1 pathway include a stable carbocation intermediate, a good leaving group, a weak nucleophile, and a polar protic solvent.[2][3][4]

  • SN2 (Substitution Nucleophilic Bimolecular): A one-step, concerted mechanism where the nucleophile attacks the carbon center at the same time as the leaving group departs. The reaction rate depends on the concentration of both the substrate and the nucleophile.[1][5] This pathway is favored by unhindered substrates (methyl > primary > secondary), a strong nucleophile, a good leaving group, and a polar aprotic solvent.[4][6]

Reactivity of this compound (A Vinylic Halide)

This compound has the chlorine atom directly attached to a carbon of the double bond, classifying it as a vinylic halide. Vinylic halides are characteristically unreactive in both SN1 and SN2 reactions.[1][7]

SN1 Reactivity: The SN1 mechanism is highly disfavored due to the extreme instability of the resulting vinylic carbocation. The positive charge would reside on an sp-hybridized carbon, which is highly electronegative and thus cannot accommodate a positive charge well.[7][8]

SN2 Reactivity: The SN2 pathway is also inhibited for two main reasons:

  • Steric Hindrance: The incoming nucleophile is blocked from performing a backside attack by the electron cloud of the pi bond and the rest of the molecule.[7][9]

  • Electrostatic Repulsion: The electron-rich nucleophile is repelled by the high electron density of the double bond.[7][8][9]

G cluster_sn1 SN1 Pathway (Disfavored) cluster_sn2 SN2 Pathway (Disfavored) 1_chloro_3_methyl_1_butene This compound vinylic_carbocation Vinylic Carbocation (Highly Unstable) 1_chloro_3_methyl_1_butene->vinylic_carbocation - Cl- (Very Slow) product_sn1 Substitution Product vinylic_carbocation->product_sn1 + Nu- start_sn2 This compound + Nu- transition_state_sn2 SN2 Transition State (High Energy) start_sn2->transition_state_sn2 Backside attack hindered product_sn2 Substitution Product transition_state_sn2->product_sn2

Reactivity of 3-Chloro-3-methyl-1-butene (A Tertiary Allylic Halide)

In contrast, the isomeric 3-chloro-3-methyl-1-butene is a tertiary allylic halide. The chlorine atom is attached to a carbon adjacent to a double bond. This structural feature dramatically increases its reactivity, particularly through the SN1 pathway.

SN1 Reactivity: This compound readily undergoes SN1 reactions due to the formation of a highly stabilized tertiary allylic carbocation. The positive charge is delocalized over two carbon atoms through resonance, significantly lowering the activation energy for its formation.[2]

SN2 Reactivity: As a tertiary halide, 3-chloro-3-methyl-1-butene is sterically hindered, which generally disfavors the SN2 mechanism.[1] While primary and secondary allylic halides show enhanced SN2 reactivity, the steric bulk of the three alkyl groups attached to the electrophilic carbon in this tertiary system makes backside attack by a nucleophile very difficult.

G cluster_sn1_allylic SN1 Pathway (Favored) cluster_sn2_allylic SN2 Pathway (Disfavored) 3_chloro_3_methyl_1_butene 3-Chloro-3-methyl-1-butene tertiary_allylic_carbocation Tertiary Allylic Carbocation (Resonance Stabilized) 3_chloro_3_methyl_1_butene->tertiary_allylic_carbocation - Cl- (Fast) product_sn1_allylic Substitution Product tertiary_allylic_carbocation->product_sn1_allylic + Nu- start_sn2_allylic 3-Chloro-3-methyl-1-butene + Nu- transition_state_sn2_allylic SN2 Transition State (Sterically Hindered) start_sn2_allylic->transition_state_sn2_allylic Backside attack hindered product_sn2_allylic Substitution Product transition_state_sn2_allylic->product_sn2_allylic

Quantitative Data Summary

Direct comparative kinetic data for both SN1 and SN2 reactions of 3-chloro-3-methyl-1-butene is scarce, primarily because the SN2 pathway is kinetically insignificant for this tertiary substrate. The following table summarizes the expected reactivity based on established principles and data from analogous systems.

Parameter This compound 3-Chloro-3-methyl-1-butene
Substrate Type Vinylic HalideTertiary Allylic Halide
Favored Pathway NeitherSN1
Relative SN1 Rate Extremely Slow (Essentially no reaction)Fast (due to stable tertiary allylic carbocation)
Relative SN2 Rate Extremely Slow (Essentially no reaction)Very Slow (due to steric hindrance)
Carbocation Intermediate Stability Very Low (Vinylic)High (Tertiary, Resonance-stabilized)
Steric Hindrance for SN2 High (due to pi-electron cloud)Very High (Tertiary carbon)

Experimental Protocols

Determining the rates of SN1 and SN2 reactions typically involves monitoring the change in concentration of a reactant or product over time.

Protocol for Determining SN1 Rate (Solvolysis)

This method is suitable for assessing the SN1 reactivity of 3-chloro-3-methyl-1-butene.

  • Reaction Setup: A solution of 3-chloro-3-methyl-1-butene is prepared in a polar protic solvent (e.g., ethanol/water mixture). The solvent also acts as the nucleophile.

  • Monitoring the Reaction: The progress of the reaction can be monitored by:

    • Conductivity: As the reaction proceeds, the leaving group (Cl-) is released, increasing the ionic concentration and thus the conductivity of the solution.

    • pH Titration: If the solvolysis produces an acidic byproduct (e.g., HCl), the reaction can be quenched at different time intervals, and the acid concentration can be determined by titration with a standard base.

  • Data Analysis: The rate constant (k) is determined by plotting the change in concentration (or a property proportional to it) against time and fitting the data to a first-order rate equation: ln[A]t = -kt + ln[A]0.

Protocol for Determining SN2 Rate

This protocol is generally applicable for substrates that undergo SN2 reactions, such as primary or secondary allylic halides.

  • Reaction Setup: The substrate is dissolved in a polar aprotic solvent (e.g., acetone) with a strong nucleophile (e.g., sodium iodide).

  • Monitoring the Reaction:

    • Precipitation: In the reaction with NaI in acetone, the sodium chloride or bromide formed is insoluble and precipitates out. The time taken for the precipitate to appear provides a qualitative measure of the reaction rate. For quantitative data, the amount of precipitate can be measured over time.

    • Chromatography (GC/HPLC): Aliquots of the reaction mixture can be taken at regular intervals, quenched, and analyzed by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the concentrations of the reactant and product.

  • Data Analysis: The rate constant (k) is determined by fitting the concentration data to a second-order rate equation: Rate = k[Substrate][Nucleophile].

G cluster_workflow Experimental Workflow for Kinetic Analysis start Prepare Reactant Solution (Substrate in appropriate solvent) add_nucleophile Add Nucleophile / Initiate Reaction (e.g., NaI for SN2, solvent for SN1) monitor Monitor Reaction Progress over Time quenching Quench Aliquots at Intervals analysis Analyze Aliquots (e.g., Titration, GC, HPLC, Conductivity) data_processing Process Data (Plot concentration vs. time) determine_rate Determine Rate Law and Rate Constant

Conclusion

The comparison between this compound and 3-chloro-3-methyl-1-butene serves as an excellent case study in the principles of nucleophilic substitution. The vinylic halide is essentially unreactive due to electronic and steric factors that destabilize both SN1 and SN2 pathways. In contrast, the isomeric tertiary allylic halide is highly reactive via the SN1 mechanism, thanks to the formation of a resonance-stabilized tertiary carbocation. For drug development professionals and researchers, understanding these fundamental structure-reactivity relationships is crucial for predicting chemical behavior and designing synthetic routes.

References

A Comparative Guide to the Silver Nitrate Test for 1-Chloro-3-methyl-1-butene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the silver nitrate test for the vinylic halide, 1-chloro-3-methyl-1-butene, with alternative qualitative tests. The information presented is supported by established chemical principles and experimental protocols to aid in the selection of appropriate analytical methods for compound characterization.

Introduction to the Silver Nitrate Test

The silver nitrate test is a staple in qualitative organic analysis for the identification of alkyl halides. The reaction proceeds via an SN1 (unimolecular nucleophilic substitution) mechanism, where the rate-determining step is the formation of a carbocation upon the departure of the halide leaving group. The resulting halide ion then reacts with silver ions (Ag⁺) from silver nitrate to form an insoluble silver halide precipitate. The rate of precipitation is indicative of the stability of the carbocation formed.

However, the structure of this compound, a vinylic halide, presents a unique case for this test. The chlorine atom is directly attached to a double-bonded carbon, which significantly influences its reactivity.

Reaction of this compound with Silver Nitrate

Expected Outcome: No observable reaction.

This compound is a vinylic halide. Vinylic halides are generally unreactive towards SN1 reactions.[1] This is because the resulting vinylic carbocation is highly unstable. The sp-hybridized carbon of the carbocation is more electronegative than an sp³-hybridized carbon, making it less capable of bearing a positive charge. Consequently, the formation of the carbocation intermediate required for the SN1 reaction with silver nitrate does not readily occur under standard testing conditions. Therefore, no precipitate of silver chloride is expected to form, or the reaction will be exceedingly slow.

Comparison of Qualitative Tests for this compound

To provide a comprehensive analysis, the performance of the silver nitrate test is compared with two alternative methods: the Sodium Iodide in Acetone (Finkelstein) Test and the Beilstein Test.

TestReagent(s)SubstrateMechanismExpected Outcome for this compound
Silver Nitrate Test Silver nitrate in ethanolThis compoundSN1No precipitate (or very slow formation)
Sodium Iodide in Acetone Test Sodium iodide in acetoneThis compoundSN2No precipitate
Beilstein Test Copper wire and flameThis compoundFormation of copper halideGreen flame

Experimental Protocols

Silver Nitrate Test

Objective: To determine the reactivity of a halide towards an SN1 reaction.

Methodology:

  • Add approximately 1 mL of a 2% ethanolic silver nitrate solution to a clean test tube.

  • Add 2-3 drops of this compound to the test tube.

  • Shake the mixture and observe for the formation of a precipitate at room temperature.

  • If no reaction is observed after 5 minutes, gently warm the test tube in a water bath.

  • Record any changes, including the color and amount of precipitate, and the time taken for it to form.

Sodium Iodide in Acetone (Finkelstein) Test

Objective: To determine the reactivity of a halide towards an SN2 reaction.

Methodology:

  • Add approximately 1 mL of a 15% solution of sodium iodide in acetone to a clean, dry test tube.

  • Add 2-3 drops of this compound to the test tube.

  • Stopper the test tube and shake the mixture well.

  • Observe for the formation of a precipitate (sodium chloride) at room temperature. Note that sodium iodide is soluble in acetone, while sodium chloride is not.[2]

  • If no precipitate forms within 5 minutes, gently warm the test tube in a water bath (around 50°C).

  • Record the time of any precipitate formation.

Beilstein Test

Objective: To detect the presence of a halogen (chlorine, bromine, or iodine) in an organic compound.

Methodology:

  • Take a piece of copper wire with a small loop at one end.

  • Heat the looped end of the copper wire in a Bunsen burner flame until it glows red and no coloration is imparted to the flame. This ensures the wire is clean.

  • Allow the wire to cool slightly, then dip the loop into a small sample of this compound.

  • Introduce the loop with the sample back into the Bunsen burner flame.

  • A positive test for a halogen is indicated by the appearance of a green to blue-green flame.[3][4][5]

Visualizing the Reaction Pathways

The following diagrams illustrate the logical flow of the silver nitrate test and the workflow of the experimental procedure.

SilverNitrateTest Substrate This compound (Vinylic Halide) Intermediate Vinylic Carbocation (Highly Unstable) Substrate->Intermediate Slower/No Reaction (High Activation Energy) Reagent AgNO3 in Ethanol Product1 No Precipitate (AgCl) Intermediate->Product1 No Reaction Product2 Unreacted Starting Material Intermediate->Product2 Reforms

Caption: Logical flow of the silver nitrate test with a vinylic halide.

ExperimentalWorkflow start Start add_reagent Add 2% Ethanolic AgNO3 to Test Tube start->add_reagent add_substrate Add this compound add_reagent->add_substrate observe_rt Observe at Room Temperature (5 minutes) add_substrate->observe_rt decision Precipitate Formed? observe_rt->decision heat Warm in Water Bath decision->heat No end_positive Positive Result (Precipitate) decision->end_positive Yes observe_heat Observe for Precipitate heat->observe_heat observe_heat->end_positive Precipitate end_negative Negative Result (No Precipitate) observe_heat->end_negative No Precipitate

Caption: Experimental workflow for the silver nitrate test.

Conclusion

The silver nitrate test is not a suitable method for confirming the presence of a chloro-substituent in this compound due to the inherent unreactivity of vinylic halides in SN1 reactions. A negative result in this test is the expected outcome and does not rule out the presence of the halogen. In contrast, the Beilstein test offers a simple and rapid method for the general detection of halogens in such compounds. For a more detailed analysis of reactivity and to distinguish between different classes of halides, a combination of tests, including the sodium iodide in acetone test, is recommended. This comparative approach provides a more complete and accurate characterization of the organic halide .

References

Kinetic Studies of 1-Chloro-3-methyl-1-butene Solvolysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the solvolysis kinetics of 1-chloro-3-methyl-1-butene is presented, contextualized with comparative data for other allylic chlorides. This guide offers insights into the reaction mechanisms, expected reactivity trends, and the experimental protocols for such kinetic investigations.

Mechanistic Considerations: A Competition Between Sₙ1 and Sₙ2 Pathways

The solvolysis of allylic halides such as this compound can proceed through two primary mechanistic pathways: unimolecular nucleophilic substitution (Sₙ1) and bimolecular nucleophilic substitution (Sₙ2). The operative mechanism is highly dependent on the structure of the substrate, the ionizing power and nucleophilicity of the solvent, and the reaction temperature.

This compound is a primary allylic chloride. Primary alkyl halides typically favor the Sₙ2 pathway due to the relatively unhindered nature of the carbon atom bearing the leaving group. However, the allylic nature of the substrate can stabilize the formation of a carbocation intermediate through resonance, thus opening up the possibility of an Sₙ1 pathway.

The solvolysis is expected to proceed via a mixed Sₙ1/Sₙ2 mechanism, with the contribution of each pathway varying with the solvent composition. In highly ionizing, non-nucleophilic solvents, the Sₙ1 pathway is likely to be more significant. Conversely, in more nucleophilic solvents, the Sₙ2 pathway will be favored.

Comparative Analysis of Allylic Chloride Solvolysis

To contextualize the expected reactivity of this compound, a comparison with other simple allylic chlorides is instructive. The rate of solvolysis is influenced by factors that stabilize the transition state of the rate-determining step of either the Sₙ1 or Sₙ2 pathway.

Compound Structure Substrate Type Expected Relative Rate of Solvolysis Key Structural Features Influencing Reactivity
Allyl chlorideCH₂=CHCH₂ClPrimaryBaselineUnsubstituted parent compound.
Crotyl chloride (1-chloro-2-butene)CH₃CH=CHCH₂ClPrimaryFaster than allyl chlorideThe methyl group provides electron-donating inductive effect, stabilizing the developing positive charge in an Sₙ1-like transition state.
This compound (CH₃)₂CHCH=CHCl Primary Slower than crotyl chloride The isopropyl group is further from the reaction center and its inductive effect is less pronounced compared to the methyl group in crotyl chloride. Steric hindrance from the isopropyl group might slightly retard the Sₙ2 pathway.
3-Chloro-3-methyl-1-buteneCH₂=CHC(CH₃)₂ClTertiarySignificantly faster than primary isomersForms a relatively stable tertiary allylic carbocation, strongly favoring the Sₙ1 pathway.

Experimental Protocols for Kinetic Studies of Solvolysis

The kinetic analysis of the solvolysis of volatile organic halides like this compound requires precise and controlled experimental conditions. A common method involves monitoring the progress of the reaction by measuring the change in concentration of a reactant or product over time.

A. General Procedure for Rate Measurement:

  • Solvent Preparation: Prepare the desired solvent mixtures (e.g., aqueous ethanol, aqueous acetone, acetic acid) of known composition.

  • Thermostating: Equilibrate the solvent in a thermostated bath to the desired reaction temperature (±0.1 °C).

  • Initiation of Reaction: A known concentration of the allylic chloride is added to the pre-thermostated solvent to initiate the solvolysis reaction.

  • Monitoring the Reaction: The progress of the reaction is typically followed by one of the following methods:

    • Conductivity Method: If the reaction produces ions, the change in the electrical conductivity of the solution can be measured over time. This method is highly sensitive and suitable for dilute solutions.

    • Titrimetric Method: Aliquots of the reaction mixture are withdrawn at specific time intervals and the reaction is quenched (e.g., by adding a large volume of a non-polar solvent and cooling). The concentration of the produced acid (HCl) is then determined by titration with a standardized base solution.

    • Spectroscopic Methods: If the reactants or products have distinct UV-Vis or NMR spectra, the change in absorbance or signal intensity can be monitored over time.

  • Data Analysis: The rate constants are calculated by fitting the concentration versus time data to the appropriate integrated rate law (typically first-order for solvolysis). The activation parameters (enthalpy and entropy of activation) can be determined by measuring the rate constants at different temperatures and applying the Arrhenius or Eyring equation.

B. Product Analysis:

The products of the solvolysis reaction are typically identified and quantified using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. This is crucial for understanding the reaction mechanism, as the formation of rearranged products is indicative of a carbocation intermediate (Sₙ1 pathway).

Visualizing the Solvolysis Pathway

The following diagrams illustrate the key mechanistic pathways and the logical workflow of a kinetic study.

Solvolysis_Mechanism cluster_substrate This compound cluster_sn1 Sₙ1 Pathway cluster_sn2 Sₙ2 Pathway substrate (CH₃)₂CHCH=CHCl carbocation Allylic Carbocation [(CH₃)₂CHCH=CH⁺ ↔ (CH₃)₂CHC⁺H-CH=Cl⁻] substrate->carbocation Ionization (rate-determining) transition_state [Nu---C---Cl]‡ substrate->transition_state Nucleophilic Attack product_sn1 Solvolysis Products (Alcohols, Ethers) carbocation->product_sn1 Nucleophilic Attack rearrangement Rearranged Carbocation carbocation->rearrangement 1,2-Hydride Shift rearrangement->product_sn1 product_sn2 Solvolysis Product transition_state->product_sn2 Inversion of Stereochemistry

Caption: Competing Sₙ1 and Sₙ2 pathways for the solvolysis of this compound.

Experimental_Workflow start Start: Define Kinetic Experiment prep Prepare Solvent Mixtures and Thermostat start->prep initiate Initiate Solvolysis Reaction prep->initiate monitor Monitor Reaction Progress (Conductivity, Titration, etc.) initiate->monitor product_analysis Product Analysis (GC-MS, NMR) initiate->product_analysis data Collect Concentration vs. Time Data monitor->data calculate Calculate Rate Constants (k) data->calculate temp Repeat at Different Temperatures calculate->temp temp->initiate Yes activation Determine Activation Parameters (Ea, ΔH‡, ΔS‡) temp->activation No mechanism Elucidate Reaction Mechanism activation->mechanism product_analysis->mechanism end End: Report Findings mechanism->end

Caption: Logical workflow for a kinetic study of solvolysis.

A Comparative Guide to 1-Chloro-3-methyl-1-butene and Crotyl Chloride in Alkylation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of 1-chloro-3-methyl-1-butene and crotyl chloride in alkylation reactions, supported by available experimental data and mechanistic principles. Understanding the reactivity and product profiles of these allylic chlorides is crucial for their effective application in the synthesis of complex organic molecules.

Introduction to the Reagents

Both this compound and crotyl chloride (1-chloro-2-butene) are valuable four-carbon building blocks in organic synthesis, particularly in the formation of new carbon-carbon bonds through alkylation. Their utility stems from the reactive allylic chloride functional group. However, the substitution pattern on the butene backbone significantly influences their reactivity and the structure of the resulting products.

This compound is a secondary allylic chloride. In the presence of a Lewis acid, it is expected to form a secondary allylic carbocation. However, this carbocation is prone to a hydride shift to form a more stable tertiary carbocation. This rearrangement has significant implications for the final product of an alkylation reaction.

Crotyl chloride is a primary allylic chloride that exists as a mixture of (E) and (Z) isomers. Upon activation with a Lewis acid, it forms a resonance-stabilized secondary carbocation. This delocalization of the positive charge can lead to alkylation at either the C1 or C3 position of the crotyl group, resulting in a mixture of products.

Mechanistic Considerations in Alkylation Reactions

The primary mechanism for the alkylation of aromatic compounds with these reagents is the Friedel-Crafts alkylation, which proceeds through a carbocation intermediate.[1][2] The stability of this carbocation is a key determinant of the reaction's feasibility and the potential for molecular rearrangements.

Allylic halides, in general, are reactive in both SN1 and SN2 type reactions. In the context of Friedel-Crafts alkylation, which typically involves a Lewis acid catalyst, the reaction pathway is predominantly SN1-like, involving the formation of a carbocation electrophile.[1]

Carbocation Rearrangement

A critical factor in Friedel-Crafts alkylations with primary and secondary alkyl halides is the propensity for carbocation rearrangements to form more stable carbocations.[1]

  • This compound: The initially formed secondary allylic carbocation can undergo a 1,2-hydride shift to yield a more stable tertiary carbocation. Consequently, the major product of a Friedel-Crafts reaction is often the one derived from this rearranged carbocation.

  • Crotyl Chloride: The primary chloride forms a resonance-stabilized secondary carbocation. This carbocation exists as a hybrid of two resonance structures, which can lead to the formation of two different constitutional isomers in the final product.

The following diagram illustrates the formation and potential rearrangement of the carbocations derived from both chlorides.

G cluster_0 This compound Pathway cluster_1 Crotyl Chloride Pathway 1_chloro_3_methyl_1_butene This compound secondary_carbocation Secondary Allylic Carbocation 1_chloro_3_methyl_1_butene->secondary_carbocation - Cl- tertiary_carbocation Tertiary Carbocation (More Stable) secondary_carbocation->tertiary_carbocation 1,2-Hydride Shift crotyl_chloride Crotyl Chloride resonance_stabilized_carbocation Resonance-Stabilized Secondary Carbocation crotyl_chloride->resonance_stabilized_carbocation - Cl-

Carbocation formation and rearrangement pathways.

Comparative Performance in Alkylation Reactions

Direct comparative studies with quantitative data for the alkylation of the same substrate under identical conditions with both this compound and crotyl chloride are scarce in the literature. However, we can infer their relative performance from individual studies and mechanistic principles.

Alkylation of Active Methylene Compounds

The alkylation of prochiral enolates is a valuable method for constructing stereocenters. A study on the iridium-catalyzed allylic alkylation of tetralone-derived nucleophiles with crotyl chloride demonstrated good to excellent selectivity.[3][4]

ReagentSubstrateCatalyst SystemProductYieldRegio-selectivityDiastereo-selectivityRef
Crotyl ChlorideSubstituted Tetralone[Ir(cod)Cl]2, Ligand, Proton SpongeAll-carbon quaternary stereocenterGood to ExcellentHigh (e.g., 93:7)Good (e.g., 7.9:1)[3][4]

No directly comparable experimental data for the alkylation of active methylene compounds with this compound was found in the reviewed literature. Based on the expected carbocation rearrangement, alkylation with this compound would likely lead to the introduction of a tert-pentyl group, a different structural motif than the crotyl group.

Alkylation of Aromatic Compounds (Friedel-Crafts Type)

For crotyl chloride, the reaction with an aromatic substrate can lead to a mixture of products due to the two electrophilic sites on the resonance-stabilized carbocation. The ratio of these products can be influenced by the reaction conditions and the nature of the aromatic substrate.

Experimental Protocols

Detailed experimental protocols for specific alkylation reactions are provided below as representative examples.

General Procedure for Friedel-Crafts Alkylation of Benzene

This is a general procedure that can be adapted for alkyl chlorides like crotyl chloride and this compound. Caution: Friedel-Crafts reactions can be vigorous and produce HCl gas. They should be performed in a well-ventilated fume hood.

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to a gas trap (e.g., containing a solution of sodium hydroxide) is assembled.

  • Charging Reactants: The aromatic substrate (e.g., benzene, in excess) is charged into the flask and cooled in an ice bath.

  • Catalyst Addition: The Lewis acid catalyst (e.g., anhydrous aluminum chloride) is added portion-wise to the cooled benzene with stirring.

  • Addition of Alkylating Agent: The alkyl chloride (this compound or crotyl chloride) is dissolved in a small amount of the aromatic substrate and added dropwise from the dropping funnel to the stirred mixture at a rate that maintains the reaction temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is stirred at a specified temperature (e.g., room temperature) for a set period. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: The reaction is quenched by carefully pouring the mixture over crushed ice and dilute hydrochloric acid. The organic layer is separated, washed with water, a dilute solution of sodium bicarbonate, and brine, and then dried over an anhydrous drying agent (e.g., MgSO4 or Na2SO4).

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by distillation or column chromatography.

The following diagram illustrates a typical experimental workflow for a Friedel-Crafts alkylation reaction.

G start Start setup Assemble Flame-Dried Glassware start->setup cool Cool Aromatic Substrate (e.g., Benzene) in Ice Bath setup->cool add_catalyst Add Lewis Acid Catalyst (e.g., AlCl3) cool->add_catalyst add_alkyl_chloride Dropwise Addition of Alkyl Chloride Solution add_catalyst->add_alkyl_chloride react Stir at Controlled Temperature add_alkyl_chloride->react quench Quench with Ice/HCl react->quench extract Separate Organic Layer quench->extract wash Wash with Water, Bicarbonate, Brine extract->wash dry Dry over Anhydrous Agent wash->dry purify Purify by Distillation or Chromatography dry->purify end End purify->end

Experimental workflow for Friedel-Crafts alkylation.

Conclusion

The choice between this compound and crotyl chloride for alkylation reactions depends heavily on the desired product.

  • This compound is likely to act as a synthetic equivalent for a tert-pentyl cation in Friedel-Crafts reactions due to carbocation rearrangement. This can be advantageous if the introduction of this specific branched alkyl group is the synthetic goal.

  • Crotyl chloride offers access to products with a butenyl substituent. However, the potential for the formation of regioisomers needs to be considered and controlled, often through the choice of catalyst and reaction conditions. Recent advances in catalysis have shown that high regio- and stereoselectivity can be achieved in certain reactions.[3][4]

For drug development professionals, the predictable rearrangement of this compound can be exploited for the synthesis of specific branched structures, while the versatility of crotyl chloride, especially with modern catalytic methods, allows for the introduction of more complex and stereochemically rich fragments. Careful consideration of the reaction mechanism is paramount in selecting the appropriate reagent and conditions to achieve the desired synthetic outcome.

References

Unraveling Reaction Pathways: A Computational Comparison of 1-Chloro-3-methyl-1-butene Isomer Reactions

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the computational analysis of the reaction mechanisms of 1-Chloro-3-methyl-1-butene isomers reveals a landscape of competing elimination and isomerization pathways. This guide synthesizes findings from theoretical studies, offering a comparative look at the energetic profiles and reaction dynamics, providing valuable insights for researchers in organic chemistry and drug development.

The reactivity of haloalkenes, such as this compound, is of significant interest due to the prevalence of these structural motifs in synthetic chemistry. Understanding the underlying mechanisms of their reactions, particularly the competition between substitution and elimination pathways, is crucial for controlling product formation. Computational chemistry provides a powerful lens to investigate these transient processes, offering detailed energetic and structural information that is often inaccessible through experimental means alone.

While specific computational studies on this compound are not extensively available in peer-reviewed literature, a comprehensive density functional theory (DFT) and ab-initio study on its isomers, 1-chloro-3-methylbut-2-ene and 3-chloro-3-methylbut-1-ene, offers a robust framework for comparison.[1] This analysis, focusing on gas-phase elimination kinetics, provides quantitative data on activation energies and thermodynamic parameters, shedding light on the factors that govern the reactivity of these related C5 chloroalkenes.

Comparative Analysis of Reaction Pathways

Computational studies on the isomers of this compound primarily investigate the mechanisms of hydrogen chloride (HCl) elimination and isomerization. The key findings from these theoretical analyses, primarily conducted using DFT and Møller–Plesset (MP2) levels of theory, are summarized below.[1]

Table 1: Calculated Kinetic and Thermodynamic Parameters for the Reactions of this compound Isomers [1]

Reaction/IsomerComputational MethodActivation Energy (Ea) (kJ/mol)Enthalpy of Activation (ΔH‡) (kJ/mol)Gibbs Free Energy of Activation (ΔG‡) (kJ/mol)
Elimination
1-chloro-3-methylbut-2-eneMPW1PW91/6-31G(d,p)203.3201.2197.9
3-chloro-3-methylbut-1-eneMPW1PW91/6-31G(d,p)215.5213.4210.0
Isomerization
1-chloro-3-methylbut-2-ene -> 3-chloro-3-methylbut-1-eneMPW1PW91/6-31G(d,p)223.8221.7218.4
3-chloro-3-methylbut-1-ene -> 1-chloro-3-methylbut-2-eneMPW1PW91/6-31G(d,p)203.8201.7198.3

Data sourced from a computational study by Lezama et al. on the gas-phase elimination kinetics of 1-chloro-3-methylbut-2-ene and 3-chloro-3-methylbut-1-ene.[1]

The data indicates that for the gas-phase elimination, 1-chloro-3-methylbut-2-ene exhibits a lower activation energy compared to 3-chloro-3-methylbut-1-ene, suggesting a faster reaction rate.[1] This is noteworthy because 3-chloro-3-methylbut-1-ene is a tertiary halide, which might be expected to undergo elimination more readily. The computational results attribute this to different transition state geometries: a six-membered cyclic transition state for 1-chloro-3-methylbut-2-ene and a more conventional four-membered cyclic transition state for 3-chloro-3-methylbut-1-ene.[1]

The isomerization between these two species was also investigated, with the conversion of 1-chloro-3-methylbut-2-ene to 3-chloro-3-methylbut-1-ene having a higher activation barrier than the reverse reaction.[1] This suggests that 1-chloro-3-methylbut-2-ene is the thermodynamically more stable isomer.[1]

Experimental Protocols: A Computational Approach

The theoretical investigation of reaction mechanisms, as exemplified by the study of this compound isomers, follows a structured computational protocol.

1. Geometry Optimization and Frequency Calculations: The initial step involves the optimization of the three-dimensional structures of the reactants, transition states, and products. This is typically performed using DFT methods, such as B3LYP or MPW1PW91, with a suitable basis set like 6-31G(d,p).[1] Following optimization, frequency calculations are carried out to confirm that the reactants and products are true minima on the potential energy surface (zero imaginary frequencies) and that the transition states are first-order saddle points (one imaginary frequency).

2. Transition State Searching: Locating the transition state is a critical part of the computational analysis. This is often achieved using methods like the synchronous transit-guided quasi-Newton (STQN) method. The imaginary frequency of the transition state corresponds to the motion along the reaction coordinate, for instance, the breaking of the C-Cl bond and the abstraction of a proton.[1]

3. Intrinsic Reaction Coordinate (IRC) Calculations: To verify that a located transition state connects the desired reactant and product, an IRC calculation is performed. This traces the reaction path downhill from the transition state to the corresponding minima.

4. Calculation of Thermodynamic and Kinetic Parameters: From the results of the frequency calculations, various thermodynamic parameters such as the zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy can be calculated.[1] The activation energy (Ea), enthalpy of activation (ΔH‡), and Gibbs free energy of activation (ΔG‡) are then determined by the energy differences between the transition state and the reactant.[1]

Visualizing Computational Workflows and Reaction Pathways

To better understand the logical flow of a computational analysis and the competing reaction mechanisms, the following diagrams are provided.

G cluster_0 Computational Workflow Reactants Define Reactants & Products TS_Search Transition State Search Reactants->TS_Search IRC Intrinsic Reaction Coordinate (IRC) Calculation TS_Search->IRC Thermo Calculate Thermodynamic & Kinetic Parameters IRC->Thermo Analysis Analyze Results Thermo->Analysis

Caption: A generalized workflow for the computational analysis of a reaction mechanism.

G cluster_1 Competing Reaction Pathways for this compound Isomers Reactant This compound Isomer TS_Elim Elimination Transition State Reactant->TS_Elim Elimination TS_Isom Isomerization Transition State Reactant->TS_Isom Isomerization Product_Elim Isoprene + HCl TS_Elim->Product_Elim Product_Isom Isomeric Chloroalkene TS_Isom->Product_Isom

Caption: Competing elimination and isomerization pathways for this compound isomers.

References

Unveiling the Stability Landscape of Chloromethylbutene Isomers: A DFT-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A detailed computational analysis using Density Functional Theory (DFT) reveals the thermodynamic stability hierarchy of chloromethylbutene isomers, providing crucial insights for researchers and professionals in drug development and chemical synthesis. This guide synthesizes theoretical data to compare the relative stability of these compounds, offering a foundational understanding of their potential energy landscapes.

The inherent stability of different molecular isomers plays a pivotal role in determining reaction pathways, product distributions, and the overall feasibility of chemical processes. For chloromethylbutene, a family of compounds with significant applications as intermediates in the synthesis of pharmaceuticals and other fine chemicals, understanding the relative stability of its various isomers is of paramount importance. This comparison guide leverages the power of Density Functional Theory (dft), a robust computational method, to elucidate the energetic differences between the key isomers of chloromethylbutene.

The Stability Hierarchy: A Quantitative Comparison

Computational studies employing DFT with the B3LYP functional and a 6-31G* basis set are a well-established method for accurately predicting the thermochemical properties of organic molecules.[1][2][3][4] These calculations provide the relative energies of different isomers, allowing for a direct comparison of their thermodynamic stability. The isomer with the lowest relative energy is considered the most stable.

Based on these principles, the expected order of stability for the primary isomers of chloromethylbutene is as follows:

  • 1-Chloro-3-methyl-2-butene: This isomer benefits from a trisubstituted double bond, which is generally more stable than less substituted alkenes.

  • 3-Chloro-3-methyl-1-butene: As a tertiary allylic chloride, this isomer can form a relatively stable tertiary carbocation intermediate in reactions, suggesting a degree of thermodynamic stability.

  • 1-Chloro-2-methyl-2-butene: Similar to the first isomer, this compound also possesses a trisubstituted double bond, indicating significant stability.

  • 4-Chloro-3-methyl-1-butene: With a monosubstituted double bond, this isomer is expected to be one of the less stable configurations.

  • 3-Chloro-2-methyl-1-butene: This isomer features a disubstituted double bond.

  • 4-Chloro-2-methyl-1-butene: This isomer also has a monosubstituted double bond, suggesting lower stability.

To provide a quantitative comparison, the following table presents hypothetical relative energies based on the expected stability order. These values are illustrative and would need to be confirmed by specific DFT calculations for this set of isomers.

IsomerStructureRelative Energy (kcal/mol)
1-Chloro-3-methyl-2-buteneCH₃-C(CH₃)=CH-CH₂Cl0.00 (Reference)
1-Chloro-2-methyl-2-buteneCH₃-CH=C(CH₃)-CH₂Cl~0.5 - 1.5
3-Chloro-3-methyl-1-buteneCH₂=CH-C(Cl)(CH₃)₂~1.0 - 2.5
3-Chloro-2-methyl-1-buteneCH₂=C(CH₃)-CH(Cl)-CH₃~2.0 - 4.0
4-Chloro-3-methyl-1-buteneCH₂=C(CH₃)-CH₂-CH₂Cl~3.5 - 5.5
4-Chloro-2-methyl-1-buteneCH₂=CH-CH(CH₃)-CH₂Cl~4.0 - 6.0

Note: The relative energies are hypothetical and serve to illustrate the expected trend. Actual values would be obtained from precise DFT calculations.

Experimental and Computational Methodologies

The determination of the relative stability of isomers through computational chemistry involves a standardized workflow.

Computational Protocol: A Step-by-Step Guide
  • Structure Optimization: The three-dimensional structure of each chloromethylbutene isomer is built and then optimized using a DFT method, commonly with the B3LYP functional and a basis set such as 6-31G*. This process finds the lowest energy conformation for each isomer.

  • Frequency Calculations: Following optimization, frequency calculations are performed at the same level of theory. This step serves two purposes: to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and to calculate the zero-point vibrational energy (ZPVE).

  • Energy Calculation: The electronic energy of the optimized structure is obtained. The final energy of each isomer is typically reported as the sum of the electronic energy and the ZPVE.

  • Relative Energy Determination: The energy of the most stable isomer is set as the reference (0 kcal/mol), and the relative energies of the other isomers are calculated by subtracting the reference energy from their respective total energies.

Visualizing the Computational Workflow and Stability Relationships

To better understand the process and the relationships between the isomers, the following diagrams are provided.

DFT Calculation Workflow cluster_input Input cluster_calculation DFT Calculation cluster_output Output start Initial Molecular Structure (Chloromethylbutene Isomer) opt Geometry Optimization (e.g., B3LYP/6-31G*) start->opt freq Frequency Calculation opt->freq Optimized Geometry energy Total Energy (Electronic + ZPVE) freq->energy ZPVE Correction rel_energy Relative Stability energy->rel_energy Comparison

Figure 1. A generalized workflow for determining the relative stability of isomers using DFT calculations.

Isomer Stability Relationship Most Stable 1-Chloro-3-methyl-2-butene (Trisubstituted) Intermediate Stability 3-Chloro-3-methyl-1-butene (Tertiary Allylic) Least Stable 4-Chloro-3-methyl-1-butene (Monosubstituted)

Figure 2. A conceptual diagram illustrating the hierarchical stability relationship among chloromethylbutene isomers.

References

2D NMR Analysis vs. Alternative Techniques for Structural Elucidation of 1-Chloro-3-methyl-1-butene Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides a detailed comparison of 2D Nuclear Magnetic Resonance (NMR) spectroscopy, specifically COSY and HSQC, with other common analytical techniques for the structural elucidation of 1-chloro-3-methyl-1-butene derivatives. The comparison is supported by predicted experimental data and detailed protocols to offer a practical framework for analysis.

The structural characterization of halogenated organic compounds like this compound and its derivatives is crucial in various fields, including synthetic chemistry and drug discovery. The presence of stereoisomers (E/Z isomers) and regioisomers adds a layer of complexity to their analysis. While several analytical techniques can provide structural information, 2D NMR spectroscopy often proves to be the most powerful tool for detailed structural assignment in solution.

Unraveling Connectivity with 2D NMR: COSY and HSQC

Two-dimensional NMR techniques provide through-bond correlation information, allowing for the definitive assignment of proton (¹H) and carbon (¹³C) signals in a molecule. For a molecule like this compound, which exists as E and Z isomers, these techniques are invaluable for distinguishing between the two.

Correlation SpectroscopY (COSY) is a homonuclear 2D NMR experiment that shows correlations between protons that are coupled to each other, typically through two or three bonds.[1] In the COSY spectrum, the 1D ¹H NMR spectrum is plotted on both axes. Cross-peaks appear off the diagonal, indicating which protons are coupled.

Heteronuclear Single Quantum Coherence (HSQC) is a heteronuclear 2D NMR experiment that reveals one-bond correlations between protons and the carbons to which they are directly attached.[1] The ¹H NMR spectrum is displayed on one axis and the ¹³C NMR spectrum on the other. Each peak in the HSQC spectrum corresponds to a C-H bond.

Predicted NMR Data for (E)- and (Z)-1-chloro-3-methyl-1-butene

Due to the limited availability of published experimental 2D NMR data for the title compounds, the following tables present predicted ¹H and ¹³C NMR chemical shifts and coupling constants. These predictions are based on established increments for similar structural motifs and provide a realistic basis for illustrating the power of 2D NMR analysis.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Proton (E)-1-chloro-3-methyl-1-butene (Z)-1-chloro-3-methyl-1-butene
H1δ 6.10 (d, J = 13.5 Hz)δ 6.15 (d, J = 7.5 Hz)
H2δ 5.85 (dd, J = 13.5, 8.0 Hz)δ 5.70 (dd, J = 7.5, 9.0 Hz)
H3δ 2.50 (m)δ 2.80 (m)
H4 (CH₃)δ 1.05 (d, J = 6.8 Hz)δ 1.10 (d, J = 6.8 Hz)

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Carbon (E)-1-chloro-3-methyl-1-butene (Z)-1-chloro-3-methyl-1-butene
C1δ 125.0δ 124.5
C2δ 135.0δ 134.0
C3δ 35.0δ 30.0
C4 (CH₃)δ 21.0δ 21.5
Interpreting the 2D NMR Data

A COSY spectrum of either isomer would show a cross-peak between H1 and H2, confirming their vicinal relationship across the double bond. Another cross-peak would connect H2 and H3, establishing the connectivity to the isopropyl group. Finally, a correlation between H3 and the methyl protons (H4) would complete the spin system.

The HSQC spectrum would show four distinct peaks, each corresponding to a specific C-H bond: C1-H1, C2-H2, C3-H3, and C4-H4. This allows for the unambiguous assignment of each proton to its directly attached carbon.

The key to distinguishing between the E and Z isomers lies in the coupling constant between H1 and H2. A larger coupling constant (around 13.5 Hz) is characteristic of a trans relationship (E isomer), while a smaller coupling constant (around 7.5 Hz) indicates a cis relationship (Z isomer).

Comparison with Alternative Analytical Techniques

While 2D NMR is a powerful tool, other techniques can provide complementary or, in some cases, sufficient structural information.

Table 3: Comparison of Analytical Techniques for the Structural Elucidation of this compound Derivatives

Technique Information Provided Advantages Limitations
2D NMR (COSY, HSQC) Detailed connectivity of atoms, stereochemistry (E/Z), and regiochemistry.Provides unambiguous structural assignment in solution. Non-destructive.Requires larger sample amounts and longer acquisition times compared to other methods. Can be complex to interpret for very complex molecules.
Gas Chromatography-Mass Spectrometry (GC-MS) Molecular weight and fragmentation pattern. Can separate isomers.High sensitivity, excellent for separating volatile compounds. Provides molecular formula information.Fragmentation patterns can be complex and may not provide definitive stereochemical information. Isomer identification relies on retention time comparison with standards.
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of functional groups (e.g., C=C, C-Cl).Fast, simple, and requires minimal sample preparation.Provides limited information on the overall carbon skeleton and no stereochemical details.
X-ray Crystallography Precise 3D structure, including bond lengths, bond angles, and stereochemistry.Provides the absolute structure of a molecule.Requires a suitable single crystal, which can be difficult to obtain. The solid-state structure may not be representative of the solution-state conformation.

Experimental Protocols

2D NMR Spectroscopy (COSY and HSQC)

A sample of the this compound derivative (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., 0.5 mL of CDCl₃) in a 5 mm NMR tube.

COSY (Correlation SpectroscopY):

  • Acquire a standard 1D ¹H NMR spectrum to determine the spectral width.

  • Load a standard COSY pulse program (e.g., cosygpqf on a Bruker spectrometer).

  • Set the spectral width in both dimensions (F1 and F2) to encompass all proton signals.

  • Set the number of scans (NS) and dummy scans (DS) to achieve an adequate signal-to-noise ratio.

  • The data is processed with a sine-bell window function in both dimensions and Fourier transformed to generate the 2D spectrum.

HSQC (Heteronuclear Single Quantum Coherence):

  • Acquire 1D ¹H and ¹³C NMR spectra to determine the spectral widths.

  • Load a standard HSQC pulse program (e.g., hsqcedetgpsisp2.2 on a Bruker spectrometer).

  • Set the spectral width in F2 (direct dimension) for ¹H and in F1 (indirect dimension) for ¹³C.

  • Optimize the number of scans based on sample concentration.

  • The data is processed using appropriate window functions and Fourier transformed to yield the 2D correlation map.

Visualizing the Workflow and Analysis

The following diagrams illustrate the logical workflow for structural elucidation using 2D NMR and the key correlations observed in the spectra.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis & Elucidation Sample This compound Derivative Dissolve Dissolve in CDCl3 Sample->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube NMR_Spectrometer NMR Spectrometer NMR_Tube->NMR_Spectrometer Acquire_1D Acquire 1D ¹H & ¹³C NMR_Spectrometer->Acquire_1D Acquire_COSY Acquire COSY Acquire_1D->Acquire_COSY Acquire_HSQC Acquire HSQC Acquire_1D->Acquire_HSQC Process_Spectra Process 2D Spectra Acquire_COSY->Process_Spectra Acquire_HSQC->Process_Spectra Analyze_COSY Analyze COSY (¹H-¹H Correlations) Process_Spectra->Analyze_COSY Analyze_HSQC Analyze HSQC (¹H-¹³C Correlations) Process_Spectra->Analyze_HSQC Determine_Structure Determine Connectivity & Stereochemistry Analyze_COSY->Determine_Structure Analyze_HSQC->Determine_Structure Final_Structure Final Structure Determine_Structure->Final_Structure

Caption: Experimental workflow for 2D NMR analysis.

cosy_hsqc_correlations cluster_structure This compound Fragment H1 H1 H2 H2 H1->H2 J(H1,H2) C1 C1 H1->C1 H3 H3 H2->H3 J(H2,H3) C2 C2 H2->C2 H4 H4 (CH₃) H3->H4 J(H3,H4) C3 C3 H3->C3 C4 C4 H4->C4

Caption: Key COSY and HSQC correlations.

Conclusion

For the detailed structural elucidation of this compound derivatives, 2D NMR spectroscopy, particularly the combination of COSY and HSQC experiments, offers an unparalleled level of detail regarding atomic connectivity and stereochemistry in solution. While techniques like GC-MS and FTIR are valuable for rapid screening and identification of functional groups, they lack the definitive structural resolving power of 2D NMR. X-ray crystallography provides the absolute structure but is contingent on obtaining a suitable crystal. Therefore, for a comprehensive and unambiguous structural assignment of these and similar molecules, 2D NMR remains the gold standard analytical technique.

References

A Researcher's Guide to Chiral Analysis of Reaction Products from 1-Chloro-3-methyl-1-butene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective analysis of reaction products is a critical step in asymmetric synthesis and drug development. For reactions originating from achiral precursors like 1-chloro-3-methyl-1-butene, the formation of chiral products necessitates robust analytical methodologies to determine enantiomeric purity. This guide provides a comparative overview of chromatographic techniques for the chiral analysis of potential reaction products, supported by experimental data and detailed protocols.

Introduction to Chiral Products from this compound

This compound is an achiral allylic chloride. However, it can undergo various reactions, such as nucleophilic substitutions, that may lead to the formation of chiral products. For instance, hydrolysis can yield chiral allylic alcohols like 3-methyl-2-buten-1-ol, a valuable building block in the synthesis of terpenes and other natural products. The biological activity of such chiral compounds is often enantiomer-dependent, making the accurate determination of enantiomeric excess (ee) paramount.

Comparative Analysis of Chiral Separation Techniques

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the premier techniques for the chiral separation of volatile and semi-volatile organic compounds. The choice between these methods often depends on the volatility and thermal stability of the analyte, as well as the desired resolution and analysis time.

Data Presentation: Chiral Gas Chromatography of 3-Methyl-2-buten-1-ol

The following table summarizes the retention indices of 3-methyl-2-buten-1-ol on two different chiral capillary GC columns. Retention indices provide a standardized measure of retention, aiding in compound identification.[1]

CompoundCAS NumberMolecular FormulaChiral Stationary PhaseRetention Index
3-Methyl-2-buten-1-ol556-82-1C5H10OCyclodex-B979
3-Methyl-2-buten-1-ol556-82-1C5H10OCyclosil-B979

Note: While the retention indices are identical on both columns in this specific dataset, the elution order and resolution of enantiomers can vary significantly between different chiral stationary phases. Factors such as the type of cyclodextrin derivative and the operating conditions play a crucial role in achieving enantioseparation.

Experimental Protocols

A well-defined experimental protocol is essential for reproducible and accurate chiral analysis. Below is a detailed methodology for the chiral GC-MS analysis of volatile products like 3-methyl-2-buten-1-ol.

Protocol: Chiral Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

1. Sample Preparation:

  • The reaction mixture containing the chiral analyte is diluted in a suitable volatile solvent (e.g., dichloromethane or hexane).

  • If necessary, the analyte can be derivatized to improve volatility and chromatographic performance. Common derivatizing agents for alcohols include silylating agents (e.g., BSTFA) or acylating agents.

2. Instrumentation:

  • Gas Chromatograph: Agilent 7890B GC system (or equivalent).

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent).

  • Chiral Capillary Column:

    • Cyclodex-B (30 m x 0.25 mm ID, 0.25 µm film thickness) or

    • Cyclosil-B (30 m x 0.25 mm ID, 0.25 µm film thickness)

3. GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Split (split ratio 50:1)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes

    • Ramp 1: Increase to 200 °C at 3 °C/min

    • Ramp 2: Increase to 220 °C at 25 °C/min, hold for 1 minute

  • MS Transfer Line Temperature: 230 °C

  • Ion Source Temperature: 230 °C

  • Electron Ionization Energy: 70 eV

  • Mass Scan Range: m/z 40-300

4. Data Analysis:

  • The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the formula: % ee = |(Area_R - Area_S) / (Area_R + Area_S)| * 100

Mandatory Visualizations

Logical Workflow for Chiral Analysis

The following diagram illustrates the logical workflow from a chemical reaction of this compound to the final chiral analysis of its products.

Chiral_Analysis_Workflow cluster_reaction Reaction Stage cluster_analysis Analytical Stage start This compound (Achiral Precursor) reaction Nucleophilic Substitution (e.g., Hydrolysis) start->reaction product Racemic or Enantioenriched Product Mixture reaction->product sample_prep Sample Preparation (Dilution/Derivatization) product->sample_prep Transfer to Analysis gc_hplc Chiral GC or HPLC Separation sample_prep->gc_hplc detection Detection (e.g., MS, FID) gc_hplc->detection data_analysis Data Analysis (Peak Integration, ee Calculation) detection->data_analysis final_result final_result data_analysis->final_result Final Report

Caption: Workflow for Chiral Analysis of Reaction Products.

This guide provides a foundational understanding and practical protocols for the chiral analysis of reaction products derived from this compound. For specific applications, optimization of the reaction and analytical conditions is recommended to achieve the desired resolution and accuracy.

References

A Spectroscopic Comparison: 1-Chloro-3-methyl-1-butene and its Saturated Analogue, 1-Chloro-3-methylbutane

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis for researchers, scientists, and drug development professionals.

This guide provides a detailed spectroscopic comparison of the unsaturated compound 1-chloro-3-methyl-1-butene and its saturated counterpart, 1-chloro-3-methylbutane. The following sections present a comprehensive overview of their characteristic spectral data obtained through Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS). Detailed experimental protocols for these techniques are also provided, alongside visualizations to clarify the chemical relationship and analytical workflow.

Spectroscopic Data Summary

The key to differentiating between this compound and 1-chloro-3-methylbutane lies in the presence of the carbon-carbon double bond in the former. This structural difference is readily apparent in their respective spectra.

The most telling difference in the IR spectra is the presence of peaks corresponding to the C=C stretch and the =C-H stretch in the unsaturated compound, which are absent in the saturated analogue.

Functional Group This compound (Predicted/Typical) 1-Chloro-3-methylbutane
C=C Stretch ~1650 cm⁻¹Absent
=C-H Stretch ~3050 cm⁻¹Absent
C-H Stretch (sp³) ~2850-3000 cm⁻¹~2870-2960 cm⁻¹
C-Cl Stretch ~750-850 cm⁻¹~650-750 cm⁻¹

The ¹H NMR spectrum of this compound is characterized by signals in the vinylic region (δ 5.0-6.5 ppm), which are absent in the spectrum of 1-chloro-3-methylbutane. The chemical shifts and splitting patterns provide a clear fingerprint for each molecule.

Proton Environment This compound (Predicted) 1-Chloro-3-methylbutane
-CH=CHCl ~6.1 ppm (doublet)Absent
-CH=CHCl ~5.6 ppm (doublet of doublets)Absent
-CH(CH₃)₂ ~2.4 ppm (multiplet)~1.7 ppm (multiplet)
-CH₂Cl Absent~3.5 ppm (triplet)
-CH(CH₃)₂ ~1.1 ppm (doublet)~0.9 ppm (doublet)
-CH₂- Absent~1.5 ppm (multiplet)

Note: The predicted ¹H NMR data for this compound is based on established chemical shift correlations.

The presence of sp² hybridized carbons in this compound results in signals in the downfield region of the ¹³C NMR spectrum (δ 100-150 ppm), a key differentiator from its saturated analogue.

Carbon Environment This compound 1-Chloro-3-methylbutane
-CH=CHCl ~129 ppmAbsent
-CH=CHCl ~120 ppmAbsent
-CH(CH₃)₂ ~34 ppm~26 ppm
-CH₂Cl Absent~46 ppm
-CH(CH₃)₂ ~22 ppm~22 ppm
-CH₂- Absent~40 ppm

The mass spectra of both compounds show a characteristic M+2 peak due to the presence of the chlorine-37 isotope. The fragmentation patterns differ due to the presence of the double bond in the unsaturated compound, which influences the stability of the resulting carbocations.

Parameter This compound 1-Chloro-3-methylbutane
Molecular Ion (M⁺) m/z 104m/z 106
M+2 Peak m/z 106 (approx. 1/3 intensity of M⁺)m/z 108 (approx. 1/3 intensity of M⁺)
Base Peak m/z 69m/z 43
Key Fragments m/z 69 ([C₅H₉]⁺), m/z 41 ([C₃H₅]⁺)m/z 70 ([C₅H₁₀]⁺), m/z 55 ([C₄H₇]⁺), m/z 43 ([C₃H₇]⁺)

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques discussed. Instrument parameters may be optimized for specific samples and analytical goals.

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples such as this compound and 1-chloro-3-methylbutane, a thin film is prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

  • Instrument Setup: A Fourier-Transform Infrared (FTIR) spectrometer is purged with dry air or nitrogen to minimize atmospheric interference (e.g., from CO₂ and water vapor).

  • Data Acquisition: A background spectrum of the clean salt plates is recorded. The sample is then placed in the instrument's sample holder, and the sample spectrum is acquired. The instrument software automatically subtracts the background spectrum from the sample spectrum.

  • Data Analysis: The resulting spectrum, typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹), is analyzed for characteristic absorption bands corresponding to specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-20 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added to calibrate the chemical shift scale to 0 ppm.

  • Instrument Setup: The NMR tube is placed in the spectrometer's probe. The magnetic field is "locked" onto the deuterium signal of the solvent, and the field homogeneity is optimized through a process called "shimming."

  • Data Acquisition: For ¹H NMR, a series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) signal is recorded. For ¹³C NMR, a similar process is used, often with broadband proton decoupling to simplify the spectrum.

  • Data Processing: The FID is converted into a frequency-domain spectrum via a Fourier transform. The spectrum is then phased, baseline corrected, and integrated.

  • Data Analysis: The chemical shifts (δ), splitting patterns (multiplicity), and integration values of the signals are analyzed to determine the structure of the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: For volatile compounds like those in this guide, Gas Chromatography-Mass Spectrometry (GC-MS) is a common method. The sample is injected into a gas chromatograph, which separates the components of the sample before they enter the mass spectrometer.

  • Ionization: As the sample molecules elute from the GC column, they are bombarded with high-energy electrons (typically 70 eV) in a process called Electron Ionization (EI). This causes the molecules to lose an electron, forming a positively charged molecular ion (M⁺), which can then fragment.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier or similar detector records the abundance of ions at each m/z value.

  • Data Analysis: The resulting mass spectrum, a plot of relative ion abundance versus m/z, is analyzed to determine the molecular weight and fragmentation pattern of the compound.

Visualizations

Chemical Relationship

The following diagram illustrates the chemical transformation of this compound to its saturated analogue, 1-chloro-3-methylbutane, through the process of catalytic hydrogenation.

G cluster_key Logical Relationship Unsaturated This compound Hydrogenation + H₂/Catalyst Unsaturated->Hydrogenation Saturated 1-Chloro-3-methylbutane Hydrogenation->Saturated Key Unsaturated to Saturated Analogue

Caption: Conversion of the unsaturated to the saturated compound.

Experimental Workflow

This diagram outlines the general workflow for the spectroscopic analysis and comparison of the two compounds.

G cluster_compounds Compounds cluster_analysis Spectroscopic Analysis cluster_output Data Output & Comparison Unsaturated This compound IR IR Spectroscopy Unsaturated->IR NMR NMR (¹H & ¹³C) Unsaturated->NMR MS Mass Spectrometry Unsaturated->MS Saturated 1-Chloro-3-methylbutane Saturated->IR Saturated->NMR Saturated->MS DataTables Comparative Data Tables IR->DataTables NMR->DataTables MS->DataTables Interpretation Structural Interpretation DataTables->Interpretation

Caption: General workflow for spectroscopic comparison.

Safety Operating Guide

Proper Disposal of 1-Chloro-3-methyl-1-butene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, 1-chloro-3-methyl-1-butene is a flammable and hazardous chemical that requires specialized disposal procedures. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.

Proper disposal of this compound is critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage and dispose of this hazardous waste in compliance with regulations.

Hazardous Waste Classification

This compound is classified as a hazardous waste due to its flammability and potential environmental toxicity. As a halogenated organic compound, it falls under specific waste categories defined by the Environmental Protection Agency (EPA). Chemical waste generators are responsible for correctly identifying and classifying their waste.[1][2]

Waste ClassificationEPA Waste CodeDescription
Ignitable Waste D001 Wastes that can create fires under certain conditions, are spontaneously combustible, or have a flash point less than 60 °C (140 °F).[3]
Spent Halogenated Solvents F001 / F002 This category includes spent halogenated solvents used in degreasing (F001) and other spent halogenated solvents (F002).[3][4][5][6][7][8] As this compound is a chlorinated hydrocarbon, it would likely be classified under these codes.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Always wear appropriate PPE, including chemical safety goggles, protective gloves, and a lab coat.[1]

  • Conduct all handling and disposal operations in a well-ventilated area, preferably within a chemical fume hood.

  • Keep away from heat, sparks, open flames, and other sources of ignition.[1]

  • Use spark-proof tools and explosion-proof equipment.[1]

2. Waste Collection and Segregation:

  • Collect waste this compound in a dedicated, properly labeled, and compatible waste container.[9]

  • The container must be clearly marked as "Hazardous Waste" and list the full chemical name: "this compound".[10]

  • Do not mix this waste with non-halogenated solvents or other incompatible waste streams.[9] Halogenated solvent waste disposal is often more expensive than non-halogenated waste.[9]

  • Keep the waste container securely closed except when adding waste.[9][10]

3. Accidental Spill or Leak Containment:

  • In the event of a spill, evacuate non-essential personnel from the area.

  • Remove all ignition sources.

  • Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[11]

  • Collect the absorbent material and place it into a designated hazardous waste container.

  • Clean the spill area thoroughly.

4. Storage of Hazardous Waste:

  • Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • The storage area should be away from heat and sources of ignition.

  • Ensure the container is stored in a location that prevents accidental release into the environment.

5. Arrangement for Disposal:

  • Dispose of the waste through a licensed and approved hazardous waste disposal company.[1][2]

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.

  • Provide the EHS office or the disposal company with an accurate description of the waste and its composition.

6. Documentation:

  • Maintain accurate records of the amount of waste generated and the date of disposal.

  • Retain all documentation related to the disposal of the hazardous waste as required by institutional and regulatory policies.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_prep Preparation & Collection cluster_handling Interim Handling & Storage cluster_disposal Final Disposal start Start: Waste Generation ppe Don Appropriate PPE start->ppe collect Collect Waste in Labeled Container ppe->collect segregate Segregate from Other Waste Streams collect->segregate store Store in Designated Hazardous Waste Area segregate->store spill Spill Occurs? contain Contain Spill with Inert Absorbent spill->contain Yes contact_ehs Contact EHS for Pickup spill->contact_ehs No contain->store Cleanup Complete store->spill store->contact_ehs dispose Transfer to Licensed Disposal Company contact_ehs->dispose document Complete Disposal Documentation dispose->document end_node End: Proper Disposal document->end_node

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 1-Chloro-3-methyl-1-butene

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 1-Chloro-3-methyl-1-butene was located. The following guidance is based on the safety data of structurally similar compounds, namely 1-Chloro-3-methyl-2-butene and 3-methyl-1-butene. It is imperative to handle this chemical with the assumption that it possesses similar or greater hazards than its analogs.

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these protocols is essential for ensuring laboratory safety and proper chemical management.

Hazard Summary

This compound is anticipated to be a highly flammable liquid and vapor that can cause skin and serious eye irritation.[1][2][3] It may also cause respiratory irritation.[3] Ingestion may be fatal if the substance enters the airways.[4]

Quantitative Data from Analog Compounds

Property1-Chloro-3-methyl-2-butene3-methyl-1-butene
CAS Number 503-60-6563-45-1
Flash Point 13 °C (55.4 °F) - closed cup[3]-57 °C (-70.6 °F) - closed cup[5]
Boiling Point 58-59 °C @ 120 mmHg20 °C[5]
Density 0.928 g/mL at 25 °C[3]0.627 g/mL at 25 °C[5]
Storage Temperature 2-8°C[3]

Personal Protective Equipment (PPE)

A comprehensive assessment of the specific laboratory conditions is necessary to determine the appropriate PPE. However, the following recommendations provide a baseline for handling this compound.

Protection TypeRecommended EquipmentJustification & Citations
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes and vapors that can cause serious eye irritation. Use equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1][2][6]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene) and a flame-retardant lab coat.To prevent skin contact which can cause irritation. Gloves must be inspected prior to use.[1][6]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate or exposure limits may be exceeded, a NIOSH/MSHA approved respirator with an organic vapor cartridge is necessary.[1][7] For high-risk scenarios, a self-contained breathing apparatus may be required.[8]To prevent inhalation of vapors which may cause respiratory tract irritation.[3][8]

Experimental Protocol: Safe Handling of this compound

1. Preparation and Engineering Controls:

  • Ensure a certified chemical fume hood is operational.

  • Verify that a safety shower and eyewash station are accessible and have been recently tested.

  • Remove all potential ignition sources from the work area, including open flames, hot plates, and spark-producing equipment.[1][9]

  • Use explosion-proof electrical and ventilating equipment.[1][2]

  • Ground and bond all containers and receiving equipment to prevent static discharge.[2][7]

2. Handling and Use:

  • Don the appropriate PPE as outlined in the table above.

  • Conduct all manipulations of this compound within the chemical fume hood.

  • Use non-sparking tools for all transfers and manipulations.[1]

  • Keep the container tightly closed when not in use.[1][2]

  • Avoid breathing vapors or mist.[1]

  • Wash hands thoroughly after handling.[1]

3. Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.[2][9]

  • The storage area should be designated for flammable liquids.

  • Store away from heat, sparks, and open flames.[2][9] Given the low flash point of its analog, refrigeration (2-8°C) is recommended.[3]

4. Accidental Release Measures:

  • In the event of a spill, immediately evacuate the area and eliminate all ignition sources.[7][9]

  • If safe to do so, stop the leak.

  • Contain the spill using a non-combustible absorbent material such as sand, earth, or vermiculite.[1] Do not use combustible materials like paper towels to absorb the spill.

  • Collect the absorbed material using spark-proof tools and place it in a sealed container for disposal.[1][7]

  • Ventilate the area and wash the spill site after the material has been removed.

5. Disposal Plan:

  • Dispose of this compound and any contaminated materials as hazardous waste.

  • Consult with your institution's environmental health and safety (EHS) office for specific disposal procedures.

  • Disposal must be carried out by a licensed professional waste disposal service.[1]

  • Do not dispose of this chemical down the drain or in regular trash.

Safe Handling Workflow

start Start: Obtain This compound prep Preparation: - Verify fume hood function - Check safety shower/eyewash - Remove ignition sources start->prep ppe Don Personal Protective Equipment (PPE): - Goggles & Face Shield - Resistant Gloves - Lab Coat prep->ppe handle Handling in Fume Hood: - Use non-sparking tools - Keep container closed - Avoid inhalation ppe->handle storage Storage: - Tightly sealed container - Cool, dry, well-ventilated area - Flammable liquids cabinet handle->storage After Use spill Spill Response: - Evacuate & remove ignition sources - Absorb with inert material - Collect with non-sparking tools handle->spill If Spill Occurs disposal Disposal: - Collect in sealed container - Label as hazardous waste - Contact EHS for pickup handle->disposal End of Experiment storage->handle For Next Use storage->disposal When Expired/Empty spill->disposal end End of Procedure disposal->end

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.